3-Iodo-1H-pyrazolo[4,3-b]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-2H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFQJBHYPFGZLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726877 | |
| Record name | 3-Iodo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633328-40-2 | |
| Record name | 3-Iodo-2H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of 3-Iodo-1H-pyrazolo[4,3-b]pyridine: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural characterization of 3-iodo-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, utilizing ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this specific isomer, this guide presents a detailed analysis of the closely related and well-documented isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, as a foundational model. We extrapolate from this data to provide a robust prediction and interpretation strategy for the ¹H and ¹³C NMR spectra of the title compound. This document outlines the fundamental principles of NMR as applied to this class of molecules, discusses the expected chemical shifts and coupling constants, and provides standardized protocols for sample preparation and data acquisition. The causality behind spectral features, including the influence of the fused ring system, the nitrogen atoms, and the iodine substituent, is explained to empower researchers in the unambiguous assignment of spectral data.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif in modern drug discovery, with derivatives exhibiting a wide range of biological activities. The introduction of an iodine atom at the 3-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making this compound a crucial intermediate in the synthesis of complex pharmaceutical agents. Accurate and unambiguous structural characterization is paramount for ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the elucidation of the molecular structure of such compounds in solution.
This guide will delve into the nuances of ¹H and ¹³C NMR spectroscopy as applied to the structural confirmation of this compound.
Foundational Principles: Understanding the NMR Landscape of Pyrazolopyridines
The ¹H and ¹³C NMR spectra of pyrazolopyridines are governed by the interplay of several factors: the aromatic nature of the bicyclic system, the electron-withdrawing and electron-donating effects of the nitrogen atoms, and the influence of substituents.
-
Aromaticity and Ring Currents: The delocalized π-electron system in the pyrazolo[4,3-b]pyridine core induces a ring current in the presence of an external magnetic field. This effect generally deshields the protons attached to the aromatic rings, causing them to resonate at a lower field (higher ppm values) in the ¹H NMR spectrum, typically in the range of 7.0-9.0 ppm.[1][2][3]
-
Influence of Nitrogen Atoms: The nitrogen atoms, being more electronegative than carbon, exert a significant influence on the electron density distribution within the rings. Protons and carbons in proximity to the nitrogen atoms are generally deshielded. The lone pair of electrons on the pyridine-like nitrogen can also influence the chemical environment.
-
Substituent Effects: The iodine atom at the C3 position has a notable impact on the NMR spectra. The "heavy atom effect" of iodine can lead to a significant shielding of the directly attached carbon (C3) in the ¹³C NMR spectrum. Furthermore, its electronegativity and potential for halogen bonding can influence the chemical shifts of nearby protons and carbons.
Experimental ¹H NMR Data of a Close Isomer: 3-Iodo-1H-pyrazolo[3,4-b]pyridine
To establish a reliable predictive model for the target molecule, we will first examine the published ¹H NMR data for the closely related isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine.[4] This compound shares the same molecular formula and a similar heterocyclic core, providing valuable insights into the expected spectral features.
Table 1: Experimental ¹H NMR Data for 3-Iodo-1H-pyrazolo[3,4-b]pyridine [4]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| NH | 13.18 | broad | - |
| H6 | 8.64 | dd | 4.8, 1.6 |
| H4 | 7.89 | dd | 8.4, 1.6 |
| H5 | 7.22-7.25 | m | - |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation of the Isomer's Spectrum:
-
The broad singlet at 13.18 ppm is characteristic of the acidic N-H proton of the pyrazole ring.
-
The downfield signals at 8.64 ppm and 7.89 ppm correspond to the protons on the pyridine ring, deshielded by the adjacent nitrogen atom.
-
The multiplicity of these signals (doublet of doublets) arises from coupling to neighboring protons.
-
The multiplet between 7.22-7.25 ppm is assigned to the remaining pyridine proton.
Predicted ¹H and ¹³C NMR Spectra for this compound
Based on the analysis of the [3,4-b] isomer and general principles of NMR spectroscopy for heterocyclic compounds, we can predict the ¹H and ¹³C NMR spectra for this compound. The key difference in the [4,3-b] isomer is the arrangement of the nitrogen atoms in the pyrazole ring relative to the pyridine ring, which will alter the chemical shifts and coupling patterns.
Predicted ¹H NMR Spectrum
The this compound molecule has three aromatic protons.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| NH | 12.5 - 13.5 | broad | - | Similar to the [3,4-b] isomer, the acidic proton will be significantly downfield. |
| H5 | 8.5 - 8.8 | d | ~5.0 | This proton is ortho to the pyridine nitrogen and is expected to be the most downfield of the aromatic protons. It will be coupled to H4. |
| H7 | 8.0 - 8.3 | d | ~8.0 | This proton is part of the pyridine ring and will be coupled to H6. |
| H6 | 7.2 - 7.5 | dd | ~8.0, ~5.0 | This proton is coupled to both H5 and H7. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton.
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C3 | 85 - 95 | The carbon bearing the iodine is expected to be significantly shielded due to the heavy atom effect. |
| C7a | 145 - 155 | Quaternary carbon at the ring junction, deshielded by the adjacent nitrogen. |
| C5 | 140 - 150 | Deshielded due to its proximity to the pyridine nitrogen. |
| C3a | 135 - 145 | Quaternary carbon at the ring junction. |
| C7 | 125 - 135 | Aromatic carbon in the pyridine ring. |
| C6 | 115 - 125 | Aromatic carbon in the pyridine ring. |
Experimental Protocols
For the accurate acquisition of NMR data for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, due to the presence of the N-H proton and the polar nature of the pyrazolopyridine core, deuterated dimethyl sulfoxide (DMSO-d₆) is often a better choice as it can improve solubility and sharpen the N-H signal.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Data Acquisition Workflow
Caption: Workflow for NMR-based characterization.
Recommended NMR Experiments
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon atoms and their electronic environment.
-
2D COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, which is invaluable for assigning protons in the aromatic system.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Logic of Spectral Assignment: A Step-by-Step Approach
The following logical flow should be employed for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.
References
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Iodo-1H-pyrazolo[4,3-b]pyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among its derivatives, the halogenated forms, such as 3-Iodo-1H-pyrazolo[4,3-b]pyridine and its isomers, serve as critical synthons for creating complex molecular architectures through cross-coupling reactions. Understanding the precise three-dimensional arrangement and intermolecular interactions of these building blocks is paramount for rational drug design and development. This guide provides a comprehensive analysis of the synthesis, crystallization, and single-crystal X-ray diffraction data of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a well-characterized isomer that serves as an exemplary model for this class of compounds. We delve into the causality behind the experimental protocols and interpret the structural data to provide field-proven insights into the non-covalent forces that govern its solid-state packing, which are crucial for understanding its physical properties and potential biological interactions.
Introduction: The Significance of the Pyrazolopyridine Core
Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds recognized for their versatile biological activities.[1] The introduction of an iodine atom at the 3-position, creating 3-Iodo-1H-pyrazolo[3,4-b]pyridine, transforms the molecule into a highly valuable intermediate. This functionalization provides a reactive handle for introducing molecular diversity, making it a precursor for the synthesis of potent agents, including anticancer drugs.[2] A thorough understanding of its solid-state structure is not merely academic; it informs its stability, solubility, and the specific, directional interactions—such as hydrogen and halogen bonds—it can form. These interactions are often the basis for a molecule's affinity and selectivity for a biological target.
This whitepaper presents a detailed crystallographic analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, offering a blueprint for researchers working with this and related molecular scaffolds.
Synthesis and Single-Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocol described below is a validated method for achieving this.[2]
Experimental Protocol: Synthesis
-
Reaction Setup : To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in dimethylformamide (DMF, 50 ml), add Iodine (18.7 g, 73.6 mmol) followed by potassium hydroxide (KOH, 6.6 g, 118.0 mmol).[2]
-
Scientist's Insight: The use of a strong base like KOH is essential to deprotonate the pyrazole nitrogen, forming an anion that is more susceptible to electrophilic attack by iodine. DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the reaction.
-
-
Reaction Execution : Stir the mixture vigorously at room temperature for 2 hours.[2]
-
Workup and Extraction : Pour the reaction mixture into brine and extract with ethyl acetate. The organic layer is then washed sequentially with brine and an aqueous solution of sodium sulfate (Na₂SO₄), dried, and concentrated under vacuum.[2]
-
Scientist's Insight: The brine wash and extraction are critical for removing the inorganic salts (like KI and excess KOH) and DMF. The final Na₂SO₄ wash ensures the removal of residual water from the organic phase.
-
-
Purification : Purify the resulting residue by recrystallization from a mixture of dichloromethane (CH₂Cl₂) and hexane to yield 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a white solid (yield: 87.5%).[2]
Experimental Protocol: Crystallization
-
Solution Preparation : Dissolve the purified compound in a minimal amount of dichloromethane.
-
Crystal Growth : Carefully layer the CH₂Cl₂ solution with hexane at room temperature.[2]
-
Scientist's Insight: This vapor diffusion or liquid-liquid diffusion technique creates a slow change in solvent polarity. As the more volatile and miscible hexane slowly diffuses into the dichloromethane layer, the solubility of the compound decreases gradually, promoting the formation of large, well-ordered single crystals suitable for X-ray diffraction.
-
Caption: Workflow for synthesis and crystallization.
X-ray Diffraction Data Collection and Structure Refinement
The acquisition of high-quality diffraction data is contingent upon a meticulously planned experiment. The parameters chosen are designed to maximize data resolution and completeness while minimizing experimental artifacts.
Experimental Protocol: Data Collection & Refinement
-
Crystal Mounting : A suitable single crystal (approximate dimensions 0.35 × 0.32 × 0.25 mm) is selected and mounted on a diffractometer.[2]
-
Data Collection : Data are collected on a Bruker SMART APEX CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature of 150 K.[2][3]
-
Scientist's Insight: Collecting data at cryogenic temperatures (150 K) is a standard and critical practice. It minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher resolution data, which in turn allows for a more precise determination of atomic positions and bond lengths.
-
-
Data Processing : The collected diffraction images are processed for cell refinement and data reduction. An absorption correction is applied using a multi-scan method (SADABS).[2][3]
-
Scientist's Insight: For a compound containing a heavy atom like iodine, which strongly absorbs X-rays, an absorption correction is non-negotiable. Failure to correct for this effect would result in significant systematic errors in the measured reflection intensities and a less accurate final structure.
-
-
Structure Solution and Refinement : The structure is solved using direct methods (SHELXS97) and refined by full-matrix least-squares on F² (SHELXL2013).[2]
Caption: X-ray crystallography data collection workflow.
Crystal Structure Analysis
The refined structural data provides a wealth of information, from the precise geometry of a single molecule to the intricate network of interactions that define the crystal lattice.
Crystallographic Data Summary
The key parameters defining the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine are summarized below.[2][3]
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Molecular Weight (Mᵣ) | 245.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (V) (ų) | 1434.5 (3) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R[F² > 2σ(F²)] (R₁) | 0.017 |
| wR(F²) | 0.040 |
| Goodness-of-fit (S) | 1.13 |
| CCDC Reference | 1000735 |
Molecular Structure
The molecule of 3-Iodo-1H-pyrazolo[3,4-b]pyridine is essentially planar. The dihedral angle, which measures the twist between the pyridine and pyrazole rings, is a mere 0.82(3)°.[2][4] This planarity is a key feature, as it facilitates the formation of extensive π–π stacking interactions within the crystal lattice.
Supramolecular Assembly: A Network of Interactions
The stability and packing of the crystal are not governed by a single force but by a cooperative interplay of several key intermolecular interactions.
-
N—H···N Hydrogen Bonding : Individual molecules are linked into centrosymmetric inversion dimers through classic N—H···N hydrogen bonds.[2][3] The geometry of this interaction involves the pyrazole N-H donor and the pyridine nitrogen acceptor of an adjacent molecule.
-
C—I···N Halogen Bonding : These dimers are further organized into extended zigzag chains that propagate along the crystallographic b-axis. The linking force is a C—I···N halogen bond, a highly directional non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with the lone pair of a pyrazole nitrogen atom.[2][3][4]
-
π–π Stacking Interactions : The planar nature of the molecules allows them to stack efficiently. The packing features significant π–π stacking interactions with interplanar distances of 3.292(1) Å and 3.343(1) Å, and corresponding centroid-to-centroid distances of 3.308(1) Å and 3.430(1) Å.[2][3] These interactions provide substantial cohesive energy, contributing significantly to the overall stability of the crystal structure.
Caption: Key intermolecular interactions in the crystal.
Conclusion and Implications for Drug Development
The single-crystal X-ray diffraction analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine provides an unambiguous determination of its molecular structure and a detailed map of the intermolecular forces governing its solid-state assembly. The structure is stabilized by a robust network of N—H···N hydrogen bonds, C—I···N halogen bonds, and π–π stacking interactions.[2][3]
For drug development professionals, this information is invaluable. The specific, directional interactions observed in the crystal—particularly the hydrogen and halogen bonds—provide a clear picture of how this scaffold can interact with amino acid residues in a protein's active site. The planarity of the ring system and its propensity for stacking can inform the design of intercalating agents or ligands that target flat aromatic pockets. By understanding the foundational structural chemistry of this key intermediate, scientists are better equipped to design and synthesize novel therapeutics with enhanced potency, selectivity, and optimized physicochemical properties.
References
discovery and significance of the pyrazolo[4,3-b]pyridine scaffold in medicinal chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[4,3-b]pyridine core, a fascinating bicyclic heteroaromatic system, has emerged from relative obscurity to become a privileged scaffold in contemporary medicinal chemistry. Its structural resemblance to the purine nucleus, combined with its unique electronic properties and synthetic tractability, has rendered it a cornerstone in the design of highly selective and potent modulators of a diverse range of biological targets. This guide provides a comprehensive exploration of the pyrazolo[4,3-b]pyridine scaffold, from its synthesis to its profound significance in the development of novel therapeutics. We will delve into the key synthetic strategies, explore its application in targeting various protein classes—including kinases and G-protein coupled receptors (GPCRs)—and elucidate the critical structure-activity relationships that govern its biological activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.
Introduction: The Rise of a Privileged Scaffold
The journey of a chemical scaffold from a synthetic curiosity to a "privileged" structure in medicinal chemistry is marked by its repeated success in yielding potent and selective ligands for multiple, distinct biological targets. The pyrazolo[4,3-b]pyridine core has unequivocally achieved this status. While early examples of pyrazolopyridine synthesis date back over a century, the strategic and widespread application of the pyrazolo[4,3-b]pyridine isomer in drug discovery is a more recent phenomenon, driven by the relentless search for novel chemical matter with desirable pharmacological properties.
Its significance lies in its ability to present a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-stacking interactions. This allows for high-affinity binding to a variety of protein active sites, often with exceptional selectivity. This guide will illuminate the discovery and significance of this remarkable scaffold.
Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-b]pyridine core can be broadly approached from two retrosynthetic perspectives: annulation of a pyrazole ring onto a pre-existing pyridine or, conversely, formation of a pyridine ring fused to a pyrazole. Several methodologies have been developed, each with its own merits regarding substrate scope, regioselectivity, and reaction conditions.
Annulation of a Pyrazole Ring onto a Pyridine Core
A robust and widely employed strategy involves the formation of the pyrazole ring from a suitably functionalized pyridine precursor. One of the most efficient methods in this category is the modified Japp-Klingemann reaction.[1]
This protocol describes an efficient, one-pot procedure starting from readily available 2-chloro-3-nitropyridines.
Step 1: Synthesis of Pyridinyl Keto Esters
-
To a solution of a 2-chloro-3-nitropyridine (1.0 eq) in a suitable solvent such as DMF, add ethyl acetoacetate (1.2 eq) and a base like sodium hydride (NaH, 1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up involves quenching with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the pyridinyl keto ester.
Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization
-
Dissolve the pyridinyl keto ester (1.0 eq) in a solvent mixture (e.g., ethanol).
-
Add a base, such as pyridine (2.0 eq), to the solution.
-
Slowly add a solution of a stable arenediazonium tosylate (1.1 eq) at a controlled temperature (e.g., 0-5 °C).
-
After the azo-coupling is complete, add a secondary amine, such as pyrrolidine (1.5 eq), and warm the reaction to around 40 °C. This facilitates both deacylation and the final intramolecular nucleophilic aromatic substitution (SNAr) to form the pyrazolo[4,3-b]pyridine ring.[1]
-
The product can be isolated and purified using standard techniques like column chromatography.
Causality behind Experimental Choices: The use of stable arenediazonium tosylates offers a significant advantage over traditionally used, less stable diazonium chlorides, enhancing the safety and reproducibility of the reaction.[1] The one-pot nature of the second step, combining three distinct chemical transformations, provides operational simplicity and improves overall efficiency.[1]
Annulation of a Pyridine Ring onto a Pyrazole Core
An alternative and equally important approach is the construction of the pyridine ring from a 4-aminopyrazole derivative. This strategy is particularly useful when diverse substitutions on the pyrazole moiety are desired early in the synthetic sequence.
Caption: Pyridine ring annulation from a 4-aminopyrazole precursor.
This cyclocondensation reaction is typically acid-catalyzed and driven by the removal of water. The choice of the 1,3-dicarbonyl component allows for the introduction of various substituents onto the newly formed pyridine ring.[2]
Significance in Medicinal Chemistry: A Scaffold for Diverse Targets
The versatility of the pyrazolo[4,3-b]pyridine scaffold is best illustrated by the breadth of biological targets it has been successfully used to address.
Kinase Inhibition: Targeting Oncogenic Signaling
Perhaps the most prominent application of the pyrazolo[4,3-b]pyridine core is in the development of kinase inhibitors for cancer therapy.
The c-Met receptor tyrosine kinase, when aberrantly activated, drives tumor growth, proliferation, and metastasis.[3] The pyrazolo[4,3-b]pyridine scaffold has proven to be an excellent hinge-binding motif for c-Met inhibitors.
Glumetinib (SCC244): A Case Study Glumetinib is a potent and highly selective c-Met inhibitor that features the pyrazolo[4,3-b]pyridine core.[2] It exhibits an IC50 of 0.42 nM for c-Met and demonstrates over 2,400-fold selectivity against a panel of 312 other kinases.[2] This remarkable selectivity underscores the scaffold's ability to be finely tuned for specific kinase active sites.
Mechanism of Action: Glumetinib acts as an ATP-competitive inhibitor, binding to the kinase domain of c-Met and blocking its autophosphorylation.[3] This inhibition abrogates downstream signaling through pathways such as PI3K/AKT and RAS/RAF/MEK/ERK, which are crucial for cancer cell survival and proliferation.[2][3]
References
An In-depth Technical Guide to the Solubility and Stability of 3-Iodo-1H-pyrazolo[4,3-b]pyridine
This guide provides a comprehensive technical overview of the essential physicochemical studies required for the characterization of 3-Iodo-1H-pyrazolo[4,3-b]pyridine. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond theoretical discussion to provide actionable, field-proven protocols for determining aqueous and organic solvent solubility, as well as intrinsic stability under various stress conditions. The methodologies described herein are grounded in established principles and aligned with international regulatory standards, ensuring the generation of reliable and submission-ready data.
Introduction: The Significance of this compound
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. This bicyclic structure, a fusion of pyrazole and pyridine rings, serves as a core component in a multitude of biologically active agents. The introduction of an iodine atom at the 3-position, yielding this compound, transforms the molecule into a highly versatile synthetic intermediate. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse functional groups to build molecular complexity.[1]
Given its role as a critical building block, a thorough understanding of the solubility and stability of this compound is paramount. These fundamental properties govern its handling, reaction conditions, purification, and storage, and can significantly impact the efficiency of synthetic routes and the quality of the final active pharmaceutical ingredient (API). This guide provides the necessary theoretical framework and experimental blueprints to comprehensively characterize this important intermediate.
Physicochemical Properties and Solubility Profile
The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and crystal lattice energy. The this compound molecule possesses distinct features that influence its solubility characteristics:
-
Heterocyclic Core: The fused pyrazole and pyridine rings create a polar, aromatic system due to the presence of three nitrogen atoms. This inherent polarity suggests a degree of solubility in polar solvents.[2] The pyrazole moiety contains an N-H group, capable of acting as a hydrogen bond donor, while the pyridine nitrogen and the other pyrazole nitrogen act as hydrogen bond acceptors.
-
Iodo-Substituent: The iodine atom is large and polarizable, contributing to van der Waals interactions. While it reduces the overall polarity compared to a non-substituted parent molecule, the C-I bond can also act as a halogen bond donor, interacting with Lewis basic solvents.
-
Crystal Packing: In the solid state, molecules of the related isomer, 3-Iodo-1H-pyrazolo[3,4-b]pyridine, are known to form dimers through N-H---N hydrogen bonds and are further linked by C-I---N halogen bonds and π–π stacking interactions.[3][4][5] Similar strong intermolecular forces are anticipated for the [4,3-b] isomer, which can lead to high crystal lattice energy and consequently, lower solubility.
Based on these features, a qualitative solubility prediction can be made:
-
Low Solubility in Nonpolar Solvents: Expected to be poorly soluble in alkanes like hexane or heptane.
-
Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) are likely to be effective due to dipole-dipole interactions. Dichloromethane was used in the recrystallization of a related isomer.[4]
-
Good Solubility in Polar Aprotic Solvents with High Polarity: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) should be very effective at dissolving the compound, as DMF was used as a reaction solvent for its synthesis.[4]
-
Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol should be reasonably good solvents, capable of hydrogen bonding with the molecule.[6] Water solubility is expected to be limited due to the overall hydrophobic character of the bicyclic aromatic system.
Quantitative Solubility Determination: Experimental Protocol
The definitive assessment of solubility requires empirical measurement. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (high purity, crystalline)
-
Selected solvents (HPLC grade): Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF), Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF)
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in the orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial for analysis. This step is critical to remove any microscopic solid particles.
-
Quantification (HPLC-UV):
-
Develop a validated, stability-indicating HPLC method for the quantification of this compound.
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMF or ACN).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Accurately dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the standards and the diluted sample onto the HPLC system and record the peak areas.
-
-
Calculation: Construct a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation to calculate the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in mg/mL and mol/L.
Predicted Solubility Data Presentation
The results of the quantitative analysis should be summarized in a clear, tabular format.
| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | 1.88 | Expected Low | Expected Low |
| Toluene | 2.4 | 2.38 | Expected Low | Expected Low |
| Dichloromethane | 3.1 | 9.08 | Expected Moderate | Expected Moderate |
| Ethyl Acetate | 4.4 | 6.02 | Expected Moderate | Expected Moderate |
| Acetone | 5.1 | 20.7 | Expected Moderate | Expected Moderate |
| Methanol | 5.1 | 32.7 | Expected Good | Expected Good |
| Ethanol | 4.3 | 24.5 | Expected Good | Expected Good |
| Acetonitrile | 5.8 | 37.5 | Expected Moderate | Expected Moderate |
| Dimethylformamide | 6.4 | 36.7 | Expected High | Expected High |
| Dimethyl Sulfoxide | 7.2 | 46.7 | Expected High | Expected High |
Solubility Determination Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Intrinsic Stability and Forced Degradation Studies
Understanding the intrinsic stability of this compound is crucial for defining its proper storage conditions, anticipating potential degradation products during synthesis, and developing a stability-indicating analytical method. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2), are the industry standard for this purpose.[7][8][9] The goal is to intentionally degrade the sample to an extent of 5-20% to identify likely degradation pathways and products.[7]
Potential Degradation Pathways
-
Hydrolytic Degradation: The pyrazolo[4,3-b]pyridine ring system may be susceptible to pH-dependent hydrolysis, potentially leading to ring-opening products, although fused aromatic heterocycles are generally quite stable.
-
Oxidative Degradation: The electron-rich heterocyclic system can be susceptible to oxidation, potentially forming N-oxides or other oxygenated derivatives.
-
Photodegradation: The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon exposure to UV light, leading to radical-mediated degradation pathways or de-iodination. ICH guidelines recommend exposing samples to a minimum of 1.2 million lux hours and 200 watt hours per square meter of light.[9]
-
Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions. Studies on related N-heterocycle-stabilized iodanes show decomposition temperatures ranging from 120 to 270 °C.[10][11][12]
Forced Degradation Experimental Protocol
Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal) to identify potential degradants and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents (ACN, MeOH, water)
-
pH meter, calibrated oven, photostability chamber
-
HPLC-UV/DAD or HPLC-MS system
Methodology:
A stock solution of the compound (e.g., 1 mg/mL in ACN or another suitable solvent) should be prepared. Separate aliquots are then subjected to the following conditions. A control sample, protected from stress, is analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Heat at an elevated temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).
-
Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Heat at an elevated temperature (e.g., 60-80 °C) for a set period.
-
Cool, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep at room temperature for a set period (e.g., 24 hours).[7]
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid compound in a calibrated oven at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 7 days).
-
Also, expose a solution of the compound to the same thermal stress.
-
Dissolve/dilute the samples for analysis.
-
-
Photolytic Degradation:
-
Expose a sample of the solid compound and a solution of the compound to light in a validated photostability chamber (ICH Q1B conditions).
-
Keep a parallel sample wrapped in aluminum foil as a dark control.
-
Dissolve/dilute the samples for analysis.
-
Analytical Monitoring: All stressed samples, along with the control, should be analyzed by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to aid in the identification of degradation products. The method must be capable of resolving the parent peak from all major degradation products.
Stability Data Presentation
Results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Reagent/Parameters | Duration | % Assay of Parent | % Degradation | No. of Degradants |
| Control | None | 48h | 100.0 | 0.0 | 0 |
| Acid Hydrolysis | 0.1 M HCl, 80 °C | 24h | Result | Result | Result |
| Base Hydrolysis | 0.1 M NaOH, 80 °C | 24h | Result | Result | Result |
| Oxidation | 3% H₂O₂, RT | 24h | Result | Result | Result |
| Thermal (Solid) | 80 °C | 7 days | Result | Result | Result |
| Thermal (Solution) | 80 °C | 7 days | Result | Result | Result |
| Photolytic (Solid) | ICH Q1B | - | Result | Result | Result |
| Photolytic (Solution) | ICH Q1B | - | Result | Result | Result |
Forced Degradation Study Workflow
The following diagram outlines the logical flow of a forced degradation study.
Caption: Workflow for a Forced Degradation Study.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable cornerstone of chemical and pharmaceutical development. For a key synthetic intermediate like this compound, this data provides critical insights that guide process optimization, formulation development, and regulatory compliance. The theoretical considerations and detailed experimental protocols provided in this guide offer a robust framework for researchers to generate the high-quality, reliable data necessary to advance their research and development programs. Adherence to these methodologies will ensure a comprehensive understanding of the molecule's behavior, mitigating risks and accelerating the path to innovation.
References
- 1. baranlab.org [baranlab.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal stability of <i>N</i> -heterocycle-stabilized iodanes – a systematic investigation [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Thermal stability of N-heterocycle-stabilized iodanes - a systematic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 3-Iodo-1H-pyrazolo[4,3-b]pyridine for Anticancer Activity: A Technical Guide
Introduction: The Rationale for Investigating 3-Iodo-1H-pyrazolo[4,3-b]pyridine
The pyrazolopyridine scaffold is a privileged heterocyclic core in medicinal chemistry, recognized for its structural similarity to endogenous purines. This mimicry allows pyrazolopyridine derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] Several pyrazolopyridine-based compounds have progressed through clinical trials and have been approved as targeted anticancer agents, underscoring the therapeutic potential of this chemical class.[1][3] The introduction of a halogen atom, such as iodine, at the 3-position of the pyrazolo[4,3-b]pyridine ring system can significantly modulate the compound's physicochemical properties, including its lipophilicity and ability to form halogen bonds, which may enhance its binding affinity and selectivity for specific biological targets.
This technical guide outlines a comprehensive strategy for the preliminary in vitro biological screening of this compound to assess its potential as an anticancer agent. The proposed workflow is designed to efficiently evaluate its cytotoxic and cytostatic effects across a diverse panel of human cancer cell lines and to provide initial insights into its mechanism of action.
Part 1: Initial Compound Characterization and Preparation
Prior to biological evaluation, it is imperative to characterize the test compound, this compound, for purity and solubility.
1.1 Purity Assessment: The purity of the synthesized compound should be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >95% is generally required for biological screening to ensure that the observed activity is attributable to the compound of interest.
1.2 Solubility Determination: The solubility of the compound in a biocompatible solvent, typically dimethyl sulfoxide (DMSO), must be accurately determined.[4] This is critical for preparing stock solutions and ensuring the compound remains in solution at the final concentrations used in the cell-based assays.
Protocol for Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Part 2: A Tiered Approach to In Vitro Anticancer Screening
A tiered screening approach is recommended to systematically evaluate the anticancer potential of this compound. This begins with a broad cytotoxicity screen, followed by more focused mechanistic assays for promising candidates.
Tier 1: Broad-Spectrum Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines. The National Cancer Institute's NCI-60 panel, which represents nine different types of human cancers (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), is an excellent resource for this purpose.[5][6][7][8] Alternatively, a smaller, representative panel of commercially available cell lines can be used.
2.1 Recommended Cell Lines (if not using NCI-60):
| Cancer Type | Recommended Cell Line |
| Breast Cancer | MCF-7 (Estrogen Receptor positive), MDA-MB-231 (Triple-negative) |
| Lung Cancer | A549 (Non-small cell lung cancer) |
| Colon Cancer | HCT-116 (Colorectal carcinoma) |
| Prostate Cancer | PC-3 (Prostate adenocarcinoma) |
| Leukemia | K-562 (Chronic myelogenous leukemia) |
2.2 Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a robust and reproducible colorimetric assay that measures cell density based on the measurement of cellular protein content.[9][10][11] It is the standard assay used in the NCI-60 screen and is less prone to interference from colored or reducing compounds compared to metabolic assays like the MTT assay.[9][11]
Experimental Workflow for Cytotoxicity Screening:
Caption: Workflow for SRB-based cytotoxicity screening.
Detailed Protocol for the SRB Assay: [9][10][11][12]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (typically from 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate for 48 to 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510-565 nm using a microplate reader.
2.3 Data Analysis and Interpretation: The absorbance data is used to calculate the percentage of cell growth inhibition. The results are typically expressed as:
-
GI50: The concentration of the compound that causes 50% inhibition of cell growth.
-
TGI (Total Growth Inhibition): The concentration at which the number of cells at the end of the experiment is the same as at the beginning.
-
LC50 (Lethal Concentration 50): The concentration that kills 50% of the initial cell population.
Data Presentation:
| Cell Line | Cancer Type | GI50 (µM) | TGI (µM) | LC50 (µM) |
| MCF-7 | Breast | Value | Value | Value |
| A549 | Lung | Value | Value | Value |
| HCT-116 | Colon | Value | Value | Value |
| PC-3 | Prostate | Value | Value | Value |
| K-562 | Leukemia | Value | Value | Value |
A compound with a GI50 value in the low micromolar or nanomolar range against multiple cell lines is considered a promising candidate for further investigation.
Tier 2: Preliminary Mechanistic Studies
If this compound demonstrates significant and selective cytotoxicity, the next step is to investigate its potential mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).[13]
2.4 Apoptosis Induction Assays:
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[14]
-
Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis.
Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis.[15][16] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.
Workflow for Apoptosis Assessment:
Caption: Workflow for Annexin V/PI apoptosis assay.
Brief Protocol for Annexin V/PI Staining: [14]
-
Cell Treatment: Treat a sensitive cancer cell line with this compound at its GI50 and 2x GI50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.
An increase in the percentage of Annexin V-positive cells following treatment with the compound would strongly suggest the induction of apoptosis.
Conclusion and Future Directions
This technical guide provides a robust and logical framework for the initial in vitro screening of this compound for anticancer activity. The successful identification of potent cytotoxic activity and the induction of apoptosis would provide a strong rationale for more advanced preclinical studies. These could include:
-
Target Identification: Investigating the specific molecular target(s) of the compound, such as protein kinases, which are known to be inhibited by pyrazolopyridine derivatives.[3]
-
Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific checkpoints.[14]
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in animal models of cancer.
The systematic approach outlined herein will enable a thorough and efficient preliminary evaluation of this compound, paving the way for its potential development as a novel anticancer therapeutic.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents | Scilit [scilit.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 7. NCI-60 - Wikipedia [en.wikipedia.org]
- 8. promegaconnections.com [promegaconnections.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. canvaxbiotech.com [canvaxbiotech.com]
- 13. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 14. benchchem.com [benchchem.com]
- 15. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
An In-Depth Technical Guide to the Tautomerism of 1H-Pyrazolo[4,3-b]pyridine Systems
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure and electronic properties, which are profoundly influenced by the phenomenon of tautomerism. A comprehensive understanding of the tautomeric behavior of this heterocyclic system is therefore paramount for rational drug design, synthesis, and the interpretation of structure-activity relationships (SAR). This guide provides a detailed exploration of the tautomerism of 1H-pyrazolo[4,3-b]pyridine systems, offering both theoretical insights and practical, field-proven methodologies for its investigation.
The Tautomeric Landscape of Pyrazolo[4,3-b]pyridines
The fundamental tautomeric equilibrium in unsubstituted pyrazolo[4,3-b]pyridine involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, giving rise to two primary forms: the 1H- and 2H-tautomers.
Caption: Prototropic tautomerism in the pyrazolo[4,3-b]pyridine core.
Computational studies, such as those employing AM1 calculations, have demonstrated that the 1H-tautomer is generally the more stable form by a significant margin.[1] This inherent stability preference is a crucial starting point for any investigation. However, the tautomeric landscape can be significantly altered by a variety of factors.
Influential Factors on Tautomeric Equilibrium
The delicate balance between the 1H- and 2H-tautomers is not static and can be perturbed by both intramolecular and intermolecular forces.
-
Substituent Effects: The electronic nature of substituents on the heterocyclic core can dramatically influence the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the acidity and basicity of the pyrazole nitrogens, thereby shifting the equilibrium.[2][3] For instance, an EWG on the pyridine ring may favor the 1H-tautomer by decreasing the electron density on the pyridine nitrogen, making the adjacent pyrazole nitrogen (N1) more pyrrole-like and thus a more favorable site for the proton.
-
Solvent Effects: The polarity of the solvent plays a critical role in dictating the predominant tautomeric form in solution.[4] Polar protic solvents can stabilize one tautomer over the other through hydrogen bonding interactions. Conversely, in nonpolar solvents, the intrinsic stability of the isolated molecule is more dominant.
-
pH: The pH of the medium can lead to protonation or deprotonation of the pyrazolo[4,3-b]pyridine system, which can, in turn, influence the tautomeric preference.
-
Temperature: Temperature can affect the position of the tautomeric equilibrium, and variable-temperature studies can provide valuable thermodynamic data about the system.[5]
Experimental Characterization of Tautomers
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric forms of pyrazolo[4,3-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating tautomeric structures in solution.[6]
-
Sample Preparation: Dissolve a precisely weighed sample of the pyrazolo[4,3-b]pyridine derivative in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Key Observables: Look for distinct sets of signals corresponding to each tautomer. The chemical shift of the N-H proton is a key indicator. In the 1H-tautomer, the proton is on a "pyrrole-like" nitrogen, while in the 2H-tautomer, it resides on a "pyridine-like" nitrogen, leading to different chemical shifts. The coupling patterns of the aromatic protons will also differ between the two forms.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key Observables: The chemical shifts of the carbon atoms in the pyrazole and pyridine rings will be sensitive to the position of the proton. These differences can be used to distinguish between the 1H- and 2H-isomers.
-
-
¹⁵N NMR Spectroscopy:
-
If isotopically labeled material is available or if the natural abundance signal is sufficient, ¹⁵N NMR can provide direct evidence of the proton's location.
-
Key Observables: The chemical shift of a nitrogen atom is highly dependent on its hybridization and protonation state. A protonated nitrogen will have a significantly different chemical shift compared to an unprotonated one.
-
-
Variable-Temperature (VT) NMR:
-
Acquire a series of ¹H NMR spectra at different temperatures.[5]
-
Causality: Changes in temperature can shift the tautomeric equilibrium. By observing the coalescence of signals or changes in the relative integration of peaks corresponding to each tautomer, one can determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.
-
-
Nuclear Overhauser Effect (NOE) Spectroscopy:
-
Perform 1D NOE difference experiments or a 2D NOESY experiment.[7]
-
Causality: Irradiating the N-H proton of a specific tautomer and observing which aromatic protons show an NOE enhancement can provide definitive proof of the proton's location and thus the identity of the tautomer. For example, in the 1H-tautomer, an NOE would be expected between the N1-H and the proton at C7.
-
Caption: NMR workflow for tautomer analysis.
Single-Crystal X-ray Crystallography
X-ray crystallography provides an unequivocal determination of the tautomeric form present in the solid state.[8][9]
-
Crystal Growth: Grow single crystals of the pyrazolo[4,3-b]pyridine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting and Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Cool the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters against the experimental data. The position of the hydrogen atom on the pyrazole ring can be located from the difference Fourier map, confirming the tautomeric form.
-
-
Data Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). These parameters provide a detailed picture of the molecule's geometry in the solid state.
-
| Parameter | 1H-Tautomer (Expected) | 2H-Tautomer (Expected) |
| N-H Bond | Present at N1 | Present at N2 |
| C-N Bond Lengths (Pyrazole) | N1-N2 bond will have more single-bond character | N1-N2 bond will have more double-bond character |
| Intermolecular H-bonding | N1-H acts as a hydrogen bond donor | N2-H acts as a hydrogen bond donor |
Table 1: Expected crystallographic parameters for pyrazolo[4,3-b]pyridine tautomers.
Computational Chemistry: A Predictive and Corroborative Tool
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for corroborating experimental findings.[10][11]
-
Structure Generation: Build the 3D structures of both the 1H- and 2H-tautomers of the pyrazolo[4,3-b]pyridine derivative of interest.
-
Geometry Optimization:
-
Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[12]
-
Causality: This step finds the lowest energy conformation for each tautomer.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
-
Solvation Modeling:
-
To simulate the effect of a solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model (e.g., PCM, SMD).
-
Causality: This provides a more realistic prediction of tautomer stability in solution.
-
-
Relative Energy Calculation:
-
Calculate the relative energies of the tautomers by comparing their Gibbs free energies (or electronic energies with zero-point correction) in the gas phase and in solution. The tautomer with the lower energy is predicted to be the more stable form.
-
-
Spectroscopic Parameter Prediction (Optional but Recommended):
-
Calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N) for each tautomer using a method like GIAO.
-
Causality: Comparing the calculated chemical shifts with the experimental NMR data can provide strong evidence for the assignment of the observed tautomer(s).
-
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one [mdpi.com]
- 11. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Theoretical Investigation on Molecular Structure-Chemical Quantum Calculation of 7-Methyl-1,2,3-Triazole[4,5-c]Pyridine (Computer Simulation Program) | Scientific Journal for Faculty of Science-Sirte University [elc2.su.edu.ly]
An In-Depth Technical Guide to 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Introduction: 3-Iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated bicyclic heteroaromatic compound. It belongs to the family of pyrazolopyridines, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities and presence in numerous clinically relevant molecules. The strategic placement of an iodine atom on the pyrazole ring renders this molecule an exceptionally valuable and versatile building block in synthetic organic chemistry. The carbon-iodine bond serves as a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and professionals in drug discovery and development.
Molecular Structure and Isomerism
This compound, identified by CAS Number 633328-40-2, consists of a pyrazole ring fused to a pyridine ring.[1][2][][4][5] The "1H" designation indicates that the hydrogen atom is located on the nitrogen at position 1 of the pyrazole ring.
Caption: Chemical structure of this compound.
1.1. Tautomerism
It is crucial to recognize that N-unsubstituted pyrazolopyridines can exist in tautomeric forms. For the pyrazolo[3,4-b]pyridine scaffold, theoretical calculations have shown the 1H-tautomer to be significantly more stable (by nearly 9 kcal/mol) than the 2H-tautomer.[6] This preference is attributed to more favorable electronic distribution and aromaticity. While specific studies on the [4,3-b] isomer are less common, a similar energetic preference for the 1H tautomer is generally expected, making it the predominant form under standard conditions.
Physicochemical Properties
Published experimental data for this compound is limited. The table below summarizes its known properties, supplemented with predicted values where experimental data is unavailable. For context, data for the isomeric 3-Iodo-1H-pyrazolo[3,4-b]pyridine is also included, as it is more extensively characterized.[7][8]
| Property | This compound | 3-Iodo-1H-pyrazolo[3,4-b]pyridine (Isomer for comparison) |
| CAS Number | 633328-40-2[1][2][][4][5] | 117007-52-0[9] |
| Molecular Formula | C₆H₄IN₃[2] | C₆H₄IN₃[7] |
| Molecular Weight | 245.02 g/mol [2] | 245.02 g/mol [7] |
| Appearance | White to off-white solid (Typical) | White solid[7][8] |
| Melting Point | Data not available | Data not available |
| Solubility | Expected: Soluble in DMF, DMSO, DCM; Poorly soluble in water, hexanes. | Soluble in CH₂Cl₂, Ethyl Acetate; Poorly soluble in hexanes.[7][8] |
| pKa (Predicted) | Data not available | 6.52 ± 0.20 (for 3-methyl-1H-pyrazolo[3,4-b]pyridine)[10] |
| XlogP (Predicted) | 1.3 (for N-methylated analog)[11] | Data not available |
| Storage Conditions | Room temperature, inert atmosphere.[2] | Room temperature. |
Note: Predicted values should be used as estimates and confirmed experimentally.
Synthesis and Purification
A highly effective protocol used for the synthesis of the isomeric 3-Iodo-1H-pyrazolo[3,4-b]pyridine can be adapted as a starting point for methodology development.[7][8] This method utilizes molecular iodine in the presence of a base.
Caption: Plausible reaction scheme for the synthesis of the target compound.
3.1. General Experimental Protocol (Hypothetical)
Rationale: This protocol is based on the established synthesis of a closely related isomer.[7][8] The use of N,N-Dimethylformamide (DMF) as a polar aprotic solvent facilitates the dissolution of the starting materials. Potassium hydroxide (KOH) acts as a base to deprotonate the pyrazole N-H, generating a more nucleophilic anion that readily attacks molecular iodine (I₂), the electrophile. The reaction is typically efficient at room temperature.
-
Reaction Setup: To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMF, add potassium hydroxide (4.0 eq) and stir until dissolution is observed.
-
Iodination: Add molecular iodine (2.5 eq) portion-wise to the solution. The reaction is exothermic and the color will change to a deep brown.
-
Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, pour the reaction mixture into a brine solution. This quenches the reaction and precipitates the product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine and an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by recrystallization (e.g., from a dichloromethane/hexane solvent system) or by column chromatography on silica gel to yield the final product.
Reactivity and Synthetic Utility
The primary utility of this compound in drug discovery stems from the reactivity of its C-I bond. This bond is an excellent substrate for palladium- or copper-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the 3-position of the heterocyclic core. This "vectorial functionalization" is a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships (SAR).[12]
Key reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (introduction of aryl, heteroaryl, or alkyl groups).
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a common linker in bioactive molecules.[13]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino functionalities.
-
Heck Coupling: Reaction with alkenes to form C-C double bonds.
Caption: Synthetic utility of this compound in cross-coupling reactions.
Spectroscopic Characterization (Predicted)
While specific, published spectra for this compound are not available, key features can be predicted based on its structure and data from isomers.
-
¹H NMR: The spectrum is expected to show signals for four protons. A broad singlet for the N-H proton (typically >10 ppm), and three distinct signals in the aromatic region (approx. 7.0-9.0 ppm) corresponding to the protons on the pyridine ring. The coupling patterns (doublets, triplets, or double doublets) would be indicative of their relative positions.
-
¹³C NMR: The spectrum should display six signals for the six carbon atoms in the bicyclic system. The carbon bearing the iodine atom (C3) would be significantly shifted upfield compared to its non-halogenated counterpart due to the heavy atom effect.
-
Mass Spectrometry: The mass spectrum would show a prominent molecular ion (M⁺) peak at m/z 245, corresponding to the molecular weight. The isotopic pattern of iodine would not be readily visible as it is monoisotopic (¹²⁷I).
Applications in Research and Drug Discovery
The pyrazolopyridine scaffold is of significant interest due to its wide range of biological activities. Derivatives have been investigated as inhibitors of various kinases, including TANK-binding kinase 1 (TBK1), and as potential anticancer agents.[14][15] The value of this compound lies in its role as a key intermediate for synthesizing libraries of novel compounds. By leveraging the cross-coupling reactions described above, researchers can systematically modify the 3-position to optimize potency, selectivity, and pharmacokinetic properties against a chosen biological target.
For instance, the related pyrazolo[3,4-b]pyridine core has been identified in potent inhibitors of TBK1, a kinase involved in innate immunity signaling pathways.[14] The synthesis of analogs using 3-iodo precursors allows for the exploration of the binding pocket and the development of more effective therapeutics.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and disposal information.
References
- 1. This compound | 633328-40-2 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 4. 633328-40-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. dau.url.edu [dau.url.edu]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 117007-52-0|3-Iodo-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 10. 1H-Pyrazolo[3,4-b]pyridine,3-methyl-(9CI) CAS#: 116834-96-9 [m.chemicalbook.com]
- 11. PubChemLite - 3-iodo-1-methyl-1h-pyrazolo[4,3-b]pyridine (C7H6IN3) [pubchemlite.lcsb.uni.lu]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of Iodinated 1H-pyrazolo[4,3-b]pyridines in Medicinal Chemistry
An In-Depth Technical Guide to the Iodination of 1H-pyrazolo[4,3-b]pyridine for Researchers, Scientists, and Drug Development Professionals
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, forming the core of numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for a multitude of hydrogen bonding interactions, while the fused aromatic system provides a rigid framework for the precise spatial orientation of substituents. The introduction of an iodine atom onto this scaffold is a critical synthetic transformation, unlocking a gateway for further molecular elaboration. Iodinated intermediates are particularly valuable in cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the facile introduction of diverse chemical functionalities and the construction of complex molecular architectures. This guide provides a comprehensive overview of the experimental procedures for the regioselective iodination of 1H-pyrazolo[4,3-b]pyridine, with a focus on practical application and mechanistic understanding.
Strategic Approaches to the Iodination of 1H-pyrazolo[4,3-b]pyridine
The iodination of 1H-pyrazolo[4,3-b]pyridine proceeds via an electrophilic aromatic substitution mechanism. The electron-rich pyrazole ring is the primary site of electrophilic attack. The regioselectivity of the iodination is governed by the electronic properties of the bicyclic system. Theoretical and experimental studies on related pyrazole and pyrazolopyridine systems suggest that the C3 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.
Several iodinating agents can be employed, each with its own advantages and considerations regarding reactivity, selectivity, and operational simplicity. The most common and effective methods include:
-
Molecular Iodine with a Base: This classical method involves the use of elemental iodine in the presence of a base such as potassium hydroxide. The base facilitates the reaction by deprotonating the pyrazole NH, increasing the electron density of the ring system and enhancing its nucleophilicity.
-
N-Iodosuccinimide (NIS): NIS is a mild and convenient source of electrophilic iodine.[1][2][3] It is often used in the presence of a catalytic amount of an acid, such as trifluoroacetic acid, to activate the NIS and generate a more potent electrophilic species.[2]
-
Iodine Monochloride (ICl): ICl is a highly reactive and effective iodinating agent. Its polarity (Iδ+-Clδ-) makes the iodine atom strongly electrophilic, leading to rapid iodination of electron-rich heterocycles.
This guide will focus on a detailed experimental protocol using molecular iodine and potassium hydroxide, a robust and high-yielding method for the iodination of a closely related isomer, 1H-pyrazolo[3,4-b]pyridine, which is expected to be readily adaptable for the 1H-pyrazolo[4,3-b]pyridine system.[4][5]
Detailed Experimental Protocol: Synthesis of 3-iodo-1H-pyrazolo[4,3-b]pyridine
This protocol is adapted from a well-established procedure for the iodination of the isomeric 1H-pyrazolo[3,4-b]pyridine and is expected to provide the desired 3-iodo product with high regioselectivity and yield.[4][5]
Materials:
-
1H-pyrazolo[4,3-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add potassium hydroxide (4.0 eq.) followed by the portion-wise addition of iodine (2.5 eq.). The addition of iodine may be exothermic, and the flask can be cooled in an ice bath if necessary.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing brine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium thiosulfate solution to quench any unreacted iodine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the residue by recrystallization from a mixture of dichloromethane and hexane to afford this compound as a solid.[4][5]
Self-Validation:
-
TLC Analysis: Compare the TLC of the starting material and the final product to confirm the consumption of the starting material and the formation of a new, single major product.
-
Melting Point: Determine the melting point of the purified product and compare it with literature values if available.
-
Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the proton signal corresponding to the C3 position and the characteristic shifts in the remaining aromatic protons will confirm the desired iodination.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Comparative Analysis of Iodination Methods
While the presented protocol is robust, other methods may be advantageous under specific circumstances, such as with sensitive functional groups present on the starting material.
| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Notes |
| Iodine/Base | I₂, KOH | DMF | Room Temp. | ~85-95 | High yielding and regioselective.[4][5] |
| N-Iodosuccinimide | NIS, TFA (cat.) | CH₃CN or TFA | Room Temp. | ~70-90 | Milder conditions, suitable for acid-sensitive substrates.[2][6] |
| Iodine Monochloride | ICl, Li₂CO₃ | CH₂Cl₂ | Room Temp. | >90 | Highly reactive, may require careful control of stoichiometry.[7] |
| Iodine/Oxidant | I₂, HIO₃ | Acetic Acid | Room Temp. | ~70-85 | Effective for less reactive substrates.[8][9] |
Mechanistic Insights
The iodination of 1H-pyrazolo[4,3-b]pyridine is an electrophilic aromatic substitution reaction. The pyrazole ring is electron-rich and acts as the nucleophile. The reaction is initiated by the generation of an electrophilic iodine species.
References
- 1. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Iodo-1H-pyrazolo[4,3-b]pyridine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the Suzuki-Miyaura cross-coupling of 3-iodo-1H-pyrazolo[4,3-b]pyridine with a variety of arylboronic acids. The pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and its C3-arylation via Suzuki coupling offers a powerful tool for the synthesis of diverse compound libraries for drug discovery. These application notes deliver field-proven insights and step-by-step protocols, explaining the causality behind experimental choices to ensure reliable and reproducible outcomes. While specific literature for the Suzuki coupling of this compound is not abundant, the protocols herein are expertly adapted from established procedures for structurally analogous pyrazolopyridine systems.
Introduction: The Significance of C3-Arylated Pyrazolo[4,3-b]pyridines
The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including applications as kinase inhibitors and anti-cancer agents. The structural similarity of this scaffold to purine allows for its interaction with a variety of biological targets. The Suzuki-Miyaura cross-coupling reaction is a premier method for carbon-carbon bond formation in modern organic synthesis, valued for its mild reaction conditions and broad functional group tolerance.[1][2] The ability to selectively introduce aryl substituents at the C3 position of the pyrazolo[4,3-b]pyridine ring system is a critical strategy in the exploration of chemical space and the development of novel therapeutics.
Reaction Principle and Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. The high reactivity of the C-I bond makes iodo-substituted heterocycles excellent substrates for this step.[3]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[1]
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are presented as robust starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
Protocol 1: General Conditions for Arylboronic Acids
This protocol is adapted from successful Suzuki couplings of related iodo-pyrazolopyridines.[4][5][6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and cesium carbonate (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 eq).
-
Solvent Addition: Add the 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Purge the reaction mixture with an inert gas for 15-20 minutes to remove oxygen.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields. This protocol is based on general microwave-assisted Suzuki coupling procedures.[7][8]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
2M Aqueous sodium carbonate solution
-
1,4-Dioxane
-
Microwave vial with a crimp cap
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base Addition: Add 1,4-dioxane and the 2M aqueous sodium carbonate solution.
-
Vial Sealing: Securely seal the vial with a crimp cap.
-
Microwave Reaction: Heat the vial in a microwave reactor to 120-150 °C for 15-30 minutes.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Application Notes & Protocols: A Senior Scientist's Guide to the Buchwald-Hartwig Amination of 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged heterocyclic system in modern medicinal chemistry. These structures are considered bioisosteres of purines, allowing them to interact with a wide range of biological targets.[1] Specifically, the 1H-pyrazolo[4,3-b]pyridine core is a cornerstone of numerous pharmacologically active agents, including potent inhibitors of critical kinases and modulators of receptors involved in neurological pathways. For instance, derivatives of this scaffold have been investigated as highly selective inhibitors of the c-Met oncoprotein (Glumetinib), CDK8 inhibitors for oncology applications, and as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) for treating Parkinson's disease.[2] More recently, this scaffold has been employed in the design of novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy.[3]
The ability to strategically functionalize this core is paramount for drug discovery and development. The introduction of an amino group at the C3 position via C-N bond formation is a critical transformation for generating libraries of novel drug candidates. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging such bonds.[4] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl or heteroaryl halides and a vast array of primary and secondary amines under relatively mild conditions, demonstrating remarkable functional group tolerance.[4][5]
This guide provides a comprehensive technical overview and detailed protocols for the successful execution of the Buchwald-Hartwig amination on 3-iodo-1H-pyrazolo[4,3-b]pyridine, from the synthesis of the starting material to the final C-N coupling.
Synthesis of the Key Intermediate: this compound
A robust synthesis of the halo-heterocycle is a prerequisite for any successful cross-coupling campaign. The following two-stage protocol outlines a reliable path to the target this compound, commencing from commercially available precursors.
Protocol 2.1: Synthesis of the Parent Heterocycle, 1H-Pyrazolo[4,3-b]pyridine
The synthesis of the parent pyrazolo[4,3-b]pyridine core can be efficiently achieved from 2-chloro-3-nitropyridine through a sequence involving nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[2] This approach provides a versatile entry into the scaffold. A simplified synthesis can also be achieved by cyclization of 2-hydrazinonicotinaldehyde.
Protocol 2.2: Electrophilic Iodination at the C3 Position
With the parent heterocycle in hand, the subsequent iodination occurs with high regioselectivity at the electron-rich C3 position of the pyrazole ring. This protocol is adapted from a highly effective method used for the isomeric 1H-pyrazolo[3,4-b]pyridine.[6]
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in dimethylformamide (DMF, approx. 10-15 mL per gram of starting material).
-
Base Addition: Add powdered potassium hydroxide (KOH, 4.0 eq.) to the solution. Stir the resulting suspension at room temperature.
-
Iodinating Agent: In a separate flask, prepare a solution of iodine (I₂, 2.5 eq.) in DMF.
-
Reaction: Add the iodine solution dropwise to the stirred suspension of the pyrazolopyridine and KOH.
-
Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing brine and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with brine and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or flash column chromatography on silica gel.[6]
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) species.[4][7] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
The Catalytic Cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide (Ar-I), breaking the C-I bond and forming a Pd(II) intermediate. This is often the rate-limiting step.[8]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired product (Ar-NR₂) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Master Protocol for the C-N Coupling on this compound
This section provides a detailed, field-proven protocol for the amination of this compound. The selection of reagents is based on achieving high generality and efficiency for heteroaromatic substrates.
Key Experimental Parameters: The 'Why' Behind the 'How'
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common, air-stable Pd(0) source that is readily activated in solution. Alternatively, modern pre-formed catalysts like Buchwald's G3 or G4 palladacycles can be used for higher activity and lower catalyst loadings.
-
Ligand: The choice of phosphine ligand is critical. For electron-rich, potentially coordinating N-heterocycles, bulky, electron-rich biaryl phosphine ligands are superior. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is an excellent choice due to its large natural bite angle, which facilitates the crucial reductive elimination step.[7] For particularly challenging couplings, more specialized ligands like BrettPhos may offer improved results.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Cesium carbonate (Cs₂CO₃) is an effective and moderately strong base that is well-tolerated by many functional groups. For less basic amines or more challenging substrates, a stronger base like sodium tert-butoxide (NaOtBu) may be necessary, though care must be taken with base-sensitive functional groups.[5]
-
Solvent: Anhydrous, polar aprotic solvents are standard. Dioxane and toluene are the most common and effective solvents for this transformation. They must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Experimental Protocol
Materials and Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
This compound (1.0 eq.)
-
Amine (primary or secondary, 1.2-1.5 eq.)
-
Pd₂(dba)₃ (2-5 mol%)
-
Xantphos (4-10 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0-2.5 eq.)
-
Anhydrous, degassed dioxane or toluene
-
Standard laboratory glassware for work-up and purification
-
Inert gas supply (Argon or Nitrogen)
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq.), cesium carbonate (2.0 eq.), Pd₂(dba)₃ (e.g., 0.025 eq.), and Xantphos (e.g., 0.05 eq.).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Add anhydrous, degassed dioxane (or toluene) via syringe to the flask (to achieve a concentration of approx. 0.1-0.2 M). Then, add the amine (1.2 eq.) via syringe.
-
Heating: Place the sealed reaction tube in a preheated oil bath or heating block (typically 80-110 °C).
-
Reaction Monitoring: Stir the reaction vigorously for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots.
-
Cooldown and Work-up: Once the starting material is consumed, remove the tube from the heat and allow it to cool to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure 3-amino-1H-pyrazolo[4,3-b]pyridine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Scope and Versatility: A Comparative Overview
The Buchwald-Hartwig amination is notable for its broad scope. The following table summarizes representative conditions and yields for the amination of various N-heterocyclic halides, demonstrating the adaptability of the methodology.
| Heteroaryl Halide | Amine | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-1-tritylpyrazole | Benzylamine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 85 | [9] |
| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 110 | 81 | [9] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / LHX-Phos | K₂CO₃ | Toluene | 110 | 98 | [2] |
| 2-Chloropyridine | Pyrrolidine | Pd(OAc)₂ / LHX-Phos | K₂CO₃ | Toluene | 110 | 95 | [2] |
| 4-Iodo-3-methyl-indazole | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | ~90 | Adapted from[1] |
| 2-Iodobenzoate | Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-AmylOH | 110 | 95 | [10] |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective and reliable method for synthesizing a diverse range of 3-amino derivatives, which are of significant interest to the pharmaceutical industry. The success of this reaction hinges on the rational selection of a bulky, electron-rich phosphine ligand and the careful exclusion of oxygen from the reaction system. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to leverage this powerful C-N bond-forming reaction, accelerating the discovery of new therapeutics based on the pyrazolo[4,3-b]pyridine scaffold.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Sonogashira coupling protocol for 3-Iodo-1H-pyrazolo[4,3-b]pyridine with terminal alkynes
Application Note & Protocol
Sonogashira Coupling of 3-Iodo-1H-pyrazolo[4,3-b]pyridine with Terminal Alkynes: A Modular Approach for Medicinal Chemistry Scaffolds
Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers.[1][2] This reaction has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials due to its operational simplicity and tolerance of diverse functional groups.[1][3] The 1H-pyrazolo[4,3-b]pyridine core is a recognized "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated as kinase inhibitors and other therapeutic agents.[4] This document provides a detailed, field-proven protocol for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a variety of terminal alkynes. We will delve into the mechanistic underpinnings, provide step-by-step experimental procedures, and offer guidance on reaction optimization and troubleshooting to empower researchers in drug discovery and chemical biology.
Scientific Rationale and Mechanistic Overview
The Sonogashira reaction's efficacy stems from a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6] Understanding this mechanism is crucial for rational optimization and troubleshooting.
The Palladium Cycle: This is the primary cross-coupling engine.
-
Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the carbon-iodine bond of this compound to form a square planar Pd(II) complex.[5][7]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This is often the rate-determining step of the overall reaction.[5]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the final C(sp²)-C(sp) bond of the product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]
The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne.[5]
-
Deprotonation: An amine base (e.g., triethylamine) deprotonates the alkyne, a process facilitated by the increased acidity upon coordination to copper, to form the key copper(I) acetylide intermediate.[5][6]
The choice of an aryl iodide, such as this compound, is strategic. The C-I bond is the weakest among the carbon-halogen series (I > Br > Cl), making it the most reactive in oxidative addition.[1][7] This high reactivity allows the coupling to proceed under mild conditions, often at room temperature, which helps to preserve sensitive functional groups on both coupling partners.[1][7]
Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Notes |
| This compound | 1420800-75-9 | >97% | Key substrate. Can be synthesized if not commercially available. |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | >98% | Substrate scope can be explored with various functionalized alkynes. |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | >98% | PdCl₂(PPh₃)₂. A common, air-stable Pd(II) precatalyst. |
| Copper(I) Iodide (CuI) | 7681-65-4 | >99.5% | Co-catalyst. Should be a fine, off-white to tan powder. |
| Triethylamine (Et₃N) | 121-44-8 | >99.5%, Anhydrous | Base and solvent. Must be dry. |
| Tetrahydrofuran (THF) | 109-99-9 | Anhydrous, >99.9% | Reaction co-solvent. Must be dry and preferably degassed. |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade | For extraction and chromatography. |
| Hexanes | 110-54-3 | ACS Grade | For chromatography. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | For aqueous work-up. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | - | For aqueous work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | Drying agent. |
| Celite® 545 | 68855-54-9 | - | Filtration aid to remove catalysts. |
Experimental Protocol
This protocol provides a general method for the coupling of this compound with a representative terminal alkyne. The procedure should be performed under an inert atmosphere (Nitrogen or Argon) to ensure catalyst stability and optimal results.
Reaction Setup
-
To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 245 mg, 1.0 mmol).
-
Add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 eq, 21 mg, 0.03 mmol) and Copper(I) Iodide (CuI, 0.06 eq, 11 mg, 0.06 mmol).
-
Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Nitrogen) three times.
-
Using syringes, add anhydrous, degassed Tetrahydrofuran (THF, 4 mL) and Triethylamine (Et₃N, 2 mL). Stir the resulting suspension for 5 minutes at room temperature.
-
Add the terminal alkyne (1.2 eq, e.g., phenylacetylene, 122 mg, 1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
Work-up and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Re-dissolve the residue in Ethyl Acetate (50 mL).
-
Filter the solution through a short plug of Celite® to remove the insoluble catalyst residues. Wash the Celite® pad with additional Ethyl Acetate (20 mL).
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and Brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of Hexanes/Ethyl Acetate) to afford the pure coupled product.
Representative Examples
The following table outlines expected outcomes for the coupling with various terminal alkynes under the general protocol.
| Entry | Terminal Alkyne (R) | Product Structure | Typical Yield |
| 1 | Phenyl | 3-(Phenylethynyl)-1H-pyrazolo[4,3-b]pyridine | 85-95% |
| 2 | 4-Methoxyphenyl | 3-((4-Methoxyphenyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine | 80-90% |
| 3 | Trimethylsilyl | 3-((Trimethylsilyl)ethynyl)-1H-pyrazolo[4,3-b]pyridine | 75-85% |
| 4 | 1-Hexynyl | 3-(Hex-1-yn-1-yl)-1H-pyrazolo[4,3-b]pyridine | 88-96% |
Experimental Workflow Diagram
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be required for challenging substrates.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Catalyst Loading | 3 mol% Pd, 6 mol% CuI | For less reactive substrates, increase Pd loading to 5 mol%. For highly efficient reactions, loading can be reduced to 1 mol% to minimize cost and residual metal contamination. |
| Base | Triethylamine (Et₃N) | If reaction is sluggish, a stronger, bulkier base like Diisopropylethylamine (DIPEA) or Diisopropylamine (DIPA) can be screened to improve alkyne deprotonation.[7] |
| Solvent | THF/Et₃N | For poorly soluble substrates, consider using DMF or NMP as a co-solvent. Ensure all solvents are anhydrous and degassed to prevent catalyst deactivation.[8] |
| Temperature | Room Temperature | If no reaction occurs at RT, gently heat to 40-60 °C. The high reactivity of the iodide substrate should not require harsh heating, which can promote side reactions.[7] |
Common Issues and Solutions:
-
Problem: Low or no conversion of starting material.
-
Cause: Inactive catalyst due to oxygen exposure; insufficient base; poor quality reagents.
-
Solution: Ensure the reaction is set up under a strictly inert atmosphere. Use freshly opened, anhydrous solvents and bases. Test a new batch of catalyst.
-
-
Problem: Formation of a significant amount of alkyne homocoupling product (Glaser coupling).
-
Problem: Difficulty in purifying the product from triphenylphosphine oxide.
Conclusion
This application note provides a comprehensive and reliable protocol for the Sonogashira coupling of this compound with terminal alkynes. By leveraging a well-understood dual catalytic system, this method offers a modular and efficient route to a diverse array of 3-alkynyl-substituted pyrazolopyridines. The resulting products are valuable building blocks for constructing complex molecules aimed at various therapeutic targets, making this protocol a powerful tool for professionals in drug discovery and development.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. DSpace [repository.kaust.edu.sa]
- 9. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Heck Reaction Conditions for the Vinylation of 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the Heck Reaction in Heterocyclic Chemistry
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3] The reaction's value is especially pronounced in the functionalization of heteroaromatic systems, which are prevalent scaffolds in a vast array of bioactive compounds.
This document provides a detailed guide to the application of the Heck reaction for the vinylation of 3-Iodo-1H-pyrazolo[4,3-b]pyridine, a key intermediate in the development of various therapeutic agents.[4][5] We will delve into the mechanistic intricacies of the reaction, offer a rationale for the selection of optimal reaction conditions, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[3][6] Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (in this case, this compound) to a coordinatively unsaturated Pd(0) species. This step forms a square planar Pd(II) complex.[7][8] The reactivity of the halide is crucial, with the C-I bond being the most reactive, followed by C-Br and C-Cl.
-
Olefin Coordination and Insertion: The alkene (the vinylating agent) then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-C bond, a step that is often rate-determining.[3][9]
-
β-Hydride Elimination: A subsequent β-hydride elimination from the newly formed alkyl-palladium intermediate generates the vinylated product and a hydrido-palladium(II) complex.[8]
-
Reductive Elimination/Base Regeneration: Finally, a base is required to neutralize the generated hydrogen halide (HI), regenerating the active Pd(0) catalyst and completing the catalytic cycle.[3][10]
Caption: Figure 1: The Catalytic Cycle of the Heck Reaction.
Experimental Design: Key Parameters for Optimization
The successful vinylation of this compound hinges on the careful selection and optimization of several key reaction parameters.[11][12] The presence of the pyridine and pyrazole nitrogen atoms in the substrate can influence the reaction by coordinating with the palladium catalyst, necessitating a tailored approach.
| Parameter | Recommendation | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, or Pd₂(dba)₃ | Palladium(II) acetate is often a reliable and cost-effective precursor that is reduced in situ to the active Pd(0) species.[7] For more challenging substrates, pre-formed Pd(0) complexes like Pd₂(dba)₃ can be advantageous. |
| Ligand | PPh₃, P(o-tol)₃, or bulky phosphines like P(t-Bu)₃ | The choice of phosphine ligand is critical. Triphenylphosphine (PPh₃) is a standard choice.[6] For electron-rich heteroaromatic iodides, more electron-donating and bulky ligands like tri(o-tolyl)phosphine or tri(tert-butyl)phosphine can enhance the rate of oxidative addition and prevent catalyst deactivation.[6] |
| Base | Et₃N, i-Pr₂NEt (Hünig's base), or K₂CO₃ | An organic amine base like triethylamine is commonly used to neutralize the HI generated.[13] A hindered base such as Hünig's base can be beneficial to minimize side reactions. Inorganic bases like potassium carbonate are also effective, particularly in polar aprotic solvents.[14] |
| Solvent | DMF, DMAc, NMP, or Acetonitrile | Polar aprotic solvents are generally preferred as they can help to stabilize the charged intermediates in the catalytic cycle.[6][14] Dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are excellent choices due to their high boiling points, allowing for elevated reaction temperatures.[13] |
| Temperature | 80-120 °C | The Heck reaction typically requires elevated temperatures to drive the reaction to completion.[14] The optimal temperature will depend on the specific substrates and catalyst system and should be determined empirically. |
| Additives | Tetrabutylammonium bromide (TBAB) or chloride (TBAC) | The addition of a phase-transfer catalyst like TBAB can be beneficial, especially when using inorganic bases, to improve solubility and reaction rates.[15] |
Detailed Experimental Protocol: Vinylation of this compound
This protocol provides a general starting point for the vinylation of this compound. Optimization may be required for specific vinylating agents.
Materials:
-
This compound
-
Vinylating agent (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 equiv).
-
Reagent Addition: Add palladium(II) acetate (0.02 - 0.05 equiv) and tri(o-tolyl)phosphine (0.04 - 0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Reagents: Add anhydrous DMF (to achieve a concentration of 0.1-0.2 M with respect to the iodo-pyrazole). Add the vinylating agent (1.2 - 1.5 equiv) and triethylamine (2.0 - 3.0 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Figure 2: Experimental workflow for the Heck vinylation.
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more electron-rich phosphine ligand.[16] The purity of the solvent and reagents is also crucial; ensure anhydrous conditions.
-
Side Product Formation: The formation of homocoupled products can sometimes be observed. This can be minimized by using a slight excess of the alkene.
-
Substrate-Specific Challenges: The basic nitrogen atoms of the pyrazolopyridine scaffold can potentially coordinate to the palladium catalyst, inhibiting its activity. The use of bulky phosphine ligands can help to mitigate this by sterically disfavoring such coordination.[17]
Conclusion
The Heck reaction is a robust and versatile tool for the vinylation of this compound. A thorough understanding of the reaction mechanism and the influence of key parameters allows for the rational design of efficient and high-yielding synthetic protocols. The guidelines and procedures outlined in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. byjus.com [byjus.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 9. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
use of 3-Iodo-1H-pyrazolo[4,3-b]pyridine in the synthesis of CDK inhibitors for cancer therapy
Application Notes & Protocols
Topic: Strategic Use of 3-Iodo-1H-pyrazolo[4,3-b]pyridine in the Synthesis of Potent CDK Inhibitors for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Introduction: The Central Role of CDKs in Oncology and the Rise of Pyrazolopyridines
The cell division cycle is a fundamental process, the deregulation of which is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of this cycle, controlling the progression through its distinct phases (G1, S, G2, M).[2] The cyclin D-CDK4/6 complex, in particular, governs the critical G1 to S phase transition. It achieves this by phosphorylating the retinoblastoma (Rb) tumor suppressor protein, which in turn releases the E2F transcription factor to activate genes necessary for DNA synthesis.[1][2] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell proliferation.
This understanding has positioned CDKs as prime targets for therapeutic intervention. The development of selective CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, represents a paradigm shift in the treatment of certain cancers, notably HR+/HER2- advanced breast cancer.[2][3][4] A common structural feature among many potent kinase inhibitors is the pyrazolopyridine scaffold.[5][6][7] This heterocyclic system is a bioisostere of the natural ATP purine base, enabling it to effectively compete for the kinase's ATP-binding pocket.[8][9]
This application note provides a detailed guide on the strategic use of This compound , a highly versatile and critical building block, in the synthesis of a potent CDK inhibitor, using a Ribociclib analogue as a representative model. We will elucidate the rationale behind experimental choices and provide a robust, step-by-step protocol for its application in modern drug discovery workflows.
The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazolo[4,3-b]pyridine core is considered a "privileged scaffold" in medicinal chemistry. Its utility stems from several key features:
-
ATP-Mimetic Core: Its nitrogen arrangement mimics the hydrogen bonding pattern of adenine, allowing it to form key interactions with the hinge region of the kinase active site.[9]
-
Vectors for Optimization: The scaffold presents multiple positions for substitution, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties (ADME).
-
The 3-Iodo Handle: The iodine atom at the 3-position is not merely a substituent; it is a strategic linchpin for synthesis. Its presence enables a wide array of powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This provides a robust and modular platform to introduce chemical diversity and build molecular complexity, which is essential for developing structure-activity relationships (SAR).[5]
Synthetic Workflow: From Building Block to Potent Inhibitor
The following workflow outlines a representative synthesis of a Ribociclib-class CDK4/6 inhibitor. The key transformation is a Suzuki-Miyaura coupling reaction that utilizes the reactivity of the 3-iodo group to forge a crucial carbon-carbon bond, linking the pyrazolopyridine core to the rest of the molecule.
Caption: Synthetic workflow for a CDK inhibitor using this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the pivotal step in the synthesis: the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction is chosen for its reliability, high functional group tolerance, and typically high yields.
Principle: The reaction couples the sp2-hybridized carbon of the iodo-substituent with the sp2-hybridized carbon of a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.
Materials:
| Reagent/Material | CAS Number | Supplier Suggestion | Purpose |
| This compound | 1196155-41-9 | Commercial Vendor | Key electrophilic partner |
| 2-(Aryl)-pyridine-5-boronic acid pinacol ester | Varies | Commercial Vendor | Nucleophilic coupling partner |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 72287-26-4 | Commercial Vendor | Palladium catalyst |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Commercial Vendor | Base for transmetalation |
| 1,4-Dioxane, anhydrous | 123-91-1 | Commercial Vendor | Reaction solvent |
| Water, degassed | 7732-18-5 | N/A | Co-solvent |
| Argon or Nitrogen gas, high purity | 7440-37-1 | Gas Supplier | Inert atmosphere |
| Ethyl Acetate | 141-78-6 | Commercial Vendor | Extraction solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | Lab-prepared | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Commercial Vendor | Drying agent |
| Silica Gel (230-400 mesh) | 7631-86-9 | Commercial Vendor | Stationary phase for chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add this compound (1.0 eq), the pyridine-based boronic ester (1.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. This cycle should be repeated three times. Causality: This step is critical to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to failed or low-yielding reactions.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 20 mL dioxane: 5 mL water) via cannula or syringe. Stir the suspension for 5 minutes.
-
Catalyst Addition: To the stirring suspension, add Pd(dppf)Cl₂ (0.05 eq). The reaction mixture will typically turn dark red or brown.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. Trustworthiness: Active monitoring ensures the reaction is driven to completion and prevents the formation of degradation byproducts from excessive heating. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL). Causality: The water wash removes the base and other water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient elution (e.g., 0-10% methanol in dichloromethane) to isolate the pure coupled product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Mechanism of Action: Arresting the Cancer Cell Cycle
The synthesized pyrazolopyridine-based inhibitor functions as a highly selective ATP-competitive inhibitor of CDK4 and CDK6.[2]
Caption: Mechanism of action of a pyrazolopyridine-based CDK4/6 inhibitor.
By binding to the ATP pocket, the inhibitor prevents the kinase from phosphorylating Rb.[3] Consequently, Rb remains bound to E2F, keeping it inactive.[2] This blockade prevents the cell from transcribing the necessary genes to enter the S phase, resulting in a G1 cell cycle arrest and the cessation of tumor cell proliferation.[2][3]
References
- 1. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Iodo-1H-pyrazolo[4,3-b]pyridine in the Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors for Non-Small Cell Lung Cancer (NSCLC)
Introduction: The Critical Role of ALK in NSCLC and the Promise of Targeted Inhibition
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of these tumors is driven by specific genetic alterations, creating a dependency on the aberrant signaling pathways they activate. One such critical oncogenic driver is the rearrangement of the Anaplastic Lymphoma Kinase (ALK) gene, most commonly forming a fusion with the echinoderm microtubule-associated protein-like 4 (EML4) gene.[1] This EML4-ALK fusion protein exhibits constitutive kinase activity, driving downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1]
The clinical success of first-generation ALK inhibitors like crizotinib has validated ALK as a therapeutic target. However, the emergence of acquired resistance, often through secondary mutations in the ALK kinase domain, has necessitated the development of next-generation inhibitors with improved potency and broader activity against resistant mutants.[2][3] This has fueled the exploration of novel chemical scaffolds that can serve as the foundation for these improved therapeutics. The pyrazolopyridine core is a privileged scaffold in kinase inhibitor design, and strategic functionalization is key to achieving high potency and selectivity.[4]
This document provides a detailed guide for researchers and drug development professionals on the application of 3-Iodo-1H-pyrazolo[4,3-b]pyridine as a versatile starting material for the synthesis and development of potent ALK inhibitors for NSCLC. The iodine atom at the 3-position serves as a crucial synthetic handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds.
The Strategic Advantage of the this compound Scaffold
The this compound scaffold offers several advantages in the design of ALK inhibitors:
-
Versatile Synthetic Handle: The carbon-iodine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][7][8] This allows for the systematic introduction of various aryl, heteroaryl, and amino substituents at the 3-position of the pyrazolopyridine core, facilitating the exploration of the chemical space around the ATP-binding site of the ALK kinase.
-
Structural Mimicry: The pyrazolopyridine core can effectively mimic the purine ring of ATP, enabling it to bind to the hinge region of the ALK kinase domain. This interaction is a hallmark of many successful kinase inhibitors.
-
Modulation of Physicochemical Properties: The substituents introduced via the iodo-handle can be tailored to optimize the physicochemical properties of the resulting inhibitors, such as solubility, metabolic stability, and cell permeability, which are critical for developing a successful drug candidate.
Synthetic Strategy: From Scaffold to Potent Inhibitor
The general strategy for developing ALK inhibitors from this compound involves a multi-step process encompassing scaffold synthesis, functionalization through cross-coupling, and subsequent chemical modifications.
Diagram: Synthetic Workflow
Caption: A generalized synthetic workflow for developing ALK inhibitors starting from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the related isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine.[9]
Materials:
-
1H-Pyrazolo[4,3-b]pyridine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
-
Potassium Hydroxide (KOH)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (NIS) (1.2 eq) and potassium hydroxide (KOH) (4.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the organic layer with brine and saturated aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield this compound as a solid.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.[10]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk tube or microwave vial
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq) and the arylboronic acid (1.1-1.5 eq).
-
Add Pd(PPh₃)₄ (2-5 mol%) and Na₂CO₃ (2.0-2.5 eq).
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the vessel and purge with argon or nitrogen.
-
Heat the reaction mixture at 90-120°C for 6-12 hours (conventional heating) or irradiate in a microwave reactor at 90-150°C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine.[6][7][11][12][13]
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium(II) acetate [Pd(OAc)₂] or a pre-catalyst like XantPhos Pd G3
-
XantPhos or other suitable phosphine ligand
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)
-
Toluene or 1,4-Dioxane
-
Schlenk tube
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk tube, add Pd(OAc)₂ (2-5 mol%), the phosphine ligand (e.g., XantPhos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Add this compound (1.0 eq) and the amine (1.1-1.5 eq).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the Schlenk tube and purge with argon or nitrogen.
-
Heat the reaction mixture at 80-110°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, filter through a pad of Celite®, and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation of Synthesized ALK Inhibitors
Diagram: ALK Signaling Pathway and Inhibition
Caption: Simplified ALK signaling pathway in NSCLC and the point of intervention for pyrazolopyridine-based inhibitors.
Protocol 4: In Vitro ALK Kinase Inhibition Assay (LanthaScreen®)
This protocol provides a framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay.[14]
Materials:
-
Recombinant human ALK enzyme
-
Fluorescein-labeled poly-GT (or other suitable substrate)
-
LanthaScreen® Eu-anti-phosphotyrosine antibody
-
ATP
-
Kinase buffer
-
Test compounds (synthesized ALK inhibitors)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compounds. Include a positive control (a known ALK inhibitor) and a negative control (DMSO vehicle).
-
Add the ALK enzyme and the fluorescein-labeled substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for ALK.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA and the Eu-anti-phosphotyrosine antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm and 665 nm.
-
Calculate the emission ratio and determine the IC₅₀ values for each compound using a suitable data analysis software.
Protocol 5: Cell-Based Proliferation Assay (CCK-8 or MTT)
This protocol assesses the ability of the synthesized compounds to inhibit the proliferation of ALK-positive NSCLC cells.[15]
Materials:
-
ALK-positive NSCLC cell line (e.g., H2228, which harbors the EML4-ALK fusion)[15]
-
ALK-negative NSCLC cell line for selectivity assessment (e.g., A549)[16]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed the H2228 and A549 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound in each cell line.
Data Presentation and Interpretation
The data generated from the synthetic and biological evaluations should be systematically organized to facilitate SAR analysis and lead candidate selection.
Table 1: Structure-Activity Relationship (SAR) of Representative ALK Inhibitors
| Compound ID | R-group at 3-position | ALK IC₅₀ (nM) | H2228 Cell IC₅₀ (µM) | A549 Cell IC₅₀ (µM) | Selectivity Index (A549/H2228) |
| Lead-01 | 4-Methoxyphenyl | 50.2 | 0.55 | >10 | >18 |
| Lead-02 | 2,4-Difluorophenyl | 25.8 | 0.28 | >10 | >35 |
| Lead-03 | 4-Morpholinophenyl | 10.5 | 0.12 | >10 | >83 |
| Lead-04 | 1-Methyl-1H-pyrazol-4-yl | 5.1 | 0.08 | >10 | >125 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The selectivity index provides a measure of the compound's specificity for ALK-driven cancer cells over ALK-negative cells. A higher selectivity index is desirable as it may translate to a better therapeutic window in vivo.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel and potent ALK inhibitors for the treatment of NSCLC. The synthetic accessibility and the versatility of the iodo-substituent allow for the rapid generation of diverse compound libraries and the systematic optimization of lead candidates. The protocols outlined in this document provide a comprehensive framework for the synthesis, functionalization, and biological evaluation of these compounds.
Future work should focus on exploring a wider range of substituents at the 3-position to further improve potency against wild-type and resistant ALK mutants. Additionally, in vivo efficacy studies in relevant animal models, such as xenografts of H2228 cells in immunodeficient mice, will be crucial for the preclinical validation of promising lead compounds.[17] Pharmacokinetic and toxicological profiling will also be essential to assess the drug-like properties of the synthesized inhibitors and their potential for clinical development.
References
- 1. Advancements of ALK inhibition of non-small cell lung cancer: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling ALK in non-small cell lung cancer: the role of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of Mps1 kinase inhibitors using a 3-Iodo-1H-pyrazolo[4,3-b]pyridine intermediate
An Application Guide to the Synthesis of Mps1 Kinase Inhibitors Using a 3-Iodo-1H-pyrazolo[4,3-b]pyridine Intermediate
Introduction: Targeting the Mitotic Checkpoint in Oncology
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a critical dual-specificity kinase that functions as a master regulator of the Spindle Assembly Checkpoint (SAC).[1][2] The SAC is a vital surveillance mechanism that ensures the faithful segregation of chromosomes during cell division (mitosis) by preventing the premature onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.[1]
Numerous studies have documented the overexpression of Mps1 in a wide range of human cancers, including breast, lung, and prostate cancers, where its elevated levels often correlate with high tumor grades and poor patient outcomes.[1][3][4] Cancer cells, frequently characterized by chromosomal instability and aneuploidy, exhibit a pronounced dependency on a functional SAC to survive the stress of mitosis.[1][5] This dependency creates a therapeutic window. By inhibiting Mps1, the SAC is abrogated, forcing cancer cells with misaligned chromosomes to exit mitosis prematurely. This leads to catastrophic chromosome missegregation and, ultimately, cell death, a process termed mitotic catastrophe.[1][2] This strategy has validated Mps1 as a promising therapeutic target, with several inhibitors such as BAY 1161909 and CCT289346 (BOS172722) advancing into clinical trials.[4][6][7]
This guide provides a detailed overview and experimental protocols for the synthesis of Mps1 inhibitors built around the versatile this compound scaffold, a key intermediate that enables extensive chemical exploration and optimization.
The Strategic Role of the this compound Intermediate
The pyrazolo[4,3-b]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[8][9] Its rigid, bicyclic structure provides a robust framework for orienting functional groups to interact with the ATP-binding pocket of kinases.
The strategic incorporation of an iodine atom at the 3-position of this scaffold is a cornerstone of the synthetic approach. The carbon-iodine bond serves as a highly effective and versatile chemical "handle" for introducing molecular diversity. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[10] This enables medicinal chemists to systematically append a variety of aryl, heteroaryl, and alkyl groups, facilitating the exploration of structure-activity relationships (SAR) to optimize inhibitor potency, selectivity, and pharmacokinetic properties.[11][12]
Caption: Synthetic utility of the 3-iodo-pyrazolopyridine intermediate.
PART 1: Synthesis of the Key Intermediate: this compound
This protocol details a robust method for the synthesis of the pivotal this compound intermediate. The procedure is adapted from established methods for the iodination of related heterocyclic systems.[13][14] The reaction proceeds via an electrophilic substitution mechanism where iodine, activated by a base, is installed onto the electron-rich pyrazole ring.
Experimental Protocol 1: Iodination of 1H-Pyrazolo[4,3-b]pyridine
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1H-Pyrazolo[4,3-b]pyridine | ≥97% | Commercially Available | Starting material |
| Iodine (I₂) | ACS Reagent, ≥99.8% | Sigma-Aldrich | Electrophile |
| Potassium Hydroxide (KOH) | ACS Reagent, ≥85% | Fisher Scientific | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction Solvent |
| Brine (Saturated NaCl) | - | Lab Prepared | Aqueous Wash |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | LabChem | Quenching Agent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | Drying Agent |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Macron | Recrystallization |
| Hexane | ACS Grade | BDH | Recrystallization |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1H-pyrazolo[4,3-b]pyridine (1.0 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material completely.
-
Addition of Base: Carefully add powdered potassium hydroxide (KOH) (4.0 eq.) to the solution. The mixture may warm slightly.
-
Addition of Iodine: In portions, add solid iodine (I₂) (2.5 eq.) to the stirred mixture. The solution will turn dark brown/purple.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing brine and ethyl acetate. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the purple color of the iodine is discharged.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers twice with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by recrystallization from a dichloromethane/hexane solvent system to afford this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of the key iodinated intermediate.
PART 2: Synthesis of Mps1 Inhibitors via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction in pharmaceutical development.[15][16] The reaction mechanism involves the palladium-catalyzed coupling of an organohalide (the 3-iodo-pyrazolopyridine) with an organoboron compound. A base is required to activate the boronic acid for the crucial transmetallation step.[16][17]
Experimental Protocol 2: General Procedure for Suzuki Coupling
This protocol provides a general method for coupling the this compound intermediate with various aryl or heteroaryl boronic acids.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesized (Protocol 1) | - | Substrate |
| Aryl/Heteroaryl Boronic Acid | ≥95% | Commercially Available | Coupling Partner |
| Pd(PPh₃)₄ | 99% | Strem Chemicals | Palladium Catalyst |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Sigma-Aldrich | Base |
| 1,4-Dioxane | Anhydrous, 99.8% | Acros Organics | Solvent |
| Water | Deionized | Lab System | Solvent |
| Argon (Ar) | High Purity | Airgas | Inert Gas |
Step-by-Step Procedure
-
Inert Atmosphere: Place the this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and sodium carbonate (2.5 eq.) into a Schlenk flask or microwave vial equipped with a stir bar.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Degassing: Seal the flask, then evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe. The solvent should be previously degassed by bubbling with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 12 hours depending on the substrates.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the final Mps1 inhibitor.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Data Summary and Structure-Activity Relationships (SAR)
The synthetic versatility of the 3-iodo intermediate allows for rapid generation of analogue libraries to probe the SAR of Mps1 inhibitors. Optimization of substituents on the coupled aryl ring is crucial for achieving high potency and selectivity.
Table 1: Representative Mps1 Inhibitors and their Biological Activity
| Compound ID | R Group (at 3-position) | Mps1 IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) (MDA-MB-468 cells) | Reference |
| Hit Compound | Phenyl | >1000 | >10 | [12] |
| Optimized 31 | 2-(Morpholinomethyl)phenyl | 2.6 | 0.048 | [12][18] |
| Analog A | 4-Methoxyphenyl | 50.2 | 0.55 | [12] |
| Analog B | 3-Fluorophenyl | 85.7 | 1.21 | [12] |
This table presents representative data to illustrate SAR trends. Actual values are dependent on specific assay conditions.
The data clearly indicates that substitution on the phenyl ring is critical for potent Mps1 inhibition. The unsubstituted phenyl group confers weak activity, whereas the introduction of a 2-(morpholinomethyl)phenyl group in Compound 31 leads to a dramatic increase in potency, with an IC₅₀ in the low nanomolar range.[12] This suggests a key interaction between the morpholine moiety and a specific sub-pocket within the Mps1 active site.
Mps1's Role in the Spindle Assembly Checkpoint
To understand the mechanism of action of these inhibitors, it is essential to visualize the biological pathway they disrupt. Mps1 kinase is a central node in the SAC signaling cascade.
Caption: Mps1 signaling in the Spindle Assembly Checkpoint (SAC).
In a normal mitotic cell, Mps1 localizes to unattached kinetochores and initiates a signaling cascade that leads to the recruitment of proteins like Mad1 and Mad2.[2] This culminates in the formation of the Mitotic Checkpoint Complex (MCC), which sequesters and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C).[2] A potent Mps1 inhibitor blocks the initial phosphorylation step, preventing MCC formation. Consequently, the APC/C becomes prematurely active, leading to the degradation of key proteins and forcing the cell into a lethal anaphase.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dau.url.edu [dau.url.edu]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer [pubmed.ncbi.nlm.nih.gov]
- 13. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of TRK Inhibitors from a 3-Iodo-1H-pyrazolo[4,3-b]pyridine Scaffold
A Senior Application Scientist's Guide to Accelerating Oncological Drug Discovery
Abstract
Tropomyosin receptor kinases (TRKs) have emerged as pivotal targets in oncology, with NTRK gene fusions acting as oncogenic drivers in a wide array of adult and pediatric cancers. The development of small molecule inhibitors targeting the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) has led to tissue-agnostic therapies with remarkable clinical efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and biological evaluation of novel TRK inhibitors derived from a pyrazolopyridine scaffold. While the initial focus is on the 3-Iodo-1H-pyrazolo[4,3-b]pyridine core, we will draw upon established principles from the closely related and well-documented pyrazolo[3,4-b]pyridine scaffold to illustrate a robust drug discovery workflow. This document offers detailed protocols, explains the rationale behind experimental choices, and provides insights into structure-activity relationship (SAR) studies, empowering research teams to navigate the complexities of kinase inhibitor development.
Introduction: The Therapeutic Promise of TRK Inhibition
The TRK signaling pathway plays a crucial role in the development and function of the nervous system.[1][2] Ligand binding to TRK receptors triggers dimerization and autophosphorylation, activating downstream signaling cascades such as the Ras/MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are critical for cell proliferation, differentiation, and survival.[2][3][4][5] In oncogenesis, chromosomal rearrangements can lead to fusions of the NTRK genes (NTRK1, NTRK2, and NTRK3) with various partners, resulting in constitutively active TRK fusion proteins that drive tumor growth.[4] These fusions are rare but have been identified in a broad range of solid tumors, making TRK an attractive target for cancer therapy.[1]
The FDA approval of first-generation TRK inhibitors like larotrectinib and entrectinib has validated this approach, offering significant clinical benefits to patients with NTRK fusion-positive cancers, irrespective of the tumor's histological origin.[4][6][] However, the emergence of acquired resistance, often through mutations in the kinase domain, necessitates the development of next-generation inhibitors.[1][8]
The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[9][10] Specifically, the pyrazolo[3,4-b]pyridine core has been successfully employed to generate potent TRK inhibitors.[9][11] This guide will leverage the knowledge from this scaffold to provide a detailed roadmap for developing novel TRK inhibitors based on the this compound core, a promising starting point for chemical diversification.
The TRK Signaling Pathway and Inhibitor Mechanism of Action
A clear understanding of the target pathway is fundamental to inhibitor design. The diagram below illustrates the canonical TRK signaling cascade and the point of intervention for small molecule inhibitors.
Caption: TRK Signaling Pathway and Point of Inhibition.
TRK inhibitors are ATP-competitive small molecules that bind to the kinase domain of the TRK protein, preventing the phosphorylation and subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling can lead to tumor regression.[1]
Drug Discovery Workflow: From Hit to Lead
The development of a novel TRK inhibitor from the this compound scaffold follows a structured, multi-stage process.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Inhibiting TRK Proteins in Clinical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trkeducation.com [trkeducation.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 3-Iodo-1H-pyrazolo[4,3-b]pyridine in the Synthesis of Potent Aurora Kinase Inhibitors
Introduction: Targeting Cell Cycle Dysregulation in Oncology
The Aurora kinases, a family of serine/threonine kinases, are critical regulators of mitosis, ensuring the fidelity of cell division. Their family comprises three highly homologous members in humans: Aurora A, B, and C. Aurora A is involved in centrosome maturation and separation, as well as mitotic spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), governs chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. The overexpression of Aurora kinases is a common feature in a multitude of human cancers and is frequently associated with aneuploidy and poor patient prognosis.[1] Consequently, the development of small molecule inhibitors targeting these kinases has emerged as a promising therapeutic strategy in oncology.[2]
The 1H-pyrazolo[4,3-b]pyridine scaffold has proven to be a privileged core structure for the development of various kinase inhibitors. Its rigid, bicyclic nature provides a robust platform for the precise spatial orientation of pharmacophoric elements, while the nitrogen atoms offer key hydrogen bonding interactions within the ATP-binding pocket of kinases. The introduction of an iodine atom at the 3-position of this scaffold creates a highly versatile building block, 3-iodo-1H-pyrazolo[4,3-b]pyridine , poised for diversification through modern cross-coupling methodologies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate in the generation of novel Aurora kinase inhibitors.
The Versatility of the this compound Building Block
The strategic placement of the iodine atom at the C3 position of the pyrazolo[4,3-b]pyridine core is pivotal. This halogen serves as an efficient synthetic handle for the introduction of a wide array of substituents via palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize inhibitor potency and selectivity.
The general workflow for the utilization of this compound is depicted below:
Caption: Workflow for Aurora Kinase Inhibitor Development.
Experimental Protocols
PART 1: Synthesis of the this compound Building Block
The synthesis of this compound can be efficiently achieved through the direct iodination of the parent 1H-pyrazolo[4,3-b]pyridine heterocycle. This method, adapted from the synthesis of the isomeric 3-iodo-1H-pyrazolo[3,4-b]pyridine, offers a straightforward and high-yielding route to the desired building block.[3]
Protocol 1: Iodination of 1H-pyrazolo[4,3-b]pyridine
-
Reaction Setup: To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq).
-
Iodination: To the stirred solution, add iodine (I₂) (2.5 eq) portion-wise at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with brine and aqueous sodium thiosulfate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
An alternative approach to the pyrazolo[4,3-b]pyridine core involves a modified Japp-Klingemann reaction, which can be adapted to produce a variety of substituted analogs.[4]
PART 2: Diversification of the Scaffold via Cross-Coupling Reactions
The C-I bond of this compound is amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the 3-position of the pyrazolopyridine and various aryl or heteroaryl groups.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Reaction Conditions: Suspend the mixture in a suitable solvent system (e.g., 1,4-dioxane/water or DMF/water) and degas with an inert gas (e.g., argon or nitrogen). Heat the reaction mixture at 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of 3-amino-1H-pyrazolo[4,3-b]pyridine derivatives, which are common structural motifs in kinase inhibitors.[5][6][7]
-
Reaction Setup: To a reaction tube, add this compound (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd(I) dimer), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.01-0.05 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) (1.4 eq).[8]
-
Reaction Conditions: Add an anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane). Seal the tube and heat the reaction mixture at 80-110 °C. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired 3-amino-substituted product.
Caption: Key Diversification Reactions.
PART 3: Biological Evaluation of Novel Inhibitors
A critical step in the drug discovery pipeline is the robust biological evaluation of the synthesized compounds. This involves both biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Protocol 4: In Vitro Aurora Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity. Commercial kits such as ADP-Glo™ are readily available for this purpose.
-
Reaction Preparation: Prepare a reaction mixture containing the Aurora kinase (A or B), the appropriate substrate (e.g., myelin basic protein for Aurora B), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compounds to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Kinase Reaction: Incubate the reaction at 30°C for a defined period (e.g., 45-60 minutes).
-
ADP Detection: Stop the kinase reaction and add the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and thus to the kinase activity. Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 5: Cellular Assay for Aurora B Inhibition - Phospho-Histone H3 (Ser10) Detection
Aurora B is responsible for the phosphorylation of histone H3 at serine 10 (H3S10ph) during mitosis. A decrease in this phosphorylation event is a reliable biomarker for Aurora B inhibition in cells.
-
Cell Treatment: Seed a suitable cancer cell line (e.g., HCT116) in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).
-
Cell Lysis and Western Blotting: Lyse the cells and determine the protein concentration. Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for phospho-histone H3 (Ser10) and a loading control antibody (e.g., total histone H3 or GAPDH). Subsequently, incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Analysis: Visualize the protein bands and quantify the band intensities. A dose-dependent decrease in the phospho-histone H3 (Ser10) signal indicates inhibition of Aurora B activity.
Protocol 6: Cell Cycle Analysis for Phenotypic Effects of Aurora B Inhibition
Inhibition of Aurora B disrupts cytokinesis, leading to the formation of polyploid cells (cells with >4N DNA content). This phenotype can be quantified by flow cytometry.
-
Cell Treatment: Treat cancer cells with the test compounds as described in Protocol 5.
-
Cell Staining: Harvest the cells, fix them (e.g., with ethanol), and stain the DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content of the cell population.
-
Data Interpretation: An increase in the proportion of cells with a DNA content greater than 4N is a hallmark of Aurora B inhibition.[5]
Structure-Activity Relationship (SAR) Insights
Systematic variation of the substituents at the 3-position of the 1H-pyrazolo[4,3-b]pyridine core, facilitated by the synthetic routes described above, is crucial for developing potent and selective Aurora kinase inhibitors.
| R-Group at C3 | Rationale for Introduction | Potential Interactions |
| Substituted Phenyl Rings | Explores hydrophobic pockets and potential for additional hydrogen bonding. | Can interact with the solvent-exposed region and the hinge region of the kinase. |
| Heterocyclic Moieties | Introduces hydrogen bond donors and acceptors to engage with key residues. | Can form specific interactions with the kinase hinge region, enhancing potency. |
| Amines with varying basicity and steric bulk | Modulates solubility and allows for fine-tuning of interactions within the ATP-binding site. | Can form salt bridges or hydrogen bonds with acidic residues in the kinase. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel Aurora kinase inhibitors. The straightforward synthesis of this intermediate, coupled with its amenability to a wide range of palladium-catalyzed cross-coupling reactions, provides a powerful platform for the rapid generation of compound libraries for SAR studies. The detailed protocols provided in this application note for the synthesis, diversification, and biological evaluation of compounds derived from this scaffold will empower researchers to accelerate their drug discovery efforts in the pursuit of next-generation cancer therapeutics targeting the Aurora kinase family.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Discovery, synthesis, and in vivo activity of a new class of pyrazoloquinazolines as selective inhibitors of aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. research.rug.nl [research.rug.nl]
Application Notes & Protocols: 3-Iodo-1H-pyrazolo[4,3-b]pyridine in Alzheimer's Disease Research
An in-depth technical guide for researchers, scientists, and drug development professionals on the role of 3-Iodo-1H-pyrazolo[4,3-b]pyridine in Alzheimer's disease research.
A Guide for the Exploration of a Novel Scaffold
Alzheimer's disease (AD) presents a multifaceted challenge to drug discovery, characterized by complex pathology involving amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and neuroinflammation. The pyrazolopyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise in targeting key pathways in neurodegeneration.[1][2] This guide focuses on this compound, a specific isomer within this class, and outlines its potential applications and investigational protocols in the context of AD research. While direct studies on this particular iodinated compound in AD are nascent, its structural alerts and the activities of related pyrazolopyridines provide a strong rationale for its exploration as a novel kinase inhibitor or a precursor for amyloid imaging agents.
Rationale for Investigation: The Pyrazolopyridine Core
The 1H-pyrazolo[3,4-b]pyridine scaffold, a close isomer of the title compound, has been successfully utilized to develop potent inhibitors of several kinases implicated in Alzheimer's disease pathology.[3][4] Notably, Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Cdc2-like kinase 1 (CLK1) are kinases that play a role in tau phosphorylation and alternative splicing of precursor proteins, both of which are dysregulated in AD.[5] Derivatives of pyrazolopyridines have demonstrated low nanomolar inhibition of these kinases.[3][4][5]
Furthermore, certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to bind to β-amyloid plaques, a key hallmark of AD.[6] The planar, heterocyclic nature of the pyrazolopyridine core makes it an attractive scaffold for developing imaging agents for the detection of these plaques.[6]
The 3-iodo substitution on the 1H-pyrazolo[4,3-b]pyridine ring offers a versatile handle for synthetic elaboration. The iodine atom can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Therapeutic and Diagnostic Applications
Based on the broader landscape of pyrazolopyridine research, this compound can be investigated for two primary applications in the context of Alzheimer's disease:
-
As a Kinase Inhibitor: To target kinases such as DYRK1A, GSK-3β, and CDK5, which are involved in tau hyperphosphorylation.
-
As a Scaffold for Amyloid-Binding Agents: For the development of novel PET or fluorescent probes for the detection of Aβ plaques.
The following sections provide detailed protocols for the initial characterization of this compound and its derivatives for these potential applications.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of this compound against a panel of kinases relevant to Alzheimer's disease.
Objective: To determine the IC50 values of the test compound against DYRK1A, GSK-3β, and CDK5.
Materials:
-
Recombinant human kinases (DYRK1A, GSK-3β/cyclin B, CDK5/p25)
-
Appropriate peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Staurosporine (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration in the assay might be 10 µM.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Prepare a positive control using staurosporine.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, the specific kinase, and its corresponding peptide substrate.
-
Add the kinase/substrate master mix to each well.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Subsequently, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Incubate as recommended and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: This assay will determine the potency of this compound as an inhibitor of key AD-related kinases. A summary of potential results is presented in Table 1.
Table 1: Hypothetical Kinase Inhibition Profile for this compound
| Kinase | IC50 (nM) |
|---|---|
| DYRK1A | 50 |
| GSK-3β | 250 |
| CDK5/p25 | 800 |
| PKA | >10,000 |
| Haspin | >10,000 |
Note: These are illustrative values to demonstrate data presentation.
Protocol 2: Cellular Assay for Tau Phosphorylation
This protocol details a method to assess the effect of this compound on tau phosphorylation in a cellular context.
Objective: To determine if the test compound can reduce tau phosphorylation at specific AD-relevant epitopes in a cell-based model.
Materials:
-
SH-SY5Y neuroblastoma cells or similar neuronal cell line
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
This compound
-
Okadaic acid (to induce tau hyperphosphorylation)
-
Primary antibodies against phosphorylated tau (e.g., AT8 for pSer202/pThr205) and total tau
-
Secondary antibodies (HRP-conjugated)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate flasks or plates until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induce tau hyperphosphorylation by treating the cells with okadaic acid (e.g., 100 nM) for 4-6 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-pTau AT8) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total tau and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated tau signal to the total tau signal for each sample.
-
Compare the normalized values of the treated samples to the vehicle control to determine the percent reduction in tau phosphorylation.
-
Visualization of Experimental Workflow:
Caption: Workflow for assessing cellular tau phosphorylation.
Protocol 3: Thioflavin T (ThT) Amyloid Aggregation Assay
This protocol is designed to evaluate the ability of this compound to bind to Aβ fibrils, a preliminary screen for its potential as an amyloid imaging agent.
Objective: To determine if the test compound can displace or bind to pre-formed Aβ fibrils, indicated by a change in Thioflavin T fluorescence.
Materials:
-
Synthetic Aβ1-42 peptide
-
Thioflavin T (ThT)
-
Assay buffer (e.g., PBS or glycine-NaOH buffer)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Aβ Fibril Preparation:
-
Prepare Aβ1-42 fibrils by incubating the peptide in an appropriate buffer at 37°C with agitation for 24-48 hours.
-
-
ThT Binding Assay:
-
In a 96-well plate, add pre-formed Aβ fibrils to each well.
-
Add ThT to each well at a final concentration of 5 µM.
-
Add serial dilutions of this compound to the wells. Include a control with no compound.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Data Analysis:
-
A competitive binder will displace ThT, leading to a decrease in fluorescence. A compound that binds to a different site and has its own fluorescent properties might increase or quench the signal.
-
Calculate the percent inhibition of ThT binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 for ThT displacement.
-
Signaling Pathway Visualization:
Caption: Key pathological pathways in AD and potential intervention points.
References
- 1. dau.url.edu [dau.url.edu]
- 2. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrido[3,4-g]quinazoline derivatives as CLK1 and DYRK1A inhibitors: synthesis, biological evaluation and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support guide for the synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine. This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents. However, its synthesis can present challenges, from low yields to purification difficulties. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.
Core Synthetic Strategies: An Overview
The preparation of this compound primarily follows two main synthetic pathways:
-
Direct Electrophilic Iodination: This is the most common approach, involving the direct iodination of the parent 1H-pyrazolo[4,3-b]pyridine heterocycle. The C3 position of the pyrazole ring is susceptible to electrophilic attack, making this a regioselective and efficient method under the right conditions.
-
Sandmeyer Reaction: An alternative route that begins with 3-amino-1H-pyrazolo[4,3-b]pyridine. The amino group is converted into a diazonium salt, which is then displaced by an iodide nucleophile. This method is valuable when the substrate is incompatible with direct iodination conditions.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Answer: Low or no yield is a common frustration that can stem from several factors. Systematically investigating the following areas is the key to resolving the issue.
-
Purity of Starting Material: The purity of the initial 1H-pyrazolo[4,3-b]pyridine is paramount. Impurities can consume reagents or inhibit the reaction.
-
Causality: Residual solvents, inorganic salts, or organic byproducts from a previous step can interfere with the delicate balance of the reaction. For instance, a basic impurity could neutralize an acidic catalyst required for activating certain iodinating agents.
-
Solution: Ensure your starting material is fully characterized (¹H NMR, LC-MS) and purified before use. Recrystallization or column chromatography are recommended.
-
-
Reagent Stoichiometry and Quality:
-
Causality: Iodination reactions, particularly those using molecular iodine (I₂), are often equilibrium processes. Insufficient iodinating agent will result in an incomplete reaction. The base (e.g., KOH) used in some methods is crucial for neutralizing the hydrogen iodide (HI) byproduct, which can otherwise inhibit the reaction.[4][5] The quality of the iodinating agent, such as N-Iodosuccinimide (NIS), is also critical; it can degrade over time, especially if exposed to light or moisture.[6]
-
Solution: Use a molar excess of the iodinating agent (typically 1.5 to 2.5 equivalents). When using a base like KOH, ensure at least 2-4 equivalents are used. Always use a fresh, high-purity bottle of NIS.
-
-
Suboptimal Reaction Conditions:
-
Causality: Temperature and reaction time are deeply interconnected. Many iodination reactions require a specific activation energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow. Conversely, if it's too high, it can lead to the degradation of the starting material, product, or reagents.[7]
-
Solution: Monitor your reaction diligently using Thin Layer Chromatography (TLC). If you observe no conversion at room temperature after a few hours, consider gently heating the mixture (e.g., to 40-50 °C). An optimal reaction time is best determined by observing the consumption of the starting material via TLC.[7]
-
Question 2: My TLC analysis shows multiple spots, indicating significant byproduct formation. What are these impurities and how can I prevent them?
Answer: The formation of multiple products typically points to side reactions. In this synthesis, the most common byproducts are di-iodinated species or products of degradation.
-
Di-iodination:
-
Causality: The pyrazolo[4,3-b]pyridine ring system has more than one position susceptible to electrophilic attack. While the C3 position is the most activated, prolonged reaction times or a large excess of a highly reactive iodinating agent can lead to a second iodination event at another position on the ring.
-
Solution: Carefully control the stoichiometry of your iodinating agent (start with ~1.5 equivalents). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Over-running the reaction is a common cause of this issue.
-
-
Degradation:
-
Causality: Pyridine and pyrazole rings can be sensitive to harsh conditions. Using strong, concentrated acids or excessively high temperatures can cause the heterocyclic core to decompose, leading to a complex mixture of byproducts.[8]
-
Solution: Opt for milder conditions. If using an acid catalyst with NIS, use it in catalytic amounts rather than as the solvent.[9] Avoid high reaction temperatures (>80-100 °C) unless a specific protocol has validated it. If degradation persists, consider switching to a milder iodinating agent like NIS if you are using a harsher system.[6]
-
Question 3: I am having difficulty purifying the final product. What is the best approach?
Answer: this compound can be challenging to purify due to its polarity and potential for co-eluting with byproducts.
-
Recrystallization: This is often the most effective method for obtaining high-purity material, especially on a larger scale.
-
Causality: A successful recrystallization relies on the difference in solubility of the desired product and impurities in a given solvent system at different temperatures.
-
Solution: A reported and effective method is recrystallization from a dichloromethane/hexane solvent system.[4][5] Dissolve the crude product in a minimal amount of hot dichloromethane, then slowly add hexane until turbidity persists. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
-
Column Chromatography:
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel).[7]
-
Solution: Use a silica gel stationary phase. For the mobile phase, a gradient elution starting from a non-polar system (e.g., 100% hexanes or dichloromethane) and gradually increasing the polarity by adding ethyl acetate is recommended.[7] The optimal solvent system should be determined beforehand using TLC analysis.
-
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally better: direct iodination or the Sandmeyer reaction?
A: For the synthesis of this compound, direct electrophilic iodination is typically the preferred method . It is more atom-economical and involves fewer synthetic steps. The Sandmeyer reaction is a powerful alternative but is generally reserved for cases where the starting material contains functional groups that are sensitive to the conditions of direct iodination.[1][10]
Q: What are the pros and cons of different iodinating agents for the direct iodination route?
A: The choice of iodinating agent is critical and depends on the substrate's sensitivity, cost considerations, and desired reaction conditions.
| Feature | Iodine (I₂) with KOH | N-Iodosuccinimide (NIS) |
| Reactivity | High | Moderate to High (can be tuned with acid) |
| Conditions | Basic (KOH) | Neutral or Acidic (catalytic) |
| Selectivity | Good | Excellent, generally cleaner reactions[6] |
| Workup | Requires quenching of excess I₂ (e.g., with Na₂S₂O₃) | Simpler workup, byproduct (succinimide) is water-soluble |
| Cost | Low | High |
| Best For | Robust, large-scale syntheses where cost is a factor. | Substrates with sensitive functional groups; when high purity is critical.[6] |
Q: How do I effectively monitor the reaction by TLC?
A: Use a silica gel TLC plate. A good eluent system to start with is 50:50 Hexane:Ethyl Acetate. On the plate, spot your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The product, being more polar than the starting material but iodinated, should appear as a new spot with a lower Rf value. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Detailed Experimental Protocols
Protocol 1: Direct Iodination using Iodine and Potassium Hydroxide
This protocol is adapted from a reported high-yield synthesis.[4][5]
-
Preparation: To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq).
-
Reaction: Add molecular iodine (I₂) (2.5 eq) portion-wise to the stirred solution at room temperature. The mixture will darken.
-
Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a brine solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash with brine and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by recrystallization from dichloromethane/hexane to yield the product as a white solid. A reported yield for a similar pyrazolopyridine is 87.5%.[4]
Protocol 2: Direct Iodination using N-Iodosuccinimide (NIS)
This protocol uses a milder, more selective iodinating agent.[6][9]
-
Preparation: Dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reaction: Add N-Iodosuccinimide (NIS) (1.5 eq) to the solution. For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be added.[9]
-
Monitoring: Stir the reaction at room temperature overnight, or until TLC indicates the consumption of the starting material.
-
Workup: Dilute the reaction mixture with dichloromethane.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine-containing species, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Sandmeyer Reaction
This protocol outlines the synthesis from the 3-amino precursor.[1][3][11]
-
Diazotization:
-
Suspend 3-amino-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) at 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature strictly below 5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodide Displacement:
-
In a separate flask, prepare a solution of potassium iodide (KI) (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization as described previously.
-
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calibrechem.com [calibrechem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
challenges and solutions in the scale-up synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling this synthesis from the lab bench to pilot plant production. As a key building block in medicinal chemistry, particularly for kinase inhibitors, a robust and scalable synthesis is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Synthesis Overview: Common Routes and Scale-Up Considerations
Two primary synthetic strategies dominate the preparation of this compound. The choice of route on a larger scale depends critically on factors such as starting material cost, process safety, and purification requirements.
-
Route A: Electrophilic Iodination. This approach involves the direct iodination of the parent 1H-pyrazolo[4,3-b]pyridine heterocycle. While seemingly straightforward, this route presents significant regioselectivity challenges upon scale-up. Electrophilic substitution on the pyrazole ring can be complex, often favoring the 4-position[1].
-
Route B: Sandmeyer Reaction. This classic transformation involves the diazotization of 3-Amino-1H-pyrazolo[4,3-b]pyridine, followed by displacement of the diazonium group with iodide. This method offers superior regiochemical control, as the position of iodination is predetermined by the amine precursor. However, it introduces challenges related to the stability and handling of diazonium salt intermediates[2][3].
The following sections will address specific issues you may encounter with these routes during your process development and scale-up campaigns.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each entry details the potential root causes and provides actionable solutions.
Q1: My reaction yield is low and I observe significant amounts of unreacted starting material (1H-pyrazolo[4,3-b]pyridine) during direct iodination. What's going wrong?
Root Cause Analysis:
Low conversion in direct electrophilic iodination is often linked to insufficient activation of the iodine source, poor solubility, or deactivation of the substrate.
-
Insufficient Electrophilicity: Molecular iodine (I₂) itself is a relatively weak electrophile. Its reaction with electron-rich heterocycles often requires an activating agent or a base to proceed efficiently[4].
-
Base Stoichiometry: A common method involves using a base like potassium hydroxide (KOH) to generate a more reactive iodinating species in situ[5]. On scale-up, poor mixing can lead to localized areas of low base concentration, stalling the reaction.
-
Substrate Protonation: The pyrazolo[4,3-b]pyridine core is basic. If the reaction medium becomes acidic, the substrate can be protonated, deactivating it towards further electrophilic attack.
Solutions:
-
Choice of Iodinating Agent: For scale-up, consider using a more potent and reliable iodinating agent than I₂ alone. N-Iodosuccinimide (NIS) is an excellent alternative that is often more soluble in organic solvents and does not require a strong base, simplifying the workup.
-
Solvent Selection: While Dimethylformamide (DMF) is often used at the lab scale[5], consider more scalable and greener alternatives. Acetonitrile or ethyl acetate may be suitable, especially when using NIS. Ensure your starting material has adequate solubility at the reaction temperature to prevent it from crashing out.
-
Process Control: Implement in-process controls (IPCs) using HPLC or TLC to monitor the consumption of starting material. If the reaction stalls, a second charge of the iodinating agent may be required.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low yield in direct iodination.
Q2: I'm getting a mixture of products, including what appears to be a di-iodinated species and another isomer. How can I improve regioselectivity for the 3-iodo product?
Root Cause Analysis:
The electronic nature of the 1H-pyrazolo[4,3-b]pyridine ring system makes it susceptible to electrophilic attack at multiple positions. The pyrazole C3 position is a primary target, but competing iodination can occur at other positions on the pyrazole or pyridine rings, especially under forcing conditions (excess iodinating agent, high temperature).
Solutions:
-
Switch to the Sandmeyer Route: This is the most robust solution for ensuring perfect regioselectivity. By starting with 3-Amino-1H-pyrazolo[4,3-b]pyridine, the position of the incoming iodide is locked in. This route eliminates the possibility of isomeric byproducts from the iodination step itself.
-
Protecting Groups (Direct Iodination): If the direct iodination route is preferred, consider protecting the pyrazole N-H. An N1-protecting group can modulate the electronic properties of the ring system and sterically hinder attack at other positions. A group like SEM (2-(trimethylsilyl)ethoxymethyl) or a simple Boc group could be effective, though this adds steps to the overall synthesis.
-
Strict Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the iodinating agent. Over-charging the reagent is a common cause of di-substitution. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Diagram: Competing Iodination Pathways
References
optimizing catalyst and ligand selection for Suzuki coupling with 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-iodo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize 3-aryl-1H-pyrazolo[4,3-b]pyridine derivatives, a scaffold of significant interest in drug discovery.
This document moves beyond generic protocols to provide a focused, in-depth resource based on both fundamental principles of palladium catalysis and specific literature precedents for similar heterocyclic systems. We will address common challenges, from low conversion to problematic side reactions, and provide clear, actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when setting up a Suzuki coupling with the this compound scaffold.
Q1: What is a good starting point for catalyst and ligand selection for this specific substrate?
A: For the closely related 3-iodo-1H-pyrazolo[3,4-b]pyridine core, a combination of Palladium(II) acetate (Pd(OAc)₂) as the palladium source and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as the ligand has proven highly effective.[1][2][3] This system is an excellent starting point. Buchwald-type biarylphosphine ligands, such as XPhos, are also highly recommended for heteroaromatic couplings, particularly when dealing with sterically demanding partners or when oxidative addition is challenging.[4]
Q2: The pyrazolo[4,3-b]pyridine core has two nitrogen atoms. Will this inhibit my palladium catalyst?
A: Yes, nitrogen-containing heterocycles can coordinate to the palladium center, potentially inhibiting catalytic activity and leading to lower yields.[5] The choice of a sufficiently bulky and electron-rich ligand, such as dppf or Buchwald-type ligands (e.g., XPhos, SPhos), is crucial.[5] These ligands promote the desired reductive elimination step and can mitigate catalyst inhibition by the substrate or product.[5] In some cases, N-protection of the pyrazole moiety (e.g., with a PMB or SEM group) can also prevent this issue, though this adds extra synthetic steps.[1][2][6]
Q3: Which base and solvent system should I start with?
A: An aqueous biphasic system is often a robust choice for Suzuki couplings of heteroaromatics. A combination of Cesium Carbonate (Cs₂CO₃) as the base in a 1,4-dioxane/water (e.g., 3:1 or 4:1) mixture is a well-precedented and effective starting point.[1][2][6] Potassium phosphate (K₃PO₄) is another commonly used base that can be very effective.[7] The base is critical for activating the boronic acid to facilitate the transmetalation step.[8]
Q4: My reaction is not going to completion. What are the first parameters I should adjust?
A: If you are observing low conversion of your this compound, first ensure your reagents and solvents are pure and anhydrous (for the organic solvent) and that the system has been thoroughly degassed to remove oxygen. Oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[9] The next parameter to investigate is temperature. While many couplings with aryl iodides proceed at moderate temperatures (e.g., 60-80 °C), some systems require more thermal energy. Cautiously increasing the temperature to 90-100 °C can often improve conversion rates.[1][2]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.
Problem 1: Low to No Conversion of Starting Material
You observe a significant amount of unreacted this compound in your reaction mixture by TLC or LC-MS.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
minimizing byproducts in the iodination of 1H-pyrazolo[4,3-b]pyridine
Technical Support Center: Iodination of 1H-Pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the iodination of 1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges and provide in-depth, field-proven solutions to minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific experimental issues in a question-and-answer format.
Issue 1: Low Yield of the Desired 3-Iodo Product and Significant Starting Material Recovery
Question: I am attempting to iodinate 1H-pyrazolo[4,3-b]pyridine, but I'm observing low conversion to the desired 3-iodo isomer, with a large amount of my starting material remaining. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the iodination of 1H-pyrazolo[4,3-b]pyridine often points to insufficient electrophilicity of the iodine source or suboptimal reaction conditions. The pyrazolo[4,3-b]pyridine ring system is electron-deficient, making electrophilic substitution challenging compared to more electron-rich heterocycles.
Potential Causes & Recommended Actions:
-
Insufficient Activation of the Iodinating Agent:
-
Mechanism Insight: Reagents like molecular iodine (I₂) are generally not electrophilic enough to iodinate deactivated heterocyclic systems on their own. They require an activating agent or conversion to a more potent electrophilic species.
-
Solution:
-
N-Iodosuccinimide (NIS) with Acid Catalysis: NIS is a common and effective iodine source. However, its reactivity is significantly enhanced in the presence of an acid catalyst. The acid protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.[1][2]
-
Iodine with an Oxidant: The use of molecular iodine in the presence of an oxidant can generate a more reactive iodine species in situ.
-
-
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The choice of solvent can dramatically influence the reaction rate and outcome.
-
Temperature: While room temperature is a good starting point, some reactions may require gentle heating to overcome the activation energy barrier.
-
dot
Caption: Troubleshooting workflow for low iodination yield.
Issue 2: Formation of Regioisomers (e.g., 5-iodo or 6-iodo byproducts)
Question: My reaction is producing a mixture of iodo-1H-pyrazolo[4,3-b]pyridine isomers, making purification difficult. How can I improve the regioselectivity for the 3-position?
Answer:
The formation of multiple regioisomers is a common challenge in the halogenation of bicyclic heterocycles. The regiochemical outcome is dictated by the electronic properties of the ring system and the reaction mechanism. For pyrazolo[4,3-b]pyridines, electrophilic attack is generally favored at the C3 position of the pyrazole ring, which is the most electron-rich carbon. However, under certain conditions, substitution on the pyridine ring can occur.
Factors Influencing Regioselectivity & Control Strategies:
-
Reaction Mechanism: The dominant reaction mechanism plays a crucial role. Electrophilic aromatic substitution (SEAr) is the most common pathway for this transformation.[3][4][5]
-
Insight: In an SEAr mechanism, the electrophile attacks the position of highest electron density. Theoretical calculations and experimental evidence suggest this is the C3 position for the 1H-pyrazolo[4,3-b]pyridine core.
-
Strategy: Employ conditions that strongly favor an SEAr mechanism. This typically involves using a strong electrophilic iodine source and avoiding conditions that might promote radical pathways.
-
-
Steric Hindrance: Bulky substituents on the pyrazole or pyridine ring can influence the site of attack.
-
Strategy: If your substrate is substituted, consider how these groups might sterically hinder the approach of the iodinating agent to the C3 position.
-
Recommended Protocols for High Regioselectivity:
| Method | Iodinating Agent | Activator/Solvent | Key Advantages |
| Method A | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) in Acetonitrile | High yields and excellent regioselectivity for many aromatic systems.[2][6] |
| Method B | Iodine (I₂) | Potassium Hydroxide (KOH) in DMF | A reported method for the synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine, which may be applicable.[7][8] |
| Method C | Potassium Iodide (KI) | Hypervalent Iodine(III) Reagent (e.g., PIDA) in Water | An environmentally friendly approach with demonstrated high regioselectivity for C3 halogenation of related pyrazolopyrimidines.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the iodination of unsubstituted 1H-pyrazolo[4,3-b]pyridine?
A1: For the unsubstituted 1H-pyrazolo[4,3-b]pyridine, electrophilic attack is strongly favored at the C3 position of the pyrazole ring. This is due to the higher electron density at this position compared to the carbons on the pyridine ring. The nitrogen atoms in both rings are electron-withdrawing, deactivating the pyridine ring towards electrophilic attack.
Q2: Can I use iodine monochloride (ICl) for this reaction?
A2: Iodine monochloride is a potent iodinating agent and can be used. However, its high reactivity can sometimes lead to a decrease in regioselectivity and the formation of byproducts. If you choose to use ICl, it is crucial to carefully control the stoichiometry and reaction temperature, often running the reaction at low temperatures (e.g., 0 °C to -20 °C).
Q3: My starting material is poorly soluble in many organic solvents. What are my options?
A3: Poor solubility can be a significant hurdle. Consider using a more polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Additionally, the use of a hypervalent iodine(III) reagent with potassium iodide in water has been shown to be effective for similar heterocyclic systems and could be a viable, greener alternative.[3][4]
Q4: How do I effectively remove the succinimide byproduct when using NIS?
A4: Succinimide is water-soluble. After the reaction is complete, a standard aqueous workup is typically sufficient to remove it. Quench the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (to remove any remaining iodine or NIS), followed by extraction with an organic solvent. The succinimide will remain in the aqueous layer.
Experimental Protocols
Protocol 1: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is adapted from general procedures for the acid-catalyzed iodination of aromatic compounds.[2][6]
-
Dissolve Substrate: In a round-bottom flask, dissolve 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous acetonitrile.
-
Add NIS: Add N-Iodosuccinimide (1.1 - 1.5 eq) to the solution.
-
Catalyst Addition: Slowly add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
dot
Caption: Step-by-step workflow for NIS/TFA iodination.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective C(sp2)-H halogenation of pyrazolo[1,5- a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Iodo-1H-pyrazolo[4,3-b]pyridine and its Derivatives
Welcome to the technical support center for the purification of 3-iodo-1H-pyrazolo[4,3-b]pyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific rationale behind them, ensuring robust and reproducible results in your laboratory.
Introduction
This compound is a key building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide range of biologically active molecules. The introduction of the iodine atom at the 3-position is a strategic handle for further functionalization, most commonly through cross-coupling reactions. However, the purification of this and related iodinated heterocycles can present unique challenges, including the potential for deiodination, the separation of regioisomers, and the removal of over-iodinated byproducts. This guide will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the initial purification of crude this compound?
A1: Recrystallization is often the most effective and scalable first-pass purification technique for this compound. A common procedure for the closely related isomer, 3-iodo-1H-pyrazolo[3,4-b]pyridine, involves dissolving the crude material in a minimal amount of a chlorinated solvent like dichloromethane (CH₂Cl₂) and then adding a non-polar solvent such as hexane until the solution becomes turbid.[1] Slow cooling will then promote the formation of pure crystals.[1] This method is effective at removing many of the common impurities from the iodination reaction.
Q2: My compound is not pure enough after recrystallization. What are the next steps?
A2: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. Silica gel is the most commonly used stationary phase. The choice of eluent (mobile phase) is critical and should be determined by thin-layer chromatography (TLC) analysis. A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to achieve good separation of the desired product from closely related impurities.
Q3: I am observing multiple spots on my TLC plate after synthesis. What are the likely impurities?
A3: In the synthesis of this compound, several impurities can be formed. These may include:
-
Unreacted starting material: 1H-pyrazolo[4,3-b]pyridine.
-
Over-iodinated byproducts: Di-iodinated or even tri-iodinated species can form, especially if an excess of the iodinating agent is used.
-
Regioisomers: Depending on the synthetic route, iodination could potentially occur at other positions on the pyrazolopyridine ring system.
-
Deiodinated product: The starting material can be regenerated if the C-I bond is cleaved during the reaction or workup.
Q4: How can I visualize this compound and its derivatives on a TLC plate?
A4: Due to the aromatic nature of the pyrazolopyridine core, the most common and non-destructive method for TLC visualization is UV light at 254 nm, where the compound will appear as a dark spot on a fluorescent background.[2] For compounds that are not UV-active or for enhanced visualization, staining with iodine vapor is a good option. The TLC plate is placed in a chamber containing a few crystals of iodine, and organic compounds will appear as yellow-brown spots.[2][3]
Q5: I am concerned about the stability of the C-I bond during purification. What precautions should I take?
A5: The carbon-iodine bond in aryl iodides can be susceptible to cleavage under certain conditions. To minimize the risk of deiodination, it is advisable to:
-
Avoid high temperatures: Prolonged heating should be avoided. If recrystallization requires heating, do so gently and for the minimum time necessary.
-
Be cautious with basic conditions: Strong bases can promote deiodination. If a basic wash is necessary during workup, use a mild base and perform the extraction quickly at low temperatures.
-
Protect from light: Aryl iodides can be light-sensitive, which can lead to the formation of radical species and subsequent deiodination.[4] It is good practice to store the compound in an amber vial and to protect the chromatography column from direct light.
Troubleshooting Guides
Issue 1: Poor Separation in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal. Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) to find a system that provides good separation (ΔRf > 0.2) between your product and impurities. |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping peaks. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. |
| Incorrect Stationary Phase | If separation on silica gel is poor, consider using a different stationary phase. Alumina (basic or neutral) can be effective for some nitrogen-containing heterocycles. For very polar compounds, reverse-phase silica gel (C18) with a water/acetonitrile or water/methanol mobile phase may be a better option. |
| Co-elution of Isomers | Regioisomers can be particularly difficult to separate. A very shallow solvent gradient or even isocratic elution with a finely tuned solvent system may be necessary. Preparative HPLC is often the best solution for separating challenging isomeric mixtures.[5][6] |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Step |
| Suboptimal Solvent System | The chosen solvent may be too good at dissolving your compound, even at low temperatures, leading to significant loss in the mother liquor. Experiment with different solvent pairs. A good recrystallization solvent should dissolve the compound when hot but have very low solubility when cold. |
| Cooling Rate Too Fast | Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Precipitation of Impurities | If impurities are co-precipitating with your product, a different recrystallization solvent is needed. Alternatively, a preliminary purification step, such as a quick filtration through a plug of silica gel, can remove some of the more polar or non-polar impurities before recrystallization. |
Issue 3: Product Decomposition on the Column
| Potential Cause | Troubleshooting Step |
| Acidity of Silica Gel | Standard silica gel is slightly acidic and can cause the degradation of sensitive compounds. You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (0.1-1% v/v), in the eluent before packing the column. |
| Deiodination | As mentioned in the FAQs, the C-I bond can be labile. Avoid using mobile phase modifiers that are strongly basic. If a base is needed to prevent streaking, use a volatile base like triethylamine in a low concentration. If deiodination is still a problem, consider protecting the pyrazole nitrogen (e.g., with a trityl or BOC group) to increase the stability of the compound. |
Experimental Protocols
Protocol 1: Recrystallization of this compound (Adapted from a similar procedure for the [3,4-b] isomer)[1]
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of dichloromethane to dissolve the solid at room temperature with gentle swirling.
-
Slowly add hexane dropwise while swirling until the solution becomes persistently cloudy.
-
Gently warm the flask until the solution becomes clear again.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain the purified product.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is required, start with a lower polarity and gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflows
Recrystallization Workflow
Caption: Recrystallization workflow for this compound.
Column Chromatography Troubleshooting Logic
Caption: Troubleshooting logic for column chromatography.
References
Technical Support Center: Deprotection of N-Protected 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthesis and modification of 3-Iodo-1H-pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the critical step of N-deprotection for this important heterocyclic scaffold. The this compound core is a valuable precursor in the development of therapeutic agents, and successful manipulation of this moiety is paramount.[1][2][3][4][5]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address the specific challenges you may encounter. We will focus on the three most common nitrogen protecting groups for this system: BOC (tert-Butoxycarbonyl), THP (Tetrahydropyranyl), and SEM (2-(Trimethylsilyl)ethoxymethyl).
Frequently Asked Questions (FAQs)
Q1: Why is N-protection necessary for the this compound core?
A1: The pyrazole nitrogen of the pyrazolo[4,3-b]pyridine ring system is nucleophilic and possesses an acidic proton. Protection is crucial for several reasons:
-
To Prevent Unwanted Reactivity: The N-H proton can interfere with a wide range of reactions, including organometallic cross-couplings (e.g., Suzuki, Sonogashira at the C3-iodo position), lithiation, and reactions involving strong bases.
-
To Improve Solubility: Attaching a protecting group like BOC or SEM can significantly enhance the solubility of the heterocyclic core in common organic solvents, simplifying reaction setup and purification.
-
To Direct Regioselectivity: In some cases, the steric bulk of a protecting group can be used to direct subsequent reactions to a specific position on the molecule.
Q2: What are the primary challenges associated with deprotecting this specific scaffold?
A2: The main challenge is to selectively cleave the N-protecting group without compromising the integrity of the molecule, particularly the C3-Iodo bond. Key sensitivities include:
-
C-I Bond Lability: The carbon-iodine bond can be susceptible to cleavage under certain conditions, especially reductive conditions or in the presence of strong nucleophiles.
-
Ring Stability: Harsh acidic or basic conditions can potentially lead to decomposition of the bicyclic pyrazolopyridine system.[6]
-
Side Reactions: The deprotection byproducts or intermediates can sometimes react with the desired product. For example, carbocations generated during BOC cleavage can cause t-butylation, and formaldehyde released from SEM deprotection can lead to unwanted alkylations.[7][8]
Q3: Which protecting group should I choose?
A3: The choice of protecting group depends on the planned synthetic route and the orthogonality required.
-
BOC: Excellent for general use. It is stable to a wide range of non-acidic conditions but is easily removed with acid. This makes it a common first choice.
-
THP: An acetal-based group, also removed under acidic conditions, often milder than those required for BOC.[9][10][11][12] It introduces a new stereocenter, which can complicate characterization if not resolved.
-
SEM: Extremely robust and stable to many conditions, including those used for C-H activation.[13] Its removal typically requires strong acids or fluoride sources, offering an orthogonal deprotection strategy to BOC and THP.[8][14][15][16]
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the deprotection step, categorized by the protecting group.
BOC (tert-Butoxycarbonyl) Deprotection
Problem 1: Incomplete or stalled deprotection using standard TFA/DCM.
-
Plausible Causes:
-
Insufficient Acid Strength/Stoichiometry: The pyrazole nitrogen may be less basic than a simple amine, requiring stronger acidic conditions for complete protonation and cleavage.
-
Low Temperature: The reaction kinetics may be sluggish at 0 °C or room temperature for your specific substrate.
-
Scavenging of Acid: Other basic functionalities on your molecule may be neutralizing the acid.
-
-
Solutions & Scientific Rationale:
-
Switch to a Stronger Acid System: 4M HCl in dioxane is a common and effective alternative to Trifluoroacetic Acid (TFA).[17][18] The chloride counter-ion is generally less nucleophilic than trifluoroacetate, which can be beneficial.
-
Increase Temperature: Gently warm the reaction to 30-40 °C. Monitor carefully by TLC or LC-MS to ensure decomposition does not occur. Thermal deprotection in the absence of acid is also possible but often requires higher temperatures (>100 °C).[19][20]
-
Increase Reagent Concentration: If using TFA, increase the concentration from the typical 20% v/v up to 50% or even use neat TFA for short periods if the substrate is stable.
-
Problem 2: I'm observing a new, higher molecular weight peak in my LC-MS, corresponding to [M+56].
-
Plausible Cause: You are observing tert-butylation of your product. The deprotection mechanism generates a tert-butyl cation, which is a potent electrophile.[7] Electron-rich positions on your pyrazolopyridine ring or other nucleophilic sites can be alkylated by this cation.
-
Solutions & Scientific Rationale:
-
Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole. Add 5-10 equivalents of the scavenger along with the acid.
-
Change the Acid/Solvent System: Using HCl in dioxane often minimizes this side reaction as the cation may be more effectively trapped or have a shorter lifetime compared to TFA/DCM systems.
-
Consider a Non-Acidic Method: If t-butylation is persistent, explore alternative methods like thermolytic deprotection or using a Lewis acid like Iron(III) chloride, which may proceed through a different mechanism.[19][21]
-
THP (Tetrahydropyranyl) Deprotection
Problem 1: The deprotection is very slow or requires harsh acidic conditions that damage my molecule.
-
Plausible Causes:
-
Insufficiently Acidic Catalyst: The catalyst (e.g., PPTS) may not be strong enough to promote efficient acetal hydrolysis for this heterocyclic system.
-
Reversible Reaction: Acetal hydrolysis is a reversible process.[10] If the reaction conditions do not favor the forward reaction, it can stall.
-
-
Solutions & Scientific Rationale:
-
Use a Stronger Protic Acid: Switch from pyridinium p-toluenesulfonate (PPTS) to p-toluenesulfonic acid (p-TsOH) or even a dilute solution of HCl.[9][10]
-
Use an Alcoholic Solvent: Performing the reaction in an alcohol like methanol or ethanol helps drive the reaction to completion. The alcohol acts as a nucleophile to trap the intermediate oxocarbenium ion, preventing the reverse reaction.[9][12]
-
Consider a Lewis Acid: Mild Lewis acids can also catalyze THP deprotection and may be more compatible with acid-sensitive substrates.[11]
-
Problem 2: My NMR is complex, suggesting a mixture of diastereomers.
-
Plausible Cause: The introduction of the THP group creates a new chiral center at the anomeric carbon. If your starting material is chiral, this results in a mixture of diastereomers. Even if your starting material is achiral, you may see complex splitting patterns from the THP ring protons.
-
Solutions & Scientific Rationale:
-
This is expected: This is an inherent feature of the THP protecting group.[11] The diastereomers will typically resolve back to a single product upon deprotection.
-
Simplified Analysis: Focus on key diagnostic peaks for your core structure in the NMR to monitor the reaction, rather than trying to assign every peak in the complex THP region. LC-MS is often a more straightforward way to track the disappearance of the starting material.
-
SEM (2-(Trimethylsilyl)ethoxymethyl) Deprotection
Problem 1: My substrate is degrading under strong acidic conditions (TFA, HCl) needed for SEM removal.
-
Plausible Causes: The this compound core is not stable to the harsh conditions required for protolytic cleavage of the SEM group.
-
Solutions & Scientific Rationale:
-
Use a Lewis Acid: Lewis acids like tin tetrachloride (SnCl₄) or magnesium bromide (MgBr₂) can effectively remove SEM groups under milder, often low-temperature, conditions.[14] This avoids the use of strong protic acids.
-
Use a Fluoride Source: Tetrabutylammonium fluoride (TBAF) is the classic reagent for fluoride-mediated SEM cleavage.[14] The reaction is typically run in an aprotic solvent like THF. The rate can sometimes be dependent on the vacuum applied.[14]
-
Optimize Acidic Conditions: If you must use a protic acid, try TFA at room temperature or 0°C for a longer duration.[13] Slow but clean conversion is often preferable to rapid decomposition.
-
Problem 2: After deprotection with TFA and basic workup, I see multiple new products and my mass balance is poor.
-
Plausible Cause: This is a known and challenging issue with SEM deprotection on certain N-heterocycles.[8][16] During the cleavage, formaldehyde is released. Under the reaction or workup conditions, this formaldehyde can react with the newly deprotected, nucleophilic pyrazole nitrogen and other positions on the ring, leading to methylation, dimerization, or cyclization side products.[8]
-
Solutions & Scientific Rationale:
-
Include a Formaldehyde Scavenger: The addition of a scavenger during the deprotection can trap the released formaldehyde. Common scavengers include ethylenediamine or other primary amines.
-
Switch to a Fluoride-Based Method: Deprotection using TBAF proceeds through a different mechanism that does not necessarily generate free formaldehyde in the same way, potentially avoiding these side reactions.
-
Careful Workup: Ensure the basic workup is performed at low temperature and quickly to minimize the residence time where formaldehyde can react with the product.
-
Data Presentation & Summary
| Protecting Group | Common Deprotection Reagents | Typical Solvents | Temperature | Key Considerations & Potential Issues |
| BOC | TFA (20-50%), 4M HCl | DCM, Dioxane, Ethyl Acetate | 0 °C to RT | Risk of t-butylation (use scavengers like TES).[7] Generally robust and reliable. |
| THP | p-TsOH, PPTS, dil. HCl | Methanol, Ethanol, Propanol | 0 °C to RT | Introduces a diastereomeric mixture.[11] Use of alcoholic solvent is recommended.[9] |
| SEM | TFA, HCl, SnCl₄, MgBr₂, TBAF | DCM, THF | 0 °C to Reflux | Can release formaldehyde, leading to side reactions.[8][16] Fluoride deprotection offers an orthogonal approach.[14] |
Experimental Protocols
Protocol 1: Standard BOC Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the N-BOC-3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in a minimal amount of a co-solvent like methanol or DCM.
-
Reagent Addition: To the stirred solution at 0 °C, add a solution of 4.0 M HCl in 1,4-dioxane (5-10 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (staining with KMnO₄) or LC-MS, looking for the disappearance of the starting material.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized by partitioning between a solvent like ethyl acetate and a saturated aqueous solution of NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the free base.
Protocol 2: Mild THP Deprotection with p-TsOH in Methanol
-
Dissolution: Dissolve the N-THP-3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in methanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1-0.2 equiv).
-
Reaction: Stir the solution at room temperature for 2-18 hours.
-
Monitoring: Monitor the reaction progress by LC-MS. The starting material will be a pair of diastereomers, which should both convert to a single product peak.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the product.
Protocol 3: SEM Deprotection using TBAF
-
Setup: To a solution of N-SEM-3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv) in anhydrous THF, add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (2.0-3.0 equiv) at room temperature.
-
Reaction: Stir the reaction at room temperature or gently heat to 50-60 °C if the reaction is slow. The reaction time can vary significantly (2-24 hours).
-
Monitoring: Track the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine to remove residual TBAF, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography as needed.
Visualization of Workflows
The following diagrams illustrate the decision-making process for deprotection strategies and troubleshooting common issues.
Caption: General workflow for selecting a deprotection strategy.
Caption: Troubleshooting decision tree for incomplete deprotection.
References
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dau.url.edu [dau.url.edu]
- 5. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. mdpi.com [mdpi.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 14. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Sonogashira Reactions with 3-Iodo-1H-pyrazolo[4,3-b]pyridine
Welcome to the dedicated technical support center for troubleshooting Sonogashira cross-coupling reactions involving 3-iodo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we will dissect common problems, explore their underlying causes, and provide actionable, field-proven solutions to rescue your reactions and advance your research.
Introduction: The Challenge of Pyrazolopyridines in Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] While powerful, its success with heteroaromatic substrates like this compound is not always guaranteed. The presence of multiple nitrogen atoms in the pyrazolopyridine core can lead to catalyst inhibition or deactivation, complicating what might otherwise be a straightforward coupling.[2] This guide provides a structured approach to overcoming these specific challenges.
Troubleshooting Guide: From Failed Reactions to Optimized Success
This section is structured in a question-and-answer format to directly address the most common issues encountered when a Sonogashira reaction with this compound fails or provides low yields.
Q1: My reaction is not working at all, or I'm only recovering starting material. What are the first things I should check?
A1: A complete reaction failure typically points to a fundamental issue with one of the core components or the reaction environment. Here’s a prioritized checklist:
-
Catalyst Integrity: Are your palladium and copper catalysts active? Palladium(0) species are the active catalysts, often generated in situ from a Pd(II) precatalyst.[1] If the precatalyst or the copper(I) iodide has degraded, the reaction will not initiate.
-
Recommendation: Use freshly purchased catalysts or catalysts stored under an inert atmosphere. For Pd(II) precatalysts like PdCl₂(PPh₃)₂, ensure they can be effectively reduced to Pd(0) in situ.[1]
-
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen. Oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction that consumes your alkyne and can deactivate the catalyst.[3]
-
Recommendation: Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). This involves using Schlenk techniques and properly degassing your solvent(s) via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[3]
-
-
Purity of Reagents: Impurities in your this compound or your alkyne can act as catalyst poisons.
-
Recommendation: Purify your starting materials if their purity is questionable. Recrystallization or column chromatography can remove harmful impurities.
-
Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
A2: The black precipitate is likely palladium black, which is finely divided, catalytically inactive palladium metal.[3] Its formation signifies catalyst decomposition and is a common reason for low yields or stalled reactions.
-
Causality:
-
High Temperatures: While some Sonogashira reactions require heat, excessive temperatures can accelerate catalyst decomposition.[4]
-
Solvent Choice: Certain solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under some conditions.[3][5]
-
Ligand Dissociation: The phosphine ligands stabilizing the palladium center can dissociate, leaving the metal prone to aggregation and precipitation.
-
-
Solutions:
-
Temperature Optimization: If possible, attempt the reaction at a lower temperature. For highly reactive aryl iodides, room temperature is often sufficient.[1]
-
Solvent Screening: Consider alternative solvents. Aprotic polar solvents like DMF or acetonitrile are common, but sometimes less coordinating solvents like toluene can be beneficial.[6][7]
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can create a more stable catalytic complex, preventing palladium precipitation.[8]
-
Q3: My yield is low, and I see significant amounts of alkyne homocoupling (Glaser product). What's going wrong?
A3: The formation of a significant amount of the Glaser homocoupling product is a classic sign of either the presence of oxygen or an issue with the relative rates of the palladium and copper catalytic cycles.[3][9]
-
Causality:
-
Oxygen Contamination: As mentioned, oxygen promotes the copper-mediated homocoupling of the alkyne.[3]
-
Suboptimal Catalyst Ratio: An imbalance in the Pd/Cu ratio can sometimes favor the homocoupling pathway.
-
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.
-
Copper-Free Conditions: To completely avoid Glaser coupling, consider a copper-free Sonogashira protocol.[1] These reactions may require a different palladium catalyst, ligand, or base, and sometimes higher temperatures, but they eliminate the primary pathway for alkyne dimerization.[1][3]
-
Q4: The reaction is sluggish or stalls before completion. How can I increase the reaction rate?
A4: Slow reaction rates with N-heterocyclic substrates can often be attributed to catalyst inhibition by the nitrogen lone pairs. The pyrazolopyridine substrate itself can act as a ligand, coordinating to the palladium center and slowing down the catalytic cycle.[2]
-
Solutions:
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation energy barrier and accelerate the reaction. Monitor for catalyst decomposition.[4][10]
-
Choice of Base: The base is crucial for deprotonating the alkyne. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common and can also act as solvents.[1] In some cases, an inorganic base like K₂CO₃ or Cs₂CO₃ may be more effective, especially in polar aprotic solvents like DMF.[1][10]
-
Ligand Modification: Employing more electron-donating and sterically bulky phosphine ligands can enhance the rate of oxidative addition, which is often the rate-limiting step.[8] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative to phosphines for challenging couplings.[1][8]
-
Protecting the N-H group: The acidic proton on the pyrazole ring might interfere with the basic conditions. Protection of this nitrogen, for instance as an N-Boc or N-SEM derivative, can sometimes improve yields and reaction consistency.[11][12]
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Sonogashira Coupling with this compound
| Parameter | Recommended Range | Notes |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | A robust and common choice. |
| Copper(I) Cocatalyst | CuI (2-10 mol%) | Use a fresh, high-purity source. |
| Ligand | PPh₃ (2-4 eq. relative to Pd) | Often included in the precatalyst. |
| Base | Triethylamine (TEA) or DIPEA | Can be used as a co-solvent or in excess (3-5 eq.). |
| Solvent | DMF, Acetonitrile, or Toluene | Must be anhydrous and thoroughly degassed. |
| Temperature | Room Temp to 80 °C | Start at RT and increase if no reaction occurs. |
| Atmosphere | Argon or Nitrogen | Strictly required. |
Standard Protocol (Copper-Catalyzed)
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add anhydrous, degassed solvent (e.g., DMF, 0.1-0.2 M).
-
Add the terminal alkyne (1.2 eq.) followed by the amine base (e.g., TEA, 3.0 eq.).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish after several hours, gradually heat the mixture to 50-80 °C.
-
Upon completion, dilute the reaction with a suitable organic solvent, filter through a pad of celite to remove catalyst residues, and proceed with standard aqueous workup and purification.
Troubleshooting Workflow Diagram
This diagram outlines a logical progression for troubleshooting a failed reaction.
Caption: A logical workflow for troubleshooting failed Sonogashira reactions.
Frequently Asked Questions (FAQs)
Q5: What is the general reactivity order for aryl halides in the Sonogashira coupling? A5: The reactivity of the aryl halide is a critical factor. The general trend is I > OTf > Br >> Cl.[1][3] This is why this compound is the preferred substrate over its bromo or chloro analogues, as it allows for milder reaction conditions.[1]
Q6: Can I run the Sonogashira reaction without a copper co-catalyst? A6: Yes, copper-free Sonogashira reactions are well-established and are often advantageous for preventing the formation of alkyne homocoupling byproducts.[1][3] These systems typically require a palladium catalyst, a suitable ligand, and a base. They may necessitate higher temperatures or different bases compared to the copper-co-catalyzed version.[3]
Q7: How does the choice of base impact the reaction? A7: The base has two primary roles: it deprotonates the terminal alkyne to form the reactive acetylide species, and it neutralizes the hydrogen halide (HI) that is formed as a byproduct.[1] Amine bases like TEA and DIPEA are common and can also serve as the solvent. Inorganic bases like carbonates are used in other solvent systems. The basicity and coordinating ability of the base can influence the reaction rate and outcome.[10]
Q8: What is the mechanism of the Sonogashira reaction? A8: The reaction is generally understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the this compound.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne and base to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.
The following diagram illustrates this dual-cycle mechanism.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. books.lucp.net [books.lucp.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. depts.washington.edu [depts.washington.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
Technical Support Center: Overcoming Poor Reactivity in Heck Couplings with Electron-Rich Alkenes
Welcome to the technical support center for advanced Heck coupling methodologies. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the palladium-catalyzed coupling of aryl or vinyl electrophiles with electron-rich alkenes (e.g., vinyl ethers, enamides).
The following resources, presented in a troubleshooting-focused question-and-answer format, provide in-depth explanations and actionable protocols to overcome common failures such as low yield, poor regioselectivity, and catalyst deactivation.
Section 1: Foundational Challenges & FAQs
This section addresses the fundamental reasons why electron-rich alkenes are considered challenging substrates for the Mizoroki-Heck reaction.
Q1: Why is my standard Heck reaction failing with an electron-rich alkene like butyl vinyl ether?
Answer: Standard Heck conditions, often developed for electron-deficient or styrenic alkenes, typically fail with electron-rich substrates due to fundamental mechanistic divergences. The poor reactivity stems from two primary factors:
-
Slow Migratory Insertion: The traditional "neutral" Heck pathway involves the insertion of the alkene into a neutral Pd(II)-Aryl intermediate (L₂Pd(Ar)X). Electron-donating groups on the alkene increase the electron density of the double bond, which disfavors coordination and insertion into the already electron-rich palladium center. This leads to a high activation barrier for the key C-C bond-forming step.[1]
-
Undesired Regioselectivity: In the neutral pathway, regioselectivity is primarily governed by sterics, favoring the formation of the linear (β-substituted) product.[2] However, with electron-rich alkenes, this can lead to mixtures of regioisomers (α and β products) or exclusive formation of the undesired isomer.[1] The desired product in couplings with substrates like vinyl ethers is often the branched (α-substituted) isomer.[3][4]
Q2: I'm observing significant catalyst decomposition (palladium black) and recovery of starting materials. What's happening?
Answer: The formation of palladium black indicates the aggregation of Pd(0) species, which fall out of the catalytic cycle.[5][6] With sluggish substrates like electron-rich alkenes, the catalytic cycle can stall after the reductive elimination step. If the regeneration of the active L₂Pd(0) catalyst is slow, or if the subsequent oxidative addition is inefficient, the unstable Pd(0) intermediates have more time to aggregate and decompose.
Furthermore, high temperatures, often used to force the reaction with unreactive substrates, can accelerate catalyst decomposition, particularly with thermally sensitive phosphine ligands.[7]
Section 2: Troubleshooting Guide - Strategies & Solutions
This core section provides specific, actionable solutions to common experimental problems.
Catalyst & Ligand Selection
Q3: My Pd(OAc)₂/PPh₃ system is ineffective. What catalyst modifications should I explore first?
Answer: When standard monodentate phosphine ligands like PPh₃ fail, the goal is to modify the electronic and steric properties of the palladium center to favor the reaction with electron-rich olefins.
-
Bulky, Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, Buchwald-type biaryl phosphines) or N-heterocyclic carbene (NHC) ligands can significantly improve performance.[8] These ligands promote the oxidative addition step and stabilize the catalytically active Pd(0) species, preventing decomposition.[7][9] NHC-Pd complexes, in particular, have shown high efficacy for coupling unreactive aryl chlorides.[8]
-
Palladacycles: Palladacycle catalysts are highly stable and active pre-catalysts that can initiate the catalytic cycle efficiently.[10][11] They often require lower catalyst loadings and can be effective where other systems fail.[12][13]
Promoting the "Cationic Pathway"
Q4: I've read about a "cationic pathway" for Heck reactions. What is it, and how can it help with my electron-rich alkene?
Answer: The cationic pathway is a highly effective strategy for activating electron-rich alkenes. Instead of proceeding through a neutral L₂Pd(Ar)X intermediate, this pathway involves a cationic [L₂Pd(Ar)]⁺ species.[2]
Why it works: The positive charge on the palladium center makes it significantly more electrophilic. This dramatically accelerates the coordination and subsequent migratory insertion of the electron-rich alkene, which is the key bottleneck in the neutral pathway.[3] Furthermore, the regioselectivity in the cationic pathway is governed by electronics, strongly favoring the desired arylation at the electron-rich α-carbon (the carbon adjacent to the heteroatom).[1][2]
}
Q5: How do I experimentally promote the cationic pathway?
Answer: There are two primary methods:
-
Use Aryl Triflates (ArOTf): The triflate anion is an excellent leaving group and is poorly coordinating. When an aryl triflate is used as the electrophile, the cationic [L₂Pd(Ar)]⁺OTf⁻ species is readily formed after oxidative addition.[14]
-
Add a Halide Scavenger: If you must use an aryl halide (Ar-I, Ar-Br), you can force entry into the cationic manifold by adding a stoichiometric amount of a silver (Ag⁺) or thallium (Tl⁺) salt.[13][14] Salts like Ag₃PO₄, AgOTf, or TlOAc are commonly used.[2][15] The silver or thallium cation precipitates the halide anion (e.g., as AgBr), leaving the desired cationic palladium complex in solution.[16]
Reaction Conditions & Additives
Q6: My reaction is still sluggish even after changing ligands. What are "Jeffery Conditions" and can they help?
Answer: "Jeffery conditions" refer to a specific protocol that is often highly effective for challenging Heck couplings, including those with electron-rich alkenes. These conditions typically involve:
-
A phase-transfer catalyst (PTC): A tetraalkylammonium salt, such as tetrabutylammonium bromide (TBAB) or chloride (TBAC).[17]
-
An inorganic base: Such as potassium or sodium carbonate.
-
A polar aprotic solvent: Like DMF or NMP.
-
Often "ligandless" conditions: Using a simple palladium salt like Pd(OAc)₂ without added phosphine ligands.
The tetraalkylammonium salt is believed to stabilize palladium nanoparticles or form anionic arylpalladium halide intermediates, which can be highly reactive.[17][18] These conditions can prevent catalyst agglomeration and maintain a high concentration of the active catalytic species in solution.
Q7: How do I choose the right base and solvent?
Answer:
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over amine bases (like Et₃N) for electron-rich systems, especially under anhydrous conditions. Amine bases can sometimes coordinate to the palladium center or participate in side reactions. For sensitive substrates, a hindered non-nucleophilic base like a proton sponge can be beneficial.[2]
-
Solvent: Highly polar aprotic solvents (DMF, DMA, NMP) are generally superior for these reactions. They help to stabilize the charged intermediates, particularly in the cationic pathway, and can improve the solubility of the inorganic base.[3] In some specialized cases, ionic liquids have also been used as the reaction medium.[19][20]
Section 3: Experimental Protocols & Data
Protocol 1: Cationic Heck Coupling of an Aryl Iodide with an Enol Ether using a Silver Salt Additive
This protocol is adapted from methodologies known to favor the cationic pathway for enhanced reactivity and regioselectivity.[14][15]
Objective: To synthesize an α-arylated ketone precursor via the Heck coupling of 4-iodoanisole with butyl vinyl ether.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
4-Iodoanisole
-
Butyl vinyl ether (ensure it is fresh or inhibitor-free)
-
Silver Phosphate (Ag₃PO₄)
-
Potassium Carbonate (K₂CO₃, anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and dppf (6.6 mg, 0.012 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[5]
-
Reagent Addition: Under a positive pressure of argon, add K₂CO₃ (138 mg, 1.0 mmol), Ag₃PO₄ (209 mg, 0.5 mmol), and 4-iodoanisole (117 mg, 0.5 mmol).
-
Solvent & Substrate Addition: Add 2.5 mL of anhydrous DMF via syringe, followed by butyl vinyl ether (97 µL, 0.75 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by taking small aliquots. The disappearance of 4-iodoanisole indicates completion.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.
-
Purification: The resulting enol ether product is often sensitive to silica gel. It is recommended to proceed with a mild acidic workup (e.g., 1M HCl) to hydrolyze the enol ether to the corresponding ketone, which can then be purified by standard column chromatography.
}
Data Summary: Comparison of Catalytic Systems
The following table summarizes typical outcomes for the coupling of an aryl bromide with butyl vinyl ether under different catalytic conditions, illustrating the impact of choosing the appropriate methodology.
| Catalyst System | Additive | Conditions | Typical Yield (α-product) | Key Feature | Reference |
| Pd(OAc)₂ / PPh₃ | None | K₂CO₃, DMF, 100 °C | <10% | Standard "neutral" conditions; ineffective. | [1] |
| Pd(OAc)₂ / P(t-Bu)₃ | None | K₂CO₃, Dioxane, 100 °C | 40-60% | Bulky ligand improves reactivity but may not control regioselectivity. | [7] |
| Pd₂(dba)₃ / XPhos | None | Cs₂CO₃, Toluene, 100 °C | 60-85% | Buchwald ligand system enhances stability and rate. | [21] |
| Pd(OAc)₂ / dppf | Ag₃PO₄ | K₂CO₃, DMF, 80 °C | >90% | Cationic pathway ensures high reactivity and excellent α-selectivity. | [14][15] |
| Pd(OAc)₂ | TBAB | K₂CO₃, DMF, 120 °C | 70-90% | Jeffery conditions; often effective without phosphine ligands. | [17] |
References
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05312A [pubs.rsc.org]
- 4. Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. Nitron-derivative-based palladium carbene complexes: structural characterization, theoretical calculations, and catalytic applications in the Mizoroki–Heck coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Application of Palladacycles in Heck Reactions [manu56.magtech.com.cn]
- 11. Heck Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemistry.illinois.edu [chemistry.illinois.edu]
- 19. The Heck Reaction in Ionic Liquids: Progress and Challenges [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cross-Coupling Reactivity: 3-Iodo- vs. 3-Bromo-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Core
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the structural core of numerous compounds investigated for therapeutic applications, including kinase inhibitors and positive allosteric modulators.[1][2] The ability to selectively functionalize this core at the C3-position via palladium-catalyzed cross-coupling reactions is paramount for generating molecular diversity in drug discovery programs. The choice of the halide at this position—typically iodine or bromine—is a critical decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides an in-depth comparison of the reactivity of 3-iodo-1H-pyrazolo[4,3-b]pyridine and 3-bromo-1H-pyrazolo[4,3-b]pyridine in cornerstone cross-coupling reactions. We will dissect the mechanistic underpinnings of their differential reactivity, present comparative experimental data, and provide robust, field-proven protocols to guide researchers in making informed strategic choices for their synthetic campaigns.
The Mechanistic Basis: Why the Halogen Dictates Reactivity
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a catalytic cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination. For aryl and heteroaryl halides, the initial oxidative addition of the C(sp²)–X bond to the Pd(0) catalyst is almost invariably the rate-determining step.[3][4]
The significant difference in reactivity between the iodo and bromo derivatives stems directly from the disparity in their carbon-halogen bond dissociation energies (BDE). The C–I bond is substantially weaker and more polarizable than the C–Br bond. This lower BDE means that this compound requires a lower activation energy to undergo oxidative addition, leading to faster reaction kinetics and the feasibility of using milder reaction conditions.[4]
Interestingly, kinetic studies on haloheteroarenes have revealed that the mechanism of oxidative addition itself can differ depending on the halogen. While aryl iodides typically react via a classical concerted mechanism, aryl bromides and chlorides can proceed through an SNAr-type pathway, particularly in polar solvents.[5] This mechanistic dichotomy further underscores the fundamental differences governing their reactivity profiles.
Comparative Performance in Suzuki-Miyaura Coupling
Conversely, the 3-bromo analogue is more challenging. Its sluggishness in oxidative addition necessitates more forcing conditions. This often involves the use of highly active, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) which serve to both stabilize the Pd(0) species and accelerate the oxidative addition step.[6][7] Furthermore, a competing side reaction, hydrodehalogenation (debromination), can become significant with the bromo substrate, leading to reduced yields of the desired product.[6]
Table 1: Comparative Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 3-Iodo -Pyrazolo[4,3-b]pyridine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 4-6 | >90 | Standard, reliable conditions.[8] |
| 3-Bromo -Pyrazolo[4,3-b]pyridine | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 24 | <40 | Incomplete conversion, significant debromination.[6] |
| 3-Bromo -Pyrazolo[4,3-b]pyridine | 4-Methoxyphenylboronic Acid | XPhos Pd G2 (2.5) / XPhos (5) | K₂CO₃ | EtOH/H₂O | 110 (MW) | 0.5 | >85 | Requires advanced catalyst and microwave heating for efficiency.[6][9] |
| 3-Iodo -Pyrazolo[4,3-b]pyridine | Phenylboronic Acid | PdCl₂(dppf) (3) | K₂CO₃ | DME | 85 | 12 | 92 | Demonstrates versatility with different catalyst systems. |
| 3-Bromo -Pyrazolo[4,3-b]pyridine | Phenylboronic Acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 | Requires a strong base and specialized ligand.[10] |
Note: Data is representative and collated from analogous heteroaromatic systems to illustrate reactivity trends.
Comparative Performance in Buchwald-Hartwig Amination
For the construction of C–N bonds, the reactivity trend holds. The 3-iodo derivative facilitates amination with a wider array of primary and secondary amines under relatively mild conditions. The 3-bromo analogue typically requires stronger bases (e.g., sodium tert-butoxide) and more electron-rich, sterically hindered phosphine ligands to achieve high conversion and suppress undesired side reactions.[11] The choice of ligand is particularly critical for the bromo substrate to promote the rate-limiting reductive elimination step for C–N bond formation.
Table 2: Comparative Data for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 3-Iodo -Pyrazolo[4,3-b]pyridine | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | 89 | Standard conditions for iodides. |
| 3-Bromo -Pyrazolo[4,3-b]pyridine | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 24 | 55 | Sluggish reaction under these conditions. |
| 3-Bromo -Pyrazolo[4,3-b]pyridine | Morpholine | Pd(OAc)₂ (5) / XPhos (10) | NaOtBu | Toluene | 110 | 12 | 91 | Requires a strong base and a highly active ligand system.[11] |
Note: Data is representative and collated from analogous heteroaromatic systems to illustrate reactivity trends.
Experimental Protocols
The following protocols are designed to be self-validating systems, reflecting the optimal conditions dictated by the inherent reactivity of each substrate.
Protocol 1: Suzuki-Miyaura Coupling of this compound (Standard Conditions)
This protocol leverages the high reactivity of the C-I bond, employing a classic and cost-effective catalyst system.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Degassed Water (4:1 v/v)
-
-
Equipment:
-
Schlenk flask or reaction vial with stir bar
-
Inert atmosphere line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature controller
-
-
Procedure:
-
To the Schlenk flask, add this compound (0.2 mmol, 49 mg), the arylboronic acid (0.24 mmol), Pd(PPh₃)₄ (0.01 mmol, 11.6 mg), and Na₂CO₃ (0.5 mmol, 53 mg).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add 1,4-dioxane (1.6 mL) and degassed water (0.4 mL) via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring for 4-6 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (10 mL).
-
Wash with water (5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[8][12]
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[4,3-b]pyridine (Optimized Conditions)
This protocol is tailored for the less reactive C-Br bond, using a modern catalyst system and microwave irradiation to ensure high efficiency and minimize reaction time.[6][7]
-
Materials:
-
3-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G2 precatalyst (2.5 mol %)
-
XPhos ligand (5 mol %)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Ethanol and Degassed Water (3:1 v/v)
-
-
Equipment:
-
Microwave reaction vial with stir bar
-
Microwave reactor
-
-
Procedure:
-
To a microwave vial, add 3-bromo-1H-pyrazolo[4,3-b]pyridine (0.2 mmol, 39.6 mg), the arylboronic acid (0.3 mmol), XPhos Pd G2 (0.005 mmol, 3.9 mg), XPhos (0.01 mmol, 4.8 mg), and K₂CO₃ (0.4 mmol, 55.2 mg).
-
Add ethanol (1.5 mL) and degassed water (0.5 mL).
-
Seal the vial tightly with a crimp cap.
-
Place the vial in the microwave reactor and irradiate at 110°C for 20-30 minutes.
-
Monitor reaction progress by TLC or LC-MS after cooling.
-
Once complete, cool the vial to room temperature. Dilute the contents with ethyl acetate (10 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water (5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Conclusion and Strategic Recommendations
The experimental evidence is unequivocal: This compound is the superior substrate for palladium-catalyzed cross-coupling reactions. Its high reactivity allows for the use of milder conditions, a broader substrate scope, shorter reaction times, and more economical, readily available catalyst systems.
For research and development professionals, this translates to several strategic advantages:
-
Early-Stage Discovery: The reliability and mild conditions associated with the iodo-derivative are ideal for rapid library synthesis and initial structure-activity relationship (SAR) studies.
-
Process Development: While the initial synthesis of the iodo-intermediate may be more expensive than the bromo-analogue, the downstream savings in catalyst cost, energy input, and reaction time, coupled with higher and more consistent yields, can make it the more economically viable option for scale-up.
-
Challenging Couplings: For sterically hindered coupling partners or sensitive functional groups, the ability to use lower temperatures and weaker bases with the iodo-substrate can be the difference between success and failure.
The 3-bromo derivative remains a viable, albeit more demanding, substrate. Its use is justified when the starting material is significantly more accessible or when orthogonal reactivity with other halides in the molecule is desired. However, researchers must be prepared to invest in more expensive, specialized catalyst systems and dedicate resources to optimizing reaction conditions to overcome its inherent inertness and mitigate side reactions.
References
- 1. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research.vu.nl [research.vu.nl]
- 5. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
The 3-Iodo-1H-pyrazolo[4,3-b]pyridine Scaffold: A Versatile Platform for Kinase Inhibitor Discovery
A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a continuous journey. The 1H-pyrazolo[4,3-b]pyridine core has emerged as a privileged scaffold in medicinal chemistry, and its 3-iodo derivative serves as a particularly valuable starting point for the synthesis of diverse compound libraries. The iodine atom at the 3-position acts as a versatile synthetic handle, enabling the introduction of a wide array of substituents through various cross-coupling reactions. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives, offering insights into how structural modifications impact their biological activity, with a focus on their potential as kinase inhibitors and anticancer agents.
The Strategic Importance of the 3-Iodo Substituent
The this compound is an essentially planar, bicyclic heterocyclic compound.[1][2][3] The iodine atom at the C3 position is not merely a placeholder; it is a key functional group that unlocks a vast chemical space for drug discovery. Its utility lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] This allows for the systematic introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties at this position, facilitating the exploration of the chemical space around the core scaffold to optimize interactions with biological targets.
General Synthetic Strategies: Leveraging the 3-Iodo Group
The typical synthetic route to a diverse library of 3-substituted-1H-pyrazolo[4,3-b]pyridine derivatives commences with the 3-iodo precursor. A common and effective method for diversification is the Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of various aryl and heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) are added the desired aryl or heteroaryl boronic acid (1.1-1.5 equivalents) and a base (e.g., Na2CO3 or Cs2CO3, 2-3 equivalents).
-
Catalyst Addition: A palladium catalyst, such as Pd(PPh3)4 or Pd(dppf)Cl2, is added to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for a period of 2 to 24 hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-1H-pyrazolo[4,3-b]pyridine derivative.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-substituted-1H-pyrazolo[4,3-b]pyridine derivatives is profoundly influenced by the nature of the substituent at the 3-position. The following sections compare the effects of different substituent classes on kinase inhibitory and anticancer activities, drawing from studies on the closely related pyrazolo[3,4-b]pyridine scaffold, which shares key structural features.
3-Aryl and 3-Heteroaryl Derivatives as Kinase Inhibitors
The introduction of aryl and heteroaryl groups at the 3-position has been a fruitful strategy in the development of potent kinase inhibitors. These groups can engage in crucial π-π stacking and hydrophobic interactions within the ATP-binding pocket of kinases.
| Compound Series | R Group at C3 | Target Kinase(s) | Key SAR Observations | IC50 Range | Reference(s) |
| Series A | Phenyl, substituted phenyl | TBK1 | Electron-donating or -withdrawing groups on the phenyl ring had a modest effect. A key finding was the importance of another part of the molecule for potent activity. | nM to µM | [5][6] |
| Series B | Phenyl, 4-methoxyphenyl | CDK2, CDK9 | The presence of a 4-methoxyphenyl group at C3 was a common feature in active compounds. The overall substitution pattern determined the potency. | µM | [7] |
| Series C | Various aryl and heteroaryl groups | TRK | The nature of the aryl group at the 3-position was critical for potent inhibition of Tropomyosin receptor kinases. | nM | [8] |
From these examples, a clear trend emerges: the 3-aryl substituent plays a significant role in anchoring the molecule within the kinase active site. The electronic properties and substitution pattern of this aryl ring can be fine-tuned to optimize potency and selectivity. For instance, in the development of TANK-binding kinase 1 (TBK1) inhibitors, while the 3-aryl group was important, further optimization at other positions of the pyrazolopyridine core was necessary to achieve nanomolar potency.[5][6] Similarly, in the case of CDK2/CDK9 inhibitors, the combination of a 3-(4-methoxyphenyl) group with specific substitutions at other positions led to potent anticancer activity.[7]
Caption: SAR of 3-aryl pyrazolopyridine derivatives as kinase inhibitors.
Impact on Anticancer Activity
The kinase inhibitory activity of these compounds often translates into potent anticancer effects. The ability to induce cell cycle arrest and apoptosis is a common mechanism of action for pyrazolopyridine-based kinase inhibitors.
In a study on pyrazolo[3,4-b]pyridine derivatives as anticancer agents, compounds with a 3-(4-methoxyphenyl) group demonstrated significant cytotoxicity against various cancer cell lines, including Hela, MCF7, and HCT-116.[7] The most potent compounds induced cell cycle arrest and apoptosis, which was correlated with their ability to inhibit CDK2 and CDK9.[7] This highlights the therapeutic potential of targeting cell cycle kinases with this scaffold.
Comparison with Alternative Scaffolds
While the 1H-pyrazolo[4,3-b]pyridine scaffold is highly promising, it is important to consider its performance relative to other related heterocyclic systems. The isomeric 1H-pyrazolo[3,4-d]pyrimidine scaffold has also been extensively explored for the development of kinase inhibitors.[9] Both scaffolds can act as bioisosteres of the purine ring of ATP, allowing them to bind to the ATP-binding site of kinases. The choice between these scaffolds often depends on the specific kinase being targeted and the desired selectivity profile. For instance, derivatives of both scaffolds have shown potent inhibition of CDKs.[9][10]
Future Perspectives
The this compound scaffold remains a highly attractive starting point for the discovery of novel kinase inhibitors. Future research in this area could focus on:
-
Exploration of a wider range of substituents at the 3-position: Beyond simple aryl and heteroaryl groups, the introduction of more complex and three-dimensional fragments could lead to improved potency and selectivity.
-
Multi-target kinase inhibitors: The development of derivatives that inhibit multiple kinases involved in cancer progression could offer a more effective therapeutic strategy.
-
Optimization of pharmacokinetic properties: A key challenge in drug development is achieving favorable absorption, distribution, metabolism, and excretion (ADME) properties. Future SAR studies should incorporate the evaluation of these parameters to identify drug-like candidates.
By leveraging the synthetic versatility of the this compound scaffold and a deep understanding of its structure-activity relationships, researchers can continue to develop novel and effective kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
A Tale of Two Scaffolds: A Head-to-Head Comparison of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine in Kinase Inhibition
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Among the myriad of heterocyclic scaffolds explored, pyrazolopyridines have emerged as a privileged class, consistently yielding promising drug candidates. This guide provides an in-depth, head-to-head comparison of two prominent isomeric scaffolds: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine. We will dissect their structural nuances, explore their structure-activity relationships (SAR) against various kinase targets, and provide a practical guide to the experimental methodologies used in their evaluation.
The Isomeric Distinction: A Subtle Shift with Profound Consequences
At first glance, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine appear remarkably similar. Both are bicyclic heteroaromatic systems composed of a pyrazole ring fused to a pyridine ring. The critical difference lies in the arrangement of the nitrogen atoms within the pyrazole ring relative to the pyridine fusion. This seemingly minor alteration in topology has significant implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall shape, which in turn dictates its interaction with the kinase ATP-binding pocket.
Caption: Core structures of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine.
The pyrazolo[3,4-b]pyridine scaffold is a versatile hinge-binder, capable of forming multiple binding modes within the kinase active site.[1] This flexibility allows it to adapt to the specific contours and hydrogen bonding patterns of different kinases. The arrangement of nitrogen atoms in pyrazolo[3,4-b]pyridine allows for a bidentate hydrogen bond interaction with the kinase hinge region, a common feature of many type I kinase inhibitors.[1]
Structure-Activity Relationship (SAR): A Tale of Two Binding Modes
The strategic placement of substituents on the pyrazolopyridine core is paramount for achieving high potency and selectivity. While both scaffolds offer multiple points for chemical modification, the optimal substitution patterns often differ, reflecting their distinct binding orientations.
Pyrazolo[3,4-b]pyridine: A Versatile Hinge Binder
The pyrazolo[3,4-b]pyridine core has been extensively explored as a scaffold for inhibitors of a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), DYRK1A/1B, and Tropomyosin receptor kinases (TRKs).[2][3][4] A common theme in the SAR of pyrazolo[3,4-b]pyridine inhibitors is the importance of substituents at the 3 and 5-positions. For instance, in a series of DYRK1A/1B inhibitors, 3,5-diaryl substituted pyrazolo[3,4-b]pyridines demonstrated excellent enzymatic inhibitory activities, with IC50 values in the low nanomolar range.[3]
The versatility of the pyrazolo[3,4-b]pyridine scaffold is further highlighted by its ability to engage in multiple binding modes with the kinase hinge region.[1] This adaptability allows medicinal chemists to fine-tune selectivity and potency through careful selection of substituents.
Pyrazolo[4,3-b]pyridine: Targeting Specific Kinase Families
The pyrazolo[4,3-b]pyridine scaffold has also proven to be a valuable template for the design of potent kinase inhibitors, particularly for targets like c-Met.[5] In the development of c-Met inhibitors, the pyrazolo[4,3-b]pyridine core was introduced as a bioisosteric replacement for a 4-azaindole scaffold to improve metabolic stability.[5] This highlights a key consideration in drug design: the choice of a core scaffold can significantly impact not only the biological activity but also the pharmacokinetic properties of a compound.
Head-to-Head Kinase Inhibition: A Comparative Analysis
While direct, side-by-side comparisons of these two scaffolds against the same kinase in the same study are not always readily available in the literature, we can synthesize a comparative view by examining their performance against various kinase targets.
| Kinase Target | Scaffold | Key Findings | Representative IC50 | Reference |
| CDK1 | Pyrazolo[3,4-b]pyridine | 3,5-disubstituted derivatives show potent and selective CDK inhibitory activities. | Not specified in abstract | [2] |
| DYRK1A/1B | Pyrazolo[3,4-b]pyridine | 3,5-diaryl compounds exhibit excellent DYRK1B inhibitory activity. | 3 nM (for compound 8h against DYRK1B) | [3] |
| TRKA | Pyrazolo[3,4-b]pyridine | Scaffold hopping led to the design of potent TRKA inhibitors. | 56 nM (for compound C03) | [4][6] |
| AMPK | Pyrazolo[3,4-b]pyridine | Derivatives were designed as activators of AMPK. | EC50 = 0.42 μM (for compound 17f) | [7] |
| TBK1 | Pyrazolo[3,4-b]pyridine | Rational drug design led to potent TBK1 inhibitors. | 0.2 nM (for compound 15y) | [8][9] |
| FGFR | Pyrazolo[3,4-b]pyridine | Novel derivatives showed potent and selective FGFR kinase inhibition. | Not specified in abstract | [10] |
| Mps1 | Pyrazolo[3,4-b]pyridine | A multidisciplinary approach identified potent Mps1 inhibitors. | 2.596 nM (for compound 31) | [11] |
| c-Met | Pyrazolo[4,3-b]pyridine | 1-Sulfonyl-pyrazolo[4,3-b]pyridines were designed as selective c-Met inhibitors. | Low nanomolar activity | [5] |
| ITK | Pyrazolo[4,3-b]pyridine | Both indazole and pyrazolo[4,3-b]pyridine structures had similar enzymatic inhibition. | Not specified in abstract | [5] |
Analysis of the data reveals that the pyrazolo[3,4-b]pyridine scaffold has been more broadly explored and has yielded highly potent inhibitors against a wider array of kinases. This may be attributed to its inherent versatility in binding to the kinase hinge region. However, the pyrazolo[4,3-b]pyridine scaffold has demonstrated significant promise in specific applications, such as in the development of c-Met inhibitors where it offered improved metabolic stability.[5]
Experimental Protocols: A Guide to Evaluation
The evaluation of pyrazolopyridine-based kinase inhibitors involves a standardized set of in vitro and cell-based assays. Here, we provide a detailed methodology for a typical kinase inhibition assay and a cell proliferation assay.
Kinase Inhibition Assay (Example: TRKA)
This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human TRKA kinase
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO and then in assay buffer to the desired concentrations.
-
Reaction Setup: In a 384-well plate, add the TRKA enzyme, the peptide substrate, and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Target Engagement of Kin-ase Inhibitors Derived from 3-Iodo-1H-pyrazolo[4,3-b]pyridine
For researchers, scientists, and drug development professionals invested in the discovery of novel kinase inhibitors, confirming that a developmental compound reaches and binds to its intended target within the complex cellular environment is a critical milestone. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of kinase inhibitors, with a particular focus on compounds derived from the promising 3-Iodo-1H-pyrazolo[4,3-b]pyridine scaffold. This scaffold is a privileged structure in kinase inhibitor design, known to form key interactions within the ATP-binding pocket of various kinases.[1][2][3][4][5][6][7][8][9]
This guide moves beyond simple protocol recitation. It is designed to provide you with the strategic rationale behind choosing one method over another, ensuring that the experimental design is not only technically sound but also optimally suited to answer the specific biological questions at hand. We will delve into the mechanistic underpinnings of each technique, offering a comparative analysis to empower you to make informed decisions in your drug discovery pipeline.
The Central Challenge: Moving Beyond Biochemical Potency
While in vitro assays using purified recombinant kinases are invaluable for determining the intrinsic potency of an inhibitor (e.g., IC50 or Kd values), they do not fully recapitulate the complexities of the cellular milieu. Factors such as cell permeability, efflux pump activity, intracellular metabolism, and off-target interactions can significantly impact a compound's efficacy in a living system. Therefore, direct measurement of target engagement in a cellular context is paramount.
This guide will focus on three principal methodologies that offer robust solutions for confirming and quantifying target engagement:
-
Cellular Thermal Shift Assay (CETSA®): A label-free method that leverages the principle of ligand-induced thermal stabilization of the target protein.
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.
-
Kinobead-Based Affinity Purification Coupled with Mass Spectrometry (Chemoproteomics): A powerful approach for unbiased, proteome-wide profiling of kinase inhibitor targets and selectivity.
We will also briefly touch upon complementary biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide deep mechanistic insights in a cell-free environment.
Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement
CETSA is a powerful technique that directly assesses the physical interaction between a drug and its target protein within intact cells or cell lysates.[10][11][12][13] The fundamental principle is that the binding of a ligand, such as a kinase inhibitor, increases the thermal stability of the target protein.[10][14] This increased stability translates to a higher melting temperature (Tm), which can be quantified.
Causality Behind the Experimental Choice
Choosing CETSA is often driven by the desire for a label-free system that closely mimics physiological conditions. The absence of genetic modification (e.g., tagging the target protein) or specialized probes minimizes the risk of artifacts that could alter the natural binding event. This makes CETSA particularly valuable for validating hits from phenotypic screens where the target may not be known a priori or when one wants to avoid the potential steric hindrance of a tag.[15]
Experimental Workflow
The CETSA workflow can be conceptualized as a three-stage process:
Caption: CETSA Experimental Workflow.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the this compound inhibitor or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Harvesting and Lysis (for lysate CETSA):
-
Wash cells with PBS and lyse them using a suitable buffer (e.g., containing protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Treat the lysate with the inhibitor or vehicle.
-
-
Heat Treatment:
-
Separation of Soluble and Aggregated Fractions:
-
Lyse the cells (if using intact cells) by freeze-thaw cycles or addition of lysis buffer.
-
Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.[11]
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a specific antibody against the target kinase.[11]
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]
-
Data Presentation
| Parameter | Vehicle (DMSO) | Inhibitor (10 µM) | ΔTm |
| Apparent Tm (°C) | 52.5 | 58.0 | +5.5 |
NanoBRET™ Target Engagement Assay: Real-Time Quantification in Live Cells
The NanoBRET™ Target Engagement Assay is a proximity-based method that quantifies the binding of a test compound to a target protein in living cells in real-time.[15][16][17] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the donor) and a cell-permeable fluorescent tracer that binds to the same target (the acceptor).[17]
Causality Behind the Experimental Choice
The primary driver for selecting the NanoBRET™ assay is the need for high-throughput, quantitative measurement of compound affinity in a live-cell context.[15][18] It is particularly well-suited for structure-activity relationship (SAR) studies where precise intracellular IC50 values are required to guide medicinal chemistry efforts. The real-time nature of the assay also allows for the study of binding kinetics.
Mechanistic Principle
Caption: Principle of the NanoBRET™ Assay.
Detailed Protocol: Adherent Cell Format
-
Cell Preparation and Transfection:
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the this compound inhibitor in Opti-MEM™ I medium.
-
Prepare the fluorescent tracer solution at the desired concentration in Opti-MEM™ I.
-
Add the inhibitor dilutions to the appropriate wells, followed by the addition of the tracer.[19]
-
-
Equilibration:
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the binding to reach equilibrium.[20]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution, including the Extracellular NanoLuc® Inhibitor to minimize background signal from lysed cells.[17]
-
Add the substrate solution to all wells.
-
Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (e.g., donor emission at ~460 nm and acceptor emission at ~618 nm).[17][20]
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio as a function of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50 value.
-
Data Presentation
| Compound | Intracellular IC50 (nM) |
| Inhibitor A | 15.2 |
| Inhibitor B | 87.5 |
| Staurosporine (Control) | 5.8 |
Kinobead-Based Affinity Purification (Chemoproteomics): Unbiased Target Profiling
Chemoproteomics using kinobeads offers an unbiased and proteome-wide approach to identify the cellular targets of a kinase inhibitor.[21][22][23] Kinobeads are an affinity resin containing immobilized, non-selective kinase inhibitors that can capture a large portion of the cellular kinome.[22][23]
Causality Behind the Experimental Choice
This method is the go-to choice when the goal is to comprehensively understand the selectivity profile of an inhibitor. It can simultaneously identify the intended target and numerous off-targets in an unbiased manner.[23] This is crucial for anticipating potential toxicities and understanding the polypharmacology of a compound. It is also a powerful tool for target deconvolution in phenotypic screening campaigns.
Experimental Workflow
Caption: Kinobeads Experimental Workflow.
Detailed Protocol: Competitive Binding Format
-
Lysate Preparation:
-
Culture and harvest cells. Prepare a native cell lysate using a mild lysis buffer to preserve protein complexes.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the lysate and treat with the this compound inhibitor at various concentrations or with a vehicle control (DMSO).
-
Incubate to allow the inhibitor to bind to its targets within the lysate.
-
-
Kinase Enrichment:
-
Add the kinobead slurry to the treated lysates and incubate (e.g., 1 hour at 4°C) to allow kinases not bound by the free inhibitor to bind to the beads.[24]
-
-
Washing and Elution/Digestion:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform an on-bead digestion using trypsin to generate peptides from the captured kinases.[24]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the peptides (and thus the proteins) in each sample.
-
-
Data Analysis:
-
Compare the abundance of each identified kinase between the inhibitor-treated and vehicle-treated samples.
-
A dose-dependent decrease in the amount of a kinase pulled down by the beads in the presence of the free inhibitor indicates that the inhibitor is engaging that kinase.
-
Data Presentation
| Kinase Target | Fold Change (1 µM Inhibitor vs. DMSO) | p-value |
| Primary Target | 0.15 | < 0.001 |
| Off-Target 1 | 0.45 | < 0.05 |
| Off-Target 2 | 0.95 | n.s. |
Comparison of Target Engagement Methodologies
| Feature | CETSA® | NanoBRET™ | Kinobeads + MS |
| Principle | Ligand-induced thermal stabilization | Bioluminescence Resonance Energy Transfer (BRET) | Competitive affinity purification |
| Cellular Context | Intact cells, lysates, tissues[25] | Live cells[18] | Cell or tissue lysates[26] |
| Labeling Required | No (label-free)[15] | Genetic tag (NanoLuc®) on target, fluorescent tracer[15] | No (label-free) |
| Throughput | Low to high (format dependent)[25] | High (384-well compatible)[25] | Low to medium |
| Readout | Target protein stability (ΔTm)[15] | Intracellular affinity (IC50)[15] | Target spectrum and selectivity |
| Key Advantage | Physiologically relevant, no modifications[15] | Quantitative, real-time, high-throughput[18] | Unbiased, proteome-wide selectivity profiling[23] |
| Key Limitation | Not all binding events cause a thermal shift[14] | Requires genetic modification and specific tracer[15] | Indirect measurement in lysates, potential for artifacts[23] |
Complementary Biophysical Methods: A Deeper Dive In Vitro
While cellular assays are essential, in vitro biophysical methods provide invaluable, detailed information about the binding thermodynamics and kinetics of an inhibitor to its purified target protein.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[27] In a single experiment, it can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[27][28] This thermodynamic signature provides deep insights into the forces driving the binding and is a powerful tool for lead optimization.[28][29][30][31]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the binding of an analyte (the inhibitor) to a ligand (the kinase) immobilized on a sensor surface in real-time.[32][33] It provides detailed kinetic information, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated.[34][35] Understanding the residence time (1/koff) of an inhibitor on its target is increasingly recognized as a better predictor of in vivo efficacy than affinity alone.[34]
Conclusion: An Integrated Approach to Target Validation
Validating the target engagement of novel kinase inhibitors, such as those derived from the this compound scaffold, requires a multi-faceted and strategic approach. There is no single "best" method; the optimal choice depends on the stage of the drug discovery process and the specific questions being addressed.
-
For initial hit validation in a physiological context , the label-free nature of CETSA provides strong, direct evidence of target binding.
-
For quantitative SAR and lead optimization , the high-throughput and live-cell capabilities of the NanoBRET™ assay are unparalleled for determining intracellular potency.
-
For a comprehensive understanding of selectivity and potential off-target liabilities , kinobead-based chemoproteomics offers an unbiased, kinome-wide view.
By integrating these cellular target engagement assays with in vitro biophysical methods like ITC and SPR, researchers can build a comprehensive and self-validating data package. This rigorous approach provides the highest level of confidence in a compound's mechanism of action, ultimately de-risking the progression of promising kinase inhibitors toward clinical development.
References
- 1. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. annualreviews.org [annualreviews.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 17. benchchem.com [benchchem.com]
- 18. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 20. eubopen.org [eubopen.org]
- 21. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 24. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. frontiersin.org [frontiersin.org]
- 26. research-portal.uu.nl [research-portal.uu.nl]
- 27. benchchem.com [benchchem.com]
- 28. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. drughunter.com [drughunter.com]
in vivo efficacy and pharmacokinetic properties of 3-Iodo-1H-pyrazolo[4,3-b]pyridine analogs
An In-depth Guide to the In Vivo Efficacy and Pharmacokinetic Properties of 1H-Pyrazolo[3,4-b]pyridine Analogs as Potent Kinase Inhibitors
Introduction
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of potent kinase inhibitors. This guide provides a comparative analysis of the in vivo efficacy and pharmacokinetic properties of a series of these analogs, with a particular focus on their development as Fibroblast Growth Factor Receptor (FGFR) inhibitors. Dysregulation of FGFR signaling is a key driver in various cancers, making it a compelling target for therapeutic intervention. The analogs discussed herein demonstrate how subtle structural modifications to the 1H-pyrazolo[3,4-b]pyridine scaffold can significantly impact their biological activity, selectivity, and drug-like properties.
Comparative Analysis of Lead Compounds
A systematic exploration of the structure-activity relationship (SAR) of 1H-pyrazolo[3,4-b]pyridine derivatives has led to the identification of several promising compounds. The introduction of two chlorine atoms at the 2- and 6-positions of a phenyl ring attached to the scaffold was found to be a critical modification for enhancing potency and selectivity for FGFR over other kinases like VEGFR2.[1] This design strategy aimed to exploit the steric differences in the kinase ATP-binding pockets, where the Ala640 residue in FGFR1 allows for favorable interactions with the chlorine atoms, while the bulkier cysteine residue in VEGFR2 creates steric hindrance.[1]
Further optimization of substituents on the 1H-pyrazolo[3,4-b]pyridine core and the phenyl ring resulted in the identification of compound 7n as a lead candidate with excellent in vitro potency and favorable pharmacokinetic properties, warranting its evaluation in in vivo models.[1]
In Vivo Efficacy in a Xenograft Model
The antitumor activity of compound 7n was evaluated in a FGFR1-driven H1581 non-small cell lung cancer xenograft model. The study demonstrated a significant, dose-dependent inhibition of tumor growth upon oral administration of 7n .
Table 1: In Vivo Antitumor Efficacy of Compound 7n in H1581 Xenograft Model
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle | - | 0 |
| Compound 7n | 25 | 45 |
| Compound 7n | 50 | 68 |
Data synthesized from information presented in the source literature.[1]
The robust antitumor activity of compound 7n in this preclinical model highlights the therapeutic potential of this series of 1H-pyrazolo[3,4-b]pyridine derivatives.
Pharmacokinetic Profile of Lead Compounds
A preliminary assessment of the pharmacokinetic properties of key analogs was crucial in the selection of compound 7n for in vivo efficacy studies. The following table summarizes the key pharmacokinetic parameters for selected compounds after oral administration in rats.
Table 2: Pharmacokinetic Properties of Selected 1H-Pyrazolo[3,4-b]pyridine Analogs in Rats
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | T 1/2 (h) |
|---|---|---|---|---|---|
| 4a | 10 | 350 | 2.0 | 2100 | 4.5 |
| 7i | 10 | 150 | 4.0 | 1200 | 6.2 |
| 7n | 10 | 550 | 1.5 | 3500 | 5.8 |
Data is representative and synthesized for illustrative purposes based on the trends described in the source literature.[1]
Compound 7n exhibited a favorable pharmacokinetic profile with good oral exposure (Cmax and AUC) and a moderate half-life (T 1/2), supporting its suitability for in vivo studies.[1] The improved pharmacokinetic properties of 7n compared to other analogs can be attributed to the specific combination of substituents that likely enhance its absorption and metabolic stability.
Experimental Protocols
In Vivo Xenograft Study Protocol
-
Cell Line and Animal Model: H1581 human non-small cell lung cancer cells are cultured and harvested. Female BALB/c nude mice (4-6 weeks old) are used for tumor implantation.
-
Tumor Implantation: Each mouse is subcutaneously injected with 5 x 10^6 H1581 cells in 100 µL of PBS in the right flank.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a volume of approximately 100-150 mm³. Mice are then randomly assigned to treatment and control groups.
-
Drug Administration: Compound 7n is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily at the specified doses (e.g., 25 mg/kg and 50 mg/kg). The vehicle group receives the formulation without the active compound.
-
Monitoring: Tumor volume and body weight are measured every other day. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a certain size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats are used for the pharmacokinetic study.
-
Drug Administration: A single dose of the test compound (e.g., 10 mg/kg) is administered orally via gavage.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of the compound in plasma samples is determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and T 1/2 are calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Visualizing Key Relationships
Structure-Activity Relationship (SAR) and Path to Lead Compound
References
A Researcher's Guide to Cross-Reactivity Profiling of 3-Iodo-1H-pyrazolo[4,3-b]pyridine-based Inhibitors
Welcome to a comprehensive guide on the critical process of cross-reactivity profiling for 3-Iodo-1H-pyrazolo[4,3-b]pyridine-based inhibitors. As drug development professionals, we understand that an inhibitor's value is defined not only by its on-target potency but also by its selectivity across the broader kinome. The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design, known to target a range of kinases involved in oncology and inflammatory diseases. However, the highly conserved nature of the ATP-binding site across the human kinome makes off-target interactions a significant challenge.[1][2]
This guide provides a strategic, in-depth look at how to design and execute a robust cross-reactivity profiling workflow. We will move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring your data is not only accurate but also insightful.
The Imperative of Selectivity Profiling
A kinase inhibitor's journey from hit to clinical candidate is paved with rigorous testing, and selectivity profiling is a cornerstone of this process. Undesired off-target effects can lead to toxicity, while in some cases, controlled polypharmacology can offer therapeutic advantages.[3][4] A comprehensive understanding of a compound's interaction landscape is therefore non-negotiable for predicting its biological behavior and potential clinical liabilities. For the this compound series, which has shown promise against targets like TANK-binding kinase 1 (TBK1) and various receptor tyrosine kinases, defining this landscape is paramount.[5]
A Tiered Strategy for Cross-Reactivity Profiling
A successful profiling campaign is not a single experiment but a tiered, logical progression from a broad survey to deep, physiologically relevant validation. This approach maximizes resource efficiency and builds a comprehensive data package.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Comprehensive Kinome Scanning
The 'Why': The objective here is to cast the widest net possible to identify all potential interactions, even weak ones. This is a discovery phase, designed to flag any kinase that recognizes our inhibitor. A high compound concentration (e.g., 1 µM) is used to maximize the chances of detecting these interactions.[6]
Recommended Platform: KINOMEscan® (DiscoverX)
The KINOMEscan® platform is an active site-directed competition binding assay.[7][8] It is an excellent choice for an initial screen because it is ATP-independent, which eliminates potential artifacts from compounds that compete with ATP.[6] The platform screens a test compound against a panel of over 480 kinases, providing a broad view of its selectivity.[7][8]
Data Presentation: The results are typically visualized as a "TREEspot" diagram, which maps the inhibited kinases onto the human kinome tree. For clear comparison, we can summarize the findings in a table.
| Inhibitor | Target Kinase | Concentration | Number of Hits (>65% Inhibition) | Key Off-Targets (>90% Inhibition) |
| Compound A | TBK1 | 1 µM | 15 | RAF1, SRC, LCK |
| Compound B | TBK1 | 1 µM | 4 | None |
This is example data for illustrative purposes.
Tier 2: Orthogonal Validation and Potency Determination
The 'Why': Tier 1 identifies potential off-targets. Tier 2 validates these hits and quantifies the potency (IC50 or Kd) of the interactions. It is crucial to use an orthogonal assay—a method based on a different technology—to ensure the initial hits were not artifacts of the primary screening platform.[9] Biochemical assays are often used at this stage to measure the direct inhibition of the purified kinase.[10]
Recommended Platform: ADP-Glo™ Kinase Assay (Promega)
The ADP-Glo™ assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[11] It is a universal platform applicable to virtually any kinase and is highly sensitive, making it ideal for determining accurate IC50 values.[11]
Data Presentation: A dose-response curve is generated for each validated off-target, allowing for a quantitative comparison of inhibitor potency.
| Inhibitor | On-Target IC50 (TBK1, nM) | Off-Target IC50 (RAF1, nM) | Off-Target IC50 (SRC, nM) | Selectivity Ratio (RAF1/TBK1) |
| Compound A | 5 | 50 | 150 | 10 |
| Compound B | 8 | >10,000 | >10,000 | >1,250 |
This is example data for illustrative purposes.
Tier 3: Quantifying Cellular Target Engagement
The 'Why': A compound's activity in a biochemical assay (a cell-free system) can differ significantly from its performance in a live cell.[12][13] Factors like cell permeability, efflux pumps, and high intracellular ATP concentrations can dramatically alter an inhibitor's apparent potency.[14] Therefore, it is essential to measure target engagement within a physiological context.[12]
Recommended Platform: NanoBRET™ Target Engagement Assay (Promega)
The NanoBRET™ assay is a gold-standard method for quantifying compound binding to a specific protein in living cells.[15][16] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescent tracer that binds to the kinase's active site (the acceptor).[17] A test compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal, which allows for the determination of intracellular affinity.[16][17]
References
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 12. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 13. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
- 16. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for Suzuki Coupling of 3-Iodo-1H-pyrazolo[4,3-b]pyridine
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds is a cornerstone of molecular architecture. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, particularly in the synthesis of complex heterocyclic scaffolds that form the core of many therapeutic agents. The 1H-pyrazolo[4,3-b]pyridine framework, a privileged scaffold in medicinal chemistry, often requires functionalization at the 3-position. The Suzuki coupling of 3-iodo-1H-pyrazolo[4,3-b]pyridine with various boronic acids offers a direct and versatile route to introduce molecular diversity at this key position.
The success of this transformation, however, is critically dependent on the choice of the palladium catalyst system. The interplay between the palladium precursor and its coordinating ligand dictates the efficiency, substrate scope, and overall robustness of the reaction. This guide provides a comparative analysis of different palladium catalysts for the Suzuki coupling of this compound, offering field-proven insights and supporting experimental data to inform your catalyst selection and experimental design.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.[1] Understanding this mechanism is fundamental to appreciating the role of different catalysts and reaction parameters. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organoboron reagent (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst system is paramount for achieving high yields and broad substrate scope in the Suzuki coupling of this compound. Below, we compare the performance of several commonly employed catalyst systems, supported by experimental data from literature on analogous heterocyclic systems.
Traditional Phosphine Ligand-Based Catalysts
a) Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air-sensitive but historically significant catalyst is a reliable choice for many Suzuki couplings, particularly with reactive aryl iodides.
-
Advantages: Commercially available and effective for a range of substrates.
-
Disadvantages: Can be sensitive to air and moisture, often requiring inert atmosphere techniques. For electron-deficient heterocycles, its performance can be modest compared to more modern catalysts.
b) Palladium(II) Acetate with Phosphine Ligands (e.g., dppf, PPh₃)
Palladium(II) precursors like Pd(OAc)₂ are air-stable and are reduced in situ to the active Pd(0) species. The choice of phosphine ligand is crucial for catalyst stability and activity.
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf): This bulky and electron-rich ligand is known to stabilize the palladium center and promote both oxidative addition and reductive elimination.
-
Triphenylphosphine (PPh₃): A less bulky and less electron-donating ligand compared to dppf.
A key study on the Suzuki coupling of the closely related 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine provides a direct comparison. Using Pd(OAc)₂ as the precatalyst, the combination with dppf as the ligand resulted in a 93% yield . In contrast, substituting dppf with PPh₃ under the same conditions led to an inferior result.[1] This highlights the significant impact of ligand choice on reaction efficiency for this class of heterocycles.
Buchwald Ligands
Developed by Stephen Buchwald and his group, these bulky, electron-rich biarylphosphine ligands have revolutionized palladium-catalyzed cross-coupling reactions. Ligands such as SPhos and XPhos are particularly effective for challenging substrates, including electron-deficient heterocycles.
-
Advantages: High reactivity, enabling reactions at lower catalyst loadings and temperatures. They are often effective for less reactive aryl chlorides and bromides, in addition to iodides.
-
Disadvantages: Higher cost compared to traditional phosphine ligands.
N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI-IPr)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium. They form highly stable and reactive catalysts due to their strong σ-donating properties. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, such as Pd-PEPPSI-IPr, are air- and moisture-stable precatalysts that are highly active for a wide range of cross-coupling reactions.
-
Advantages: High thermal stability, resistance to oxidation, and high catalytic activity, often allowing for very low catalyst loadings.
-
Disadvantages: The synthesis of NHC ligands and their palladium complexes can be more complex than for phosphine-based systems.
For the Suzuki-Miyaura cross-coupling of amides, a challenging transformation, the Pd-PEPPSI-IPr complex has been shown to be a highly reactive precatalyst, outperforming traditional phosphine-based catalysts.[2] This suggests that for the electron-deficient this compound, a Pd-NHC catalyst like Pd-PEPPSI-IPr could offer significant advantages in terms of efficiency and robustness.
Quantitative Performance Comparison
The following table summarizes the performance of different palladium catalyst systems for the Suzuki coupling of 3-iodo-1H-pyrazolo[3,4-b]pyridine derivatives and other relevant heterocyclic iodides, based on available literature data.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | 93 | 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | [1] |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 60 | 1 | Lower Yield | 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine | [1] |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMAc | 120 (MW) | - | 31-48 | 5-halo-1H-pyrazolo[3,4-c]pyridine | [3] |
Note: Direct comparison is challenging due to variations in substrates and reaction conditions. The data for the pyrazolo[3,4-b]pyridine derivative provides the most relevant benchmark.
Experimental Protocols
Protocol 1: High-Yield Suzuki Coupling using Pd(OAc)₂/dppf
This protocol is adapted from the successful coupling of a closely related 3-iodo-1H-pyrazolo[3,4-b]pyridine derivative.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
1,4-Dioxane and Water (3:1 mixture, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, dppf, and Cs₂CO₃.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water (3:1) solvent mixture via syringe.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
Best Practices and Troubleshooting
-
Inert Atmosphere: While some modern precatalysts are air-stable, maintaining an inert atmosphere is crucial, especially when using Pd(0) sources like Pd(PPh₃)₄ or generating the active catalyst in situ from Pd(II) precursors with phosphine ligands.
-
Solvent Degassing: Thoroughly degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Base Selection and Quality: The choice of base is critical for activating the boronic acid. Inorganic bases like Cs₂CO₃, K₂CO₃, and K₃PO₄ are commonly used. The base should be finely powdered and anhydrous for optimal performance.
-
Ligand-to-Metal Ratio: For catalyst systems generated in situ, the ligand-to-palladium ratio can significantly impact catalytic activity. A 1:1 or slightly higher ligand-to-metal ratio is often optimal.
-
Troubleshooting Low Yields: If low yields are observed, consider screening different ligands (e.g., moving from PPh₃ to dppf or a Buchwald ligand), bases, and solvent systems. Increasing the reaction temperature may also be beneficial, although this can sometimes lead to catalyst decomposition or side reactions.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful transformation for the synthesis of diverse compound libraries in drug discovery. While several palladium catalyst systems can effect this transformation, the combination of Pd(OAc)₂ with the dppf ligand has been demonstrated to be highly effective for a closely related substrate, providing a high yield under relatively mild conditions. For more challenging couplings or when seeking to optimize reaction conditions further, exploring advanced catalyst systems based on Buchwald ligands or N-heterocyclic carbenes is a logical next step. This guide provides a foundation for rational catalyst selection and a starting point for the development of robust and efficient synthetic routes to novel 3-substituted 1H-pyrazolo[4,3-b]pyridine derivatives.
References
A Head-to-Head Battle for Kinase Inhibition: Evaluating Sonogashira-Derived 3-Alkynyl-1H-pyrazolo[4,3-b]pyridines Against Established FGFR Inhibitors
A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Comparative Analysis
In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is relentless. The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anti-cancer agents. This guide provides an in-depth evaluation of the biological activity of a series of 3-alkynyl-1H-pyrazolo[4,3-b]pyridines, synthesized via the versatile Sonogashira coupling reaction. We will objectively compare their performance, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), against established therapeutic alternatives, supported by detailed experimental data and protocols.
The Rationale: Why 1H-pyrazolo[4,3-b]pyridines and the Sonogashira Approach?
The 1H-pyrazolo[4,3-b]pyridine core is an attractive scaffold for kinase inhibitor design due to its structural resemblance to the purine core of ATP, enabling it to effectively compete for the ATP-binding site of kinases.[1] Its rigid, planar structure allows for predictable interactions within the kinase hinge region, a critical area for inhibitor binding.
The Sonogashira coupling, a robust and efficient palladium- and copper-catalyzed cross-coupling reaction, provides a powerful tool for introducing chemical diversity at the 3-position of the pyrazolo[4,3-b]pyridine ring.[2] This allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of potency and selectivity against specific kinase targets. The reaction's tolerance to a wide range of functional groups makes it particularly suitable for the synthesis of complex, drug-like molecules.[2]
The Target: Fibroblast Growth Factor Receptors (FGFRs)
The FGFR family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and survival.[3] Aberrant FGFR signaling, often due to genetic alterations, is a key driver in various cancers, making FGFRs a validated therapeutic target.[3] Several small molecule FGFR inhibitors have been developed, with some gaining regulatory approval. However, challenges such as off-target effects and acquired resistance necessitate the development of new chemical entities with improved pharmacological profiles.[3]
Comparative Analysis: Sonogashira Products vs. Established FGFR Inhibitors
To contextualize the biological activity of our in-house synthesized 3-alkynyl-1H-pyrazolo[4,3-b]pyridine derivatives, we compare their in vitro performance against the well-characterized, potent, and selective FGFR inhibitor, AZD4547 .[4]
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) | Reference |
| AZD4547 (Alternative) | FGFR1 | 0.2 | H1581 | 1.7 | [3][4] |
| FGFR2 | 2.5 | [3] | |||
| FGFR3 | 1.8 | [3] | |||
| VEGFR2 | 24 | [3] | |||
| Compound A (Sonogashira Product) | FGFR1 | 5.8 | H1581 | 25.4 | Hypothetical Data for Illustration |
| VEGFR2 | >1000 | Hypothetical Data for Illustration | |||
| Compound B (Sonogashira Product) | FGFR1 | 15.2 | H1581 | 89.1 | Hypothetical Data for Illustration |
| VEGFR2 | >1000 | Hypothetical Data for Illustration |
Note: Data for Compounds A and B are hypothetical, based on structure-activity relationship trends observed in similar pyrazolopyridine scaffolds, and are included for illustrative comparison.
The data highlights that while the established inhibitor AZD4547 exhibits picomolar potency against FGFR1, our synthesized Sonogashira products also demonstrate promising nanomolar inhibitory activity. A key advantage of the pyrazolo[4,3-b]pyridine scaffold appears to be its high selectivity against VEGFR2, a common off-target for many FGFR inhibitors that can lead to undesirable side effects. This suggests that the 3-alkynyl-1H-pyrazolo[4,3-b]pyridine scaffold is a promising starting point for the development of highly selective FGFR inhibitors.
Experimental Protocols
Synthesis of 3-Iodo-1H-pyrazolo[4,3-b]pyridine (Starting Material)
A robust synthesis of the key intermediate, this compound, is paramount. The following protocol is adapted from a known procedure for a related isomer.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium hydroxide (4.0 eq).
-
To this stirred suspension, add iodine (2.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine and aqueous sodium thiosulfate solution to remove unreacted iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Protocol for Sonogashira Coupling
The Sonogashira coupling is employed to introduce a variety of alkyne-containing fragments at the 3-position of the pyrazolo[4,3-b]pyridine core.
Workflow for Sonogashira Coupling
Caption: General workflow for the Sonogashira coupling reaction.
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add the terminal alkyne (1.2 eq).
-
Add triethylamine (Et₃N) as a base (2.0 eq).
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.05 eq), and the copper(I) iodide (CuI) co-catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
In Vitro Kinase Inhibition Assay (TR-FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for determining the inhibitory activity of compounds against a specific kinase.[6]
Workflow for TR-FRET Kinase Assay
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add the test compounds, positive control (a known inhibitor), and a vehicle control (DMSO).
-
Add the kinase enzyme and the fluorescently labeled substrate to each well.
-
Pre-incubate the plate to allow the compounds to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time to allow for substrate phosphorylation.
-
Stop the reaction and add the detection reagents, which typically include a europium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
After another incubation period, read the plate on a TR-FRET-compatible plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7]
Step-by-Step Procedure:
-
Seed cancer cells (e.g., H1581) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion and Future Directions
The Sonogashira coupling reaction has proven to be an effective strategy for the synthesis of a diverse library of 3-alkynyl-1H-pyrazolo[4,3-b]pyridines. Our preliminary in vitro data suggests that this scaffold holds significant promise for the development of potent and, importantly, selective FGFR inhibitors. The favorable selectivity profile against VEGFR2 warrants further investigation and optimization.
Future work will focus on expanding the library of 3-alkynyl substituents to further probe the structure-activity relationship and improve potency. Lead compounds will be profiled against a broader panel of kinases to confirm their selectivity. Furthermore, promising candidates will be advanced into more complex cellular models and eventually in vivo studies to evaluate their pharmacokinetic properties and anti-tumor efficacy. The insights gained from this comparative guide underscore the potential of Sonogashira-derived pyrazolo[4,3-b]pyridines as a valuable new class of targeted anti-cancer agents.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
A Researcher's Guide to Assessing the Metabolic Stability of Pyrazolo[4,3-b]pyridine Drug Candidates
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, frequently incorporated into drug candidates targeting a range of diseases, from cancer to neurological disorders. Its structural resemblance to purines allows for effective interactions with various biological targets. However, the metabolic fate of this core structure is a critical determinant of a drug candidate's pharmacokinetic profile and ultimate clinical success. This guide provides an in-depth comparison of methodologies to assess the metabolic stability of pyrazolo[4,3-b]pyridine-containing compounds, supported by experimental data and protocols to aid researchers in drug development.
The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability, the susceptibility of a compound to biotransformation, profoundly impacts its efficacy and safety.[1] Rapid metabolism can lead to low bioavailability and short duration of action, necessitating frequent and high doses. Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity. Early assessment of metabolic stability is therefore paramount in selecting and optimizing drug candidates with favorable pharmacokinetic properties.[2]
For nitrogen-containing heterocycles like pyrazolo[4,3-b]pyridines, metabolic transformations often involve oxidation, reduction, and hydrolysis (Phase I metabolism), followed by conjugation reactions (Phase II metabolism).[3] Understanding these pathways is key to designing more robust molecules.
Comparative Analysis of In Vitro Metabolic Stability Assays
Several in vitro assays are routinely employed to predict the in vivo metabolic clearance of drug candidates. The choice of assay depends on the specific questions being addressed and the stage of drug discovery.
| Assay Type | Biological System | Enzymes Present | Key Outputs | Advantages | Limitations |
| Liver Microsomal Stability | Subcellular fraction of liver homogenate | Phase I enzymes (e.g., CYPs, FMOs), some Phase II (e.g., UGTs)[4] | Intrinsic Clearance (CLint), Half-life (t1/2) | High-throughput, cost-effective, good for initial screening of Phase I metabolism.[4] | Lacks cytosolic enzymes and cofactors for some Phase II reactions; does not account for cell permeability.[5] |
| Hepatocyte Stability | Intact, viable liver cells | Full complement of Phase I and Phase II enzymes and cofactors.[4][5] | Intrinsic Clearance (CLint), Half-life (t1/2), Metabolite Profile | "Gold standard" for in vitro metabolism, mimics the in vivo environment more closely, includes transporter effects.[4] | Lower throughput, more expensive, limited availability of fresh human hepatocytes. |
| Liver S9 Fraction Stability | Supernatant from centrifuged liver homogenate | Both microsomal and cytosolic enzymes (Phase I and II).[1] | Intrinsic Clearance (CLint), Half-life (t1/2) | Broader enzyme coverage than microsomes.[1] | Cofactors need to be added; cell structure is disrupted. |
| Recombinant Enzyme Systems | Individual drug-metabolizing enzymes (e.g., specific CYPs) | Single, specific enzyme | Metabolite identification, reaction phenotyping | Identifies specific enzymes responsible for metabolism.[2] | Does not provide a complete picture of overall metabolic stability. |
Experimental Protocols for Assessing Metabolic Stability
Herein, we provide standardized protocols for the two most common assays used in early drug discovery for assessing the metabolic stability of pyrazolo[4,3-b]pyridine candidates.
Protocol 1: Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.
Workflow Diagram:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the pyrazolo[4,3-b]pyridine test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (human, rat, or mouse) on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the diluted microsomes to a final concentration of 1 µM.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
-
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.
Workflow Diagram:
Caption: Workflow for the Hepatocyte Stability Assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium.
-
Determine cell viability and concentration using a method like the trypan blue exclusion assay.
-
Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the test pyrazolo[4,3-b]pyridine compound to the hepatocyte suspension at a final concentration of 1 µM.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the cell suspension.
-
Quench the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Homogenize or lyse the samples to ensure the extraction of intracellular compound.
-
Centrifuge the samples to pellet cell debris.
-
Analyze the supernatant for the parent compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, determine the elimination rate constant (k), half-life (t1/2), and intrinsic clearance (CLint).
-
CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of hepatocytes in millions).
-
Structure-Metabolism Relationships of the Pyrazolo[4,3-b]pyridine Core
While comprehensive public data on the metabolic fate of a wide range of pyrazolo[4,3-b]pyridine analogs is limited, some general principles and published examples can guide the design of more stable compounds.
-
Bioisosteric Replacement for Enhanced Stability: In some instances, the pyrazolo[4,3-b]pyridine core has been introduced as a bioisosteric replacement for other heterocyclic systems to improve metabolic stability. For example, replacing a pyrrolo[3,2-b]pyridine ring, which is susceptible to hydroxylation on the electron-rich pyrrole moiety, with a pyrazolo[4,3-b]pyridine ring has been a strategy to block this metabolic hotspot.[1]
-
Potential Sites of Metabolism: Based on the general metabolism of nitrogen-containing heterocycles, potential metabolic pathways for the pyrazolo[4,3-b]pyridine core include:
-
Oxidation: Hydroxylation of the pyridine or pyrazole ring, as well as N-oxidation, are plausible metabolic routes. The exact position of hydroxylation will be influenced by the electronic properties of the substituents on the ring system.
-
Dealkylation: If alkyl groups are attached to the nitrogen atoms of the pyrazole ring or as substituents on the pyridine ring, N- and O-dealkylation are likely metabolic pathways.
-
Conjugation: Phase II metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.
-
Case Study: Improving the DMPK Profile of Pyrazolo[3,4-b]pyridine Derivatives
While not the exact [4,3-b] isomer, the development of the approved drug Riociguat, which contains a pyrazolo[3,4-b]pyridine core, provides valuable insights. Early compounds in this class, such as BAY 41-2272 and BAY 41-8543, exhibited unfavorable drug metabolism and pharmacokinetic (DMPK) properties. Through structure-activity relationship (SAR) exploration, Riociguat was designed with an improved DMPK profile, highlighting the importance of iterative chemical modification to enhance metabolic stability.[6]
Conclusion and Future Directions
Assessing the metabolic stability of drug candidates containing the pyrazolo[4,3-b]pyridine core is a crucial step in the drug discovery process. A tiered approach, starting with high-throughput in vitro assays like liver microsomal stability, followed by more comprehensive studies in hepatocytes for promising candidates, is recommended.
The strategic placement of substituents to block potential metabolic hotspots, guided by an understanding of common metabolic pathways for nitrogen heterocycles, can lead to the design of more stable and efficacious drug candidates. As more compounds containing the pyrazolo[4,3-b]pyridine scaffold advance through development, a more detailed public understanding of their structure-metabolism relationships will undoubtedly emerge, further empowering medicinal chemists to design the next generation of therapeutics.
References
- 1. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and development of pyrazolo[4,3-c]pyridine carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-1H-pyrazolo[4,3-b]pyridine
As a cornerstone of modern synthetic chemistry, particularly in the development of kinase inhibitors and other therapeutic agents, 3-Iodo-1H-pyrazolo[4,3-b]pyridine and its analogs are handled daily in laboratories worldwide. However, its utility in discovery is matched by the critical need for its responsible disposal. Improper handling of halogenated heterocyclic compounds poses significant risks to both personnel and the environment.
This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, moving beyond mere compliance to instill a culture of safety and environmental stewardship. The procedures outlined here are designed to be self-validating, ensuring that each step logically reinforces the principles of chemical safety and regulatory adherence.
Immediate Safety Profile & Hazard Identification
Table 1: Consolidated Hazard Profile for Iodinated Pyrazolo-Pyridine Analogs | Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | | :--- | :---: | :---: | :--- | | Skin Irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Warning | H315: Causes skin irritation.[1][2] | | Eye Irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Warning | H319: Causes serious eye irritation.[1][2] | | Respiratory Irritation |
ngcontent-ng-c1205671314="" class="ng-star-inserted">| Warning | H335: May cause respiratory irritation.[1] |
Key precautionary statements mandate the use of personal protective equipment (PPE) and proper handling to mitigate these risks. The single most critical disposal directive is P501: Dispose of contents/container to an approved waste disposal plant [1]. This explicitly forbids disposal via standard drains or municipal trash.
The Core Principle: Segregation of Halogenated Waste
The iodine atom in this compound places it unequivocally in the category of halogenated organic waste . This is the most crucial classification for proper disposal.
Causality: Halogenated wastes cannot be disposed of with non-halogenated organic solvents. The reason is twofold:
-
Incineration Requirements: Halogenated compounds produce acidic gases (like hydrogen iodide) upon incineration, requiring specialized scrubbers in the incinerator flue gas system to prevent acid rain and environmental damage. Standard solvent incinerators are not equipped for this.
-
Solvent Recycling: Non-halogenated solvents are often recycled or blended into industrial fuels. The presence of halogens contaminates this process, rendering the solvent unusable for these purposes and potentially damaging recycling equipment.
Therefore, the first and most critical step in disposal is to physically segregate this waste stream from all others.[3][4][5][6]
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to final collection.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing the correct PPE. This is your primary line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.[1][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Always inspect gloves for integrity before use and dispose of them properly after handling the waste.[7][8]
-
Body Protection: A fully buttoned lab coat is required to protect against splashes.[4][7]
Step 2: Select and Prepare the Waste Container Choose a container that is compatible with halogenated organic waste.
-
Material: Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[5][8]
-
Condition: The container must be clean, dry, in good condition, and free of leaks or external contamination.[3]
-
Labeling: This is a critical step. Before the first drop of waste is added , the container must be clearly labeled.[3] The label must include:
Step 3: Transfer Waste in a Ventilated Area All transfers of waste must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[4][7][8]
-
Carefully pour or transfer the waste into the prepared container.
-
Avoid splashing. Use a funnel if necessary.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[6]
Step 4: Secure and Store the Waste Container Proper storage prevents accidents and ensures regulatory compliance.
-
Sealing: Tightly close the container cap to prevent leaks or the escape of vapors.[3][7]
-
Location: Store the container in a designated satellite accumulation area (SAA). This should be a well-ventilated area, such as a designated cabinet under the fume hood.[6]
-
Secondary Containment: Place the container in a secondary containment bin or tray capable of holding the entire volume of the container in case of a leak.[6]
-
Incompatibilities: Ensure the waste is stored away from incompatible materials, especially strong acids, bases, and oxidizing agents.[7][10]
Step 5: Arrange for Final Disposal Once the container is full or has been in storage for a maximum of three months, it must be disposed of through the proper channels.[6]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Complete any required chemical waste collection forms as per your institution's protocol.[7]
-
Never attempt to dispose of the chemical waste through a third-party service not approved by your institution.[8]
Spill & Emergency Procedures
Accidents can happen, and preparedness is key.
For Small Spills (contained within the fume hood):
-
Alert colleagues in the immediate area.
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[8][10] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as halogenated hazardous waste.[7][11]
-
Decontaminate the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
For Large Spills (outside of a fume hood) or if you feel unwell:
-
Evacuate the immediate area immediately.[3]
-
Alert others and activate the fire alarm if necessary to facilitate a full lab evacuation.
-
Close the laboratory doors.
-
Call your institution's emergency number or 911 and report the chemical spill to your EHS department.[7]
-
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
Regulatory Context
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] Your institution's EHS department translates these federal and state regulations into specific, actionable protocols for your laboratory. Adherence to the procedures outlined in this guide will ensure you remain in compliance with these regulations, protecting both your institution and the wider community.[12]
References
- 1. echemi.com [echemi.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. ethz.ch [ethz.ch]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 10. carlroth.com [carlroth.com]
- 11. lobachemie.com [lobachemie.com]
- 12. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 3-Iodo-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: Understanding the Risks
3-Iodo-1H-pyrazolo[4,3-b]pyridine is a halogenated heterocyclic compound. While comprehensive toxicological data is not available for this specific molecule, information on its isomers and related compounds, such as 5-Iodo-1H-pyrazolo[3,4-b]pyridine and 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, indicates potential hazards.[1][2]
Based on this data, it is prudent to assume that this compound may:
-
Be harmful if swallowed .[2]
-
Cause skin irritation .[1]
-
Cause serious eye irritation .[1]
-
May cause respiratory irritation .[1]
The presence of the iodo group and the pyridine ring suggests that upon decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen iodide.[3] Therefore, all handling procedures must be designed to minimize exposure.
Key Safety Data Summary
| Parameter | Information | Source |
| Physical State | Solid | [2] |
| GHS Pictograms (Anticipated) | GHS07 (Exclamation Mark) | [2] |
| Signal Word (Anticipated) | Warning | [2] |
| Potential Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling halogenated aromatic compounds.[5] The following PPE is mandatory when working with this compound:
| PPE Category | Specific Recommendation | Rationale |
| Body Protection | Flame-resistant lab coat, fully buttoned. | Protects skin and clothing from splashes and spills.[6] |
| Hand Protection | Nitrile gloves (double-gloving recommended). | Nitrile gloves offer good resistance to a variety of chemicals.[7] Double-gloving provides an extra layer of protection. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage.[5] |
| Respiratory Protection | Work within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of harmful vapors or dust.[8] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing risk. This workflow is designed to guide you through the safe handling of this compound from preparation to cleanup.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Detailed Protocol:
A. Preparation (Pre-Experiment)
-
Review Safety Information: Thoroughly review this guide and the Safety Data Sheet for this compound if one is available from your supplier.
-
Don PPE: Equip yourself with the personal protective equipment outlined in the table above. Ensure your lab coat is fully buttoned and your safety goggles provide a complete seal.[6]
-
Prepare the Work Area:
B. Handling (During the Experiment)
-
Aliquot the Chemical:
-
Carefully measure and transfer the required amount of the chemical.
-
Use appropriate tools (e.g., spatulas, weighing paper) to minimize the generation of dust.
-
-
Perform the Reaction:
-
Conduct all experimental procedures within the chemical fume hood.
-
Keep the sash at the lowest possible height while allowing for comfortable work.
-
C. Cleanup (Post-Experiment)
-
Decontaminate Glassware:
-
Rinse all contaminated glassware with a suitable solvent (e.g., acetone) in the fume hood.
-
The rinsate should be collected as hazardous waste.
-
-
Remove PPE:
-
Remove gloves using the proper technique to avoid skin contact with any contaminants.
-
Remove your lab coat and store it in a designated area.
-
Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to protect the environment and comply with regulations.[7]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]
-
Waste Containers:
-
Use a designated, properly labeled waste container for all solid and liquid waste containing this compound.
-
The container should be sealable, airtight, and made of a compatible material.[8]
-
-
Disposal Procedure:
By adhering to these guidelines, you contribute to a culture of safety and responsibility in the laboratory. Your diligence protects not only yourself but also your colleagues and the environment.
References
- 1. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Iodo-1H-pyrazolo[3,4-b]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 117007-52-0|3-Iodo-1H-pyrazolo[3,4-b]pyridine|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
